Chlormerodrin
Description
Properties
Key on ui mechanism of action |
Chlormerodrin most likely acts by a direct renal action. Mercurial diuresis is presumed to occur through inhibition of reabsorption of water and electrolytes in the convoluted tubules, although the problem of whether the locus of action is primarily on the proximal or distal portion has not yet been settled. There is also evidence that mercurials interfere with the permeability of the membrane of tubular cells by increasing passive influx of Na+ ion, Cl- ion and water into the cells, without interfering with the active extrusion of Na+ ion. Lastly, there is some evidence that chlormerodrin inhibits succinic dehydrogenase, but the clinical significance of this binding is not known. |
|---|---|
CAS No. |
10375-56-1 |
Molecular Formula |
C5H11ClHgN2O2 |
Molecular Weight |
363.57 g/mol |
IUPAC Name |
[3-(carbamoylamino)-2-methoxypropyl](197Hg)mercury-197(1+);chloride |
InChI |
InChI=1S/C5H11N2O2.ClH.Hg/c1-4(9-2)3-7-5(6)8;;/h4H,1,3H2,2H3,(H3,6,7,8);1H;/q;;+1/p-1/i;;1-4 |
InChI Key |
BJFGVYCULWBXKF-WUYZZQIKSA-M |
SMILES |
COC(CNC(=O)N)C[Hg]Cl |
Isomeric SMILES |
COC(CNC(=O)N)C[197Hg+].[Cl-] |
Canonical SMILES |
COC(CNC(=O)N)C[Hg+].[Cl-] |
melting_point |
152.5 °C 152.5°C |
Other CAS No. |
62-37-3 |
physical_description |
Solid |
solubility |
11000 mg/L (at 25 °C) 2.92e+01 g/L |
Synonyms |
3 Chloromercuri 2 methoxypropylurea 3-Chloromercuri-2-methoxypropylurea Chlormerodrin Chlormeroprin Promeran |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Diuretic Mechanism of Action of Chlormerodrin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlormerodrin, an organomercurial compound, was historically utilized as a diuretic agent. Its use has since been discontinued due to the advent of more potent and less toxic alternatives. However, a technical understanding of its mechanism of action remains valuable for researchers in renal physiology and drug development, offering insights into the fundamental processes of renal transport and the impact of sulfhydryl group inhibition. This guide provides a detailed examination of this compound's core mechanism as a diuretic, supported by experimental evidence and methodologies.
Core Mechanism of Action: Inhibition of Sulfhydryl-Dependent Renal Tubular Transport
The diuretic effect of this compound is primarily attributed to its ability to inhibit the reabsorption of electrolytes and water in the renal tubules. This inhibition is achieved through the covalent binding of its mercury component to sulfhydryl (-SH) groups of key proteins involved in renal transport processes.
The precise molecular targets have been a subject of investigation, with evidence pointing towards the inhibition of various transport proteins located in the epithelial cells of the renal tubules, particularly the proximal convoluted tubule. Autoradiographic studies using radiolabeled this compound (203Hg-chlormerodrin) have demonstrated its accumulation in the proximal tubules of both rats and dogs, indicating this as a primary site of action[1].
The binding of this compound to sulfhydryl groups disrupts the normal function of these transport proteins, leading to a reduction in the reabsorption of sodium (Na+) and chloride (Cl-) ions from the tubular fluid back into the blood. As a consequence of this increased solute concentration in the tubules, water is retained in the tubular lumen through osmosis, resulting in diuresis. Experimental studies in dogs have shown that this compound administration leads to a significant increase in urinary sodium excretion[2][3].
While the primary mechanism is sulfhydryl inhibition, it is important to note that the binding of this compound to renal cortical sulfhydryl compounds does not appear to affect oxidative metabolism directly[4]. Instead, the diuretic effect is a direct consequence of the impairment of sodium chloride reabsorption, which is an energy-dependent process[4].
Caption: Experimental workflow for assessing diuretic activity in rats.
Isolation of Renal Brush Border Membrane Vesicles (BBMV) for Binding Studies
This protocol details the isolation of the apical membrane of proximal tubule cells, a key site of this compound's action, for in vitro binding assays.[5][6][7][8]
Objective: To isolate purified renal brush border membrane vesicles to study the binding characteristics of radiolabeled this compound.
Methodology:
-
Tissue Homogenization: Kidneys are excised from euthanized animals (e.g., rabbits or rats), and the cortex is dissected and placed in an ice-cold homogenization buffer. The tissue is then homogenized using a Potter-Elvehjem homogenizer.
-
Divalent Cation Precipitation: A solution of a divalent cation (e.g., 10 mM MgCl2 or CaCl2) is added to the homogenate. This causes the aggregation of non-brush border membranes (e.g., basolateral membranes, mitochondria), which can then be pelleted by low-speed centrifugation.
-
Differential Centrifugation: The supernatant, enriched with brush border membranes, is subjected to a series of differential centrifugation steps to further purify the BBMVs.
-
Vesicle Resuspension: The final pellet, containing the purified BBMVs, is resuspended in an appropriate buffer for the binding assay.
-
Binding Assay:
-
Aliquots of the BBMV suspension are incubated with varying concentrations of radiolabeled this compound (e.g., 203Hg-chlormerodrin) at a specific temperature and for a defined period.
-
Non-specific binding is determined by including a high concentration of unlabeled this compound in a parallel set of incubations.
-
The incubation is terminated by rapid filtration through a membrane filter, which traps the vesicles but allows the unbound ligand to pass through.
-
The radioactivity retained on the filter is quantified using a scintillation counter.
-
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. Scatchard analysis can then be used to determine the binding affinity (Kd) and the maximum number of binding sites (Bmax).
dot
References
- 1. Renl tubular localization of this compound labeled with mercury-203 by autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of mercurial diuresis and acute sodium depletion on renin release in dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies on the mechanism of sodium excretion during drug-induced vasodilatation in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. karger.com [karger.com]
- 5. Isolation of renal brush borders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Isolation of renal proximal tubular brush-border membranes | Semantic Scholar [semanticscholar.org]
- 8. Techniques for isolation of brush-border and basolateral membrane vesicles from dog kidney cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
Historical Applications of Chlormerodrin in Medicine: An In-depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Chlormerodrin, an organomercurial compound, holds a significant place in the history of mid-20th-century medicine, primarily for its utility as both a therapeutic and a diagnostic agent. Before being largely supplanted by less toxic alternatives, it was a mainstay in the management of edema associated with congestive heart failure. Furthermore, its ability to be radiolabeled with mercury isotopes, specifically ¹⁹⁷Hg and ²⁰³Hg, carved a niche for this compound in the nascent field of nuclear medicine for the scintigraphic imaging of the brain and kidneys. This technical guide provides a comprehensive overview of the historical applications of this compound, detailing its mechanism of action, quantitative clinical data, and the experimental protocols that defined its use.
Therapeutic Application: Diuretic in Congestive Heart Failure
This compound was commercially available from 1952 to 1974 and was primarily prescribed as an oral diuretic for patients with heart failure.[1] Its therapeutic effect stemmed from its ability to increase urine output, thereby reducing the fluid overload and edema characteristic of congestive heart failure.
Clinical Efficacy and Dosage
Clinical studies from the era demonstrated the effectiveness of this compound in maintaining fluid balance in patients with chronic congestive heart failure. In a four-year study, 48 out of 53 patients were successfully maintained on an oral regimen of this compound, in conjunction with maintenance digitalis and a low-salt diet. The typical dosage varied based on individual patient needs, with some patients being maintained on as little as one tablet a day, while others required three to four tablets daily.[2]
| Parameter | Value | Reference |
| Patient Cohort | Chronic Congestive Heart Failure | [2] |
| Successful Maintenance | 48 out of 53 patients | [2] |
| Maintenance Dosage | 1 to 4 tablets daily | [2] |
Table 1: Clinical Efficacy of this compound in Congestive Heart Failure
Diagnostic Applications: Brain and Renal Scintigraphy
The radiolabeled forms of this compound, utilizing Mercury-197 (¹⁹⁷Hg) and Mercury-203 (²⁰³Hg), were pivotal in the development of diagnostic imaging for intracranial tumors and renal lesions.[1][3][4]
Brain Scanning
Radiolabeled this compound was one of the earliest radiopharmaceuticals to demonstrate significant uptake in brain tumors compared to surrounding healthy tissue, enabling their visualization through external detectors. This differential uptake was attributed to the breakdown of the blood-brain barrier in tumorous tissue.
Both ¹⁹⁷Hg and ²⁰³Hg were used for brain scanning, with studies comparing their efficacy. While the diagnostic results were often reported as similar, there were significant differences in the radiation dose delivered to the patient.[4] Experimental studies in mice with induced brain tumors showed that the tumor-to-brain uptake ratio of ²⁰³Hg-Chlormerodrin ranged from 5.8 to 22.5, indicating a high degree of tumor localization.
| Isotope | Application | Key Findings | Reference |
| ¹⁹⁷Hg-Chlormerodrin | Brain Scanning | Lower radiation dose to the patient. | [4] |
| ²⁰³Hg-Chlormerodrin | Brain Scanning | Higher tumor-to-brain uptake ratio (5.8 to 22.5). |
Table 2: Comparison of Radiolabeled this compound in Brain Scanning
Renal Scanning
This compound labeled with ¹⁹⁷Hg or ²⁰³Hg was also used for the scintigraphic evaluation of renal morphology and function.[5][6] The agent accumulates in the renal tubules, allowing for the visualization of the renal parenchyma and the detection of lesions such as cysts, tumors, and areas of ischemia.
A critical consideration in the use of radiolabeled this compound was the radiation dose, particularly to the kidneys where the compound concentrates. ¹⁹⁷Hg offered a significantly lower radiation burden compared to ²⁰³Hg.
| Isotope | Administered Dose | Whole Body Dose (mrad) | Kidney Dose (rad) |
| ¹⁹⁷Hg-Chlormerodrin | 10 µCi/kg | 54 | 3.5 |
| ²⁰³Hg-Chlormerodrin | 10 µCi/kg | 200 | 37 |
Table 3: Comparative Radiation Dosimetry of Radiolabeled this compound
Mechanism of Action
The diuretic and renal accumulation properties of this compound are a result of its interaction with renal tubular cells.
Diuretic Effect
This compound exerts its diuretic effect by inhibiting the reabsorption of water and electrolytes in the convoluted tubules of the nephron.[3] The primary molecular mechanism is believed to be the inhibition of sulfhydryl (-SH) groups on enzymes and transport proteins within the renal tubular cells. This inhibition disrupts the normal transport of sodium and chloride ions, leading to increased excretion of salt and water.
Figure 1: Mechanism of this compound's Diuretic Action
Renal Accumulation for Imaging
The accumulation of radiolabeled this compound in the kidneys, which is beneficial for imaging, is also a consequence of its interaction with renal tubular cells. After administration, this compound is taken up by these cells and becomes bound to intracellular components, leading to its retention and allowing for scintigraphic visualization.
Experimental Protocols
Radiolabeling of this compound
A common historical method for the preparation of ¹⁹⁷Hg or ²⁰³Hg labeled this compound involved the reaction of the corresponding radioactive mercuric chloride (HgCl₂) with allylurea in the presence of a catalyst. The resulting radiolabeled this compound would then be purified for administration.
Figure 2: Radiolabeling Workflow for this compound
Brain and Renal Scanning Procedure (General Workflow)
The general workflow for diagnostic scanning with radiolabeled this compound involved several key steps, from patient preparation to image acquisition and interpretation.
Figure 3: General Workflow for this compound Scintigraphy
Discontinuation and Legacy
Despite its efficacy, the use of this compound declined due to concerns about mercury toxicity. The organomercurials as a class were eventually replaced by more potent and less toxic diuretics, such as the thiazides and loop diuretics. Similarly, in nuclear medicine, the development of technetium-99m (⁹⁹ᵐTc) labeled radiopharmaceuticals, which offered superior imaging characteristics and a much lower radiation dose to the patient, led to the discontinuation of radiolabeled this compound for diagnostic imaging.
Conclusion
This compound represents a significant chapter in the history of pharmacotherapy and diagnostic medicine. Its story highlights the evolution of drug development, from the use of heavy metal-containing compounds to the pursuit of safer and more effective alternatives. The principles of targeting specific physiological processes for therapeutic and diagnostic gain, which were exemplified by the use of this compound, continue to be fundamental in modern biomedical research and clinical practice.
References
- 1. scispace.com [scispace.com]
- 2. THE DISTRIBUTION OF this compound (NEOHYDRIN®) IN TISSUES OF THE RAT AND DOG - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BRAIN SCANS IN NEOPLASTIC INTRACRANIAL LESIONS: SCANNING WITH this compound HG 203 AND this compound HG 197 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BRAIN SCANS IN DIAGNOSIS OF BRAIN TUMORS: SCANNING WITH this compound HG 203 AND this compound HG 197 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A COMPARISON OF this compound HG-203 SCINTIENCEPHALOSCANNING WITH NEURORADIOLOGY AND ELECTROENCEPHALOGRAPHY FOR THE LOCALIZATION OF INTRACRANIAL LESIONS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. EXPERIENCE WITH THE this compound-HG BRAIN SCAN. A PRELIMINARY REPORT OF 163 CASES - PubMed [pubmed.ncbi.nlm.nih.gov]
Chlormerodrin: A Technical Guide to its Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chlormerodrin is an organomercurial compound formerly utilized as a diuretic agent. This document provides a comprehensive technical overview of its chemical structure, physicochemical properties, and known mechanisms of action. It is intended to serve as a resource for researchers, scientists, and professionals in drug development, offering detailed information on its synthesis, pharmacology, and analytical considerations. While this compound is no longer in clinical use due to the development of more potent and less toxic diuretics, its study offers valuable insights into the mechanisms of renal physiology and the design of diuretic drugs.
Chemical Structure and Identification
This compound, chemically named [3-(carbamoylamino)-2-methoxypropyl]-chloromercury, is a urea derivative containing a mercury atom.[1] Its structure is characterized by a propyl chain with a methoxy group at the second carbon and a urea group at the terminal carbon, with a chloromercury group attached to the third carbon.
Molecular Formula: C₅H₁₁ClHgN₂O₂[1][2][3]
CAS Registry Number: 62-37-3[2][3]
IUPAC Name: [3-(carbamoylamino)-2-methoxypropyl]-chloromercury[1]
Synonyms: Chlormeroprin, Mercloran, Neohydrin[1][3]
Chemical Structure Diagram:
Physicochemical Properties
This compound is a crystalline solid that is stable under normal conditions.[2] A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Reference |
| Molecular Weight | 367.20 g/mol | [1][2][3] |
| Melting Point | 152-153 °C | [2] |
| Solubility in water | 11 g/L (1.1 g/100 ml) | [2][3] |
| Solubility in methanol | 1.1 g/100 ml | [2] |
| Solubility in ethanol | 0.56 g/100 ml | [2] |
| Appearance | Crystalline solid | [2] |
| pH (0.5% aq. soln) | 4.3-5.0 | [2] |
Mechanism of Action and Pharmacology
The primary pharmacological effect of this compound is diuresis, which is the increased excretion of urine. This is achieved by inhibiting the reabsorption of water and electrolytes in the renal tubules.[1]
Signaling Pathway of Diuretic Action
The diuretic effect of this compound and other mercurial diuretics is primarily exerted in the thick ascending limb of the loop of Henle. The proposed mechanism involves the inhibition of the Na-K-2Cl symporter (NKCC2), a key protein responsible for the reabsorption of sodium, potassium, and chloride ions from the tubular fluid back into the blood. By inhibiting this transporter, this compound increases the concentration of these ions in the tubular fluid, which in turn osmotically retains water, leading to increased urine output.
Organomercurials like this compound are known to have a high affinity for sulfhydryl groups (-SH) present in proteins. It is believed that this compound binds to sulfhydryl groups on the Na-K-2Cl symporter or associated regulatory proteins, thereby inhibiting its function. Additionally, there is evidence to suggest that this compound may also interact with other renal transporters, such as the organic anion transporters (OAT1 and OAT3), which may play a role in its secretion into the tubular lumen where it exerts its action.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound was first reported by Rowland et al. in 1950. The following is a generalized representation of the synthetic scheme. A detailed, step-by-step protocol would require access to the original publication.
In Vivo Diuretic Activity Assay (Rat Model)
This protocol provides a general framework for assessing the diuretic activity of a compound like this compound in a rat model.
1. Animal Preparation:
-
Use adult male Wistar rats (150-200 g).
-
Fast the animals overnight (approximately 18 hours) with free access to water.
2. Grouping and Dosing:
-
Divide the animals into at least three groups (n=6 per group):
-
Control group: Receives the vehicle (e.g., normal saline).
-
Standard group: Receives a known diuretic (e.g., furosemide, 10 mg/kg).
-
Test group: Receives this compound at various doses.
-
-
Administer a saline load (e.g., 25 mL/kg, p.o.) to all animals to ensure a uniform state of hydration.
-
30 minutes after the saline load, administer the respective treatments orally or via the appropriate route.
3. Urine Collection:
-
Immediately after treatment administration, place each rat in an individual metabolic cage designed for the separate collection of urine and feces.
-
Collect urine at specified time intervals (e.g., 1, 2, 4, 6, and 24 hours).
4. Analysis:
-
Measure the total urine volume for each animal at each time point.
-
Analyze the urine for electrolyte content (Na⁺, K⁺, Cl⁻) using a flame photometer or ion-selective electrodes.
-
Calculate the diuretic index and saliuretic index to compare the activity of the test compound with the standard.
Analytical Methods and Quality Control
The quality control of this compound as a drug substance would involve a battery of tests to ensure its identity, purity, and strength.
1. Identification:
-
Infrared (IR) Spectroscopy: To confirm the presence of characteristic functional groups.
-
Melting Point: Comparison with the reference standard.
2. Assay (Potency):
-
Titration: A classical method for the quantification of organomercurials involves titration with a standard solution of a thiol-containing compound, such as cysteine or thioglycolic acid, in the presence of an indicator.
-
High-Performance Liquid Chromatography (HPLC): A modern approach would involve the development of a specific HPLC method with UV detection for the accurate quantification of this compound and its separation from potential impurities.
3. Impurity Profiling:
-
Thin-Layer Chromatography (TLC): For the detection of related substances and degradation products.
-
HPLC: To quantify known and unknown impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For the analysis of volatile organic impurities.
Conclusion
This compound represents an important milestone in the history of diuretic therapy. Although its clinical use has been superseded by safer and more effective agents, the study of its chemical properties and mechanism of action continues to be of scientific interest. This technical guide provides a consolidated resource of its key chemical and pharmacological characteristics, intended to support further research and understanding in the fields of medicinal chemistry and renal physiology.
Disclaimer: this compound is a toxic substance and should be handled with appropriate safety precautions by trained professionals in a laboratory setting. This document is for informational purposes only and does not constitute a recommendation for its use.
References
A Technical Guide to the Synthesis and Radiolabeling of Chlormerodrin with ¹⁹⁷Hg
This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the synthesis and radiolabeling of Chlormerodrin with Mercury-197 (¹⁹⁷Hg). This compound ¹⁹⁷Hg, a radiopharmaceutical once widely used for renal and brain scintigraphy, is an organomercury compound with the chemical name --INVALID-LINK--mercury(1+) chloride.[1] This guide details the underlying chemical principles, experimental protocols, and quality control parameters necessary for its production.
Introduction
This compound, a mercurial diuretic, when radiolabeled with ¹⁹⁷Hg, found significant application in nuclear medicine for diagnostic imaging.[2][3][4] The ¹⁹⁷Hg isotope offers favorable decay characteristics for imaging with a gamma emission suitable for SPECT imaging. Although its use has been largely superseded by Technetium-99m based agents, the synthesis of ¹⁹⁷Hg-Chlormerodrin remains a relevant case study in radiopharmaceutical chemistry.[2][3] This document consolidates information from various studies to provide a comprehensive overview of its preparation.
Synthesis and Radiolabeling Chemistry
The synthesis of ¹⁹⁷Hg-Chlormerodrin is based on the addition of a mercuric salt to the double bond of allylurea in the presence of a methoxylating agent. The overall reaction scheme, as described by Rowland and coworkers, is as follows:
-
Oxymercuration: Mercuric acetate, prepared from ¹⁹⁷HgCl₂, reacts with allylurea in methanol. The mercuric ion adds across the double bond, and a methoxy group from the solvent is incorporated.
-
Anion Exchange: The acetate group is then replaced by a chloride ion to yield the final product, this compound.
The primary reaction is often accompanied by the formation of several side products, necessitating a robust purification process to ensure high radiochemical purity.
Experimental Protocols
The following protocols are synthesized from published methods for the routine production of high-purity, high-specific-activity ¹⁹⁷Hg-Chlormerodrin.[5][6]
Materials and Reagents
-
¹⁹⁷HgCl₂ of high purity
-
Allylurea
-
Sodium acetate
-
Methanol (anhydrous)
-
Sodium chloride solution (0.9% and 3%)
-
Sodium hydroxide (1 N)
-
Anhydrous ethyl ether
-
Nitrogen gas
Synthesis Procedure
-
Preparation of ¹⁹⁷Hg-Mercuric Acetate: The starting radioactive material, ¹⁹⁷HgCl₂, is converted to ¹⁹⁷Hg-mercuric acetate. This can be achieved by reacting ¹⁹⁷HgCl₂ with sodium acetate. The solvent is then evaporated at 80°C under a stream of nitrogen and vacuum.[6]
-
Reaction with Allylurea: The dried ¹⁹⁷Hg-mercuric acetate is dissolved in methanol. A solution of allylurea in methanol is then added. A crucial parameter for high yield and purity is maintaining a specific molar ratio of mercuric chloride to sodium acetate to allylurea, recommended to be 1:1:5.[5]
-
Heating: The reaction mixture is transferred to a double-jacketed vessel and heated. Some protocols suggest heating in an autoclave with an overpressure of 0.2 - 0.3 atmospheres for at least 6 hours to drive the reaction to completion.[5]
-
Chloride Ion Exchange: After cooling to room temperature, a 3% sodium chloride solution is added to the reaction mixture. This step facilitates the exchange of the acetate group with a chloride ion, precipitating the ¹⁹⁷Hg-Chlormerodrin.[6]
-
Purification: The precipitate is washed with anhydrous ethyl ether to remove both organic and inorganic radiochemical impurities.[5] The liquid is then evaporated under vacuum with a nitrogen stream, leaving the white residue of ¹⁹⁷Hg-Chlormerodrin.[6]
-
Formulation: The purified product is dissolved in a physiological salt solution (0.9% NaCl). The pH is adjusted to between 7 and 8 using a determined quantity of 1 N NaOH.[6] The solution may be passed through a column for further purification.[6]
-
Final Preparation: The specific activity of the final solution is adjusted as required, and it is then distributed into sterile penicillin vials.[6]
Data Presentation
The following tables summarize the quantitative data reported in the literature for the production of ¹⁹⁷Hg-Chlormerodrin.
| Parameter | Value | Reference |
| Yield | 75-80% | [6] |
| Specific Activity | 0.5 - 1.5 mCi/mg | [6] |
| Radiochemical Purity | >99% (organic mercury) | [6] |
| Inorganic Mercury Impurity | <1% | [6] |
Mandatory Visualizations
Experimental Workflow Diagram
The following diagram illustrates the key stages in the synthesis and radiolabeling of this compound with ¹⁹⁷Hg.
Caption: Workflow for the synthesis of ¹⁹⁷Hg-Chlormerodrin.
Quality Control
The radiochemical purity of the final product is a critical parameter. Paper chromatography is a suitable method for its determination. A common solvent system is a mixture of pyridine, butanol, and water (3:10:3). In this system, this compound has a reported Rf value of 0.6, while organic impurities are found at Rf values of 0.2 and 0.4, and inorganic mercury at an Rf of 0.9.
Conclusion
The synthesis and radiolabeling of this compound with ¹⁹⁷Hg, while a historical technique, provides valuable insights into the production of organomercury radiopharmaceuticals. The methodology, though requiring careful control of reaction parameters, can yield a product of high purity and specific activity suitable for clinical applications. This guide has consolidated the essential information to serve as a comprehensive resource for researchers in the field of radiopharmaceutical sciences.
References
- 1. This compound Hg-197 | C5H11ClHgN2O2 | CID 91667977 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Radiolabelled Cyclic Bisarylmercury: High Chemical and in vivo Stability for Theranostics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Mercury-197 and mercury-203 this compound for evaluation of brain lesions using a rectilinear scanner and scintillation camera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Method for routine preparation of very pure this compound labelled with 197 Hg or 203 Hg with high specific activity | Semantic Scholar [semanticscholar.org]
- 6. tandfonline.com [tandfonline.com]
A Technical Guide to the Synthesis and Radiolabeling of Chlormerodrin with 203Hg
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and radiolabeling of Chlormerodrin with the radionuclide 203Hg. This compound, a mercurial diuretic, has historically been utilized as a radiopharmaceutical for renal and brain imaging. This document details the chemical synthesis, radiolabeling procedures, and relevant quantitative data, offering a valuable resource for professionals in drug development and radiopharmaceutical research.
Chemical Synthesis of this compound
The synthesis of this compound, chemically known as 3-chloromercuri-2-methoxy-propylurea, is achieved through the addition of a mercuric salt to the double bond of allylurea in the presence of a methoxy source. The subsequent replacement of the acetate group with a chloride ion yields the final compound.
Experimental Protocol:
A standard method for the synthesis involves the following steps:
-
Reaction Setup: In a reaction vessel, mercuric acetate is dissolved in methanol.
-
Addition of Allylurea: Allylurea is added to the solution. The molar ratio of mercuric acetate to allylurea is a critical parameter, with optimal ratios reported to be around 1:1.5.
-
Reaction Conditions: The reaction mixture is typically heated to reflux for a specified period, often several hours, to ensure the completion of the methoxymercuration reaction.
-
Chloride Ion Exchange: After the initial reaction, a solution of sodium chloride is added to replace the acetate group with a chloride ion, forming this compound.
-
Purification: The resulting this compound precipitate is purified through recrystallization, often from an ethanol-water mixture, to remove unreacted starting materials and byproducts.
-
Drying: The purified this compound is dried under vacuum to yield a stable, crystalline product.
Radiolabeling of this compound with 203Hg
The radiolabeling of this compound is accomplished by incorporating the gamma-emitting radionuclide 203Hg into the molecule. This is typically achieved by starting with a radioactive mercury salt, such as 203HgCl2.
Experimental Protocol:
A routine method for the production of 203Hg-labeled this compound with high specific activity has been described:
-
Starting Material: The process begins with a standardized solution of 203HgCl2.
-
Reaction Mixture: The 203HgCl2 is added to a reaction mixture containing sodium acetate and allylurea in a suitable solvent, often in an autoclave. Maintaining a specific molar ratio of 203HgCl2 to sodium acetate and allylurea (e.g., 1:1 and 1:5 respectively) is crucial for high yield.[1]
-
Heating: The reaction mixture is heated under pressure (0.2 - 0.3 At) for a minimum of 6 hours.[1]
-
Precipitation and Washing: Upon completion of the reaction, the resulting precipitate of 203Hg-Chlormerodrin is washed. The use of anhydrous ethyl ether for washing is effective in removing both organic and inorganic radiochemical impurities.[1]
-
Final Formulation: The purified 203Hg-Chlormerodrin is then dissolved in a sterile saline solution, and the pH is adjusted to a physiologically compatible range (typically 6-8) for administration.
References
Early Research on Chlormerodrin for Congestive Heart Failure: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the early clinical research on Chlormerodrin for the treatment of congestive heart failure, with a focus on studies conducted in the 1950s. This document synthesizes available data on clinical efficacy, experimental protocols, and the contemporary understanding of the drug's mechanism of action.
Introduction
This compound (trade name Neohydrin) emerged in the early 1950s as an orally administered mercurial diuretic. At the time, mercurial diuretics were the most potent class of drugs available for inducing diuresis in patients with congestive heart failure.[1] The development of an oral formulation was a significant advancement, offering the potential for continuous diuretic therapy and avoiding the discomfort and inconvenience of parenteral injections. This guide reviews the foundational clinical studies that established this compound's role in the management of congestive heart failure.
Clinical Efficacy and Safety
Early clinical investigations of this compound focused on its ability to control edema and maintain a compensated state in patients with chronic congestive heart failure. The most comprehensive data from this period comes from a four-year study by Leff and Nussbaum, published in 1959, which followed 48 patients.
Patient Population and Demographics
The patient cohort in the Leff and Nussbaum study was representative of the congestive heart failure population of the era. The underlying etiologies of heart failure were varied, reflecting the common causes of cardiac disease at the time.
| Etiology of Heart Disease | Number of Patients |
| Arteriosclerotic Heart Disease | 28 |
| Hypertensive Cardiovascular Disease | 12 |
| Rheumatic Heart Disease | 7 |
| Syphilitic Heart Disease | 1 |
| Total | 48 |
Table 1: Etiology of Heart Disease in a Four-Year Study of this compound.[1]
The age of the patients in this study ranged from 29 to 80 years, with the majority of patients being in their sixth and seventh decades of life.[1]
Dosage and Administration
This compound was administered orally in tablet form. The dosage was individualized based on the patient's clinical response and diuretic needs.
| Dosage | Number of Patients |
| 1 tablet daily | 2 |
| 2 tablets daily | 18 |
| 3-4 tablets daily | 27 |
| 6 tablets daily (occasionally) | 1 |
Table 2: Daily Dosage of this compound in a Four-Year Study.[1]
Each tablet of this compound contained 18.3 mg of the active ingredient, which is equivalent to 10 mg of mercury.[2]
Clinical Outcomes
The primary outcome of these early studies was the clinical assessment of the patient's ability to remain free of edema and other symptoms of fluid retention. Leff and Nussbaum reported that the 48 patients in their study were successfully maintained in a state of fluid balance with this compound, in conjunction with maintenance digitalis and a low-salt diet.[1] The study highlighted that most patients who had previously required weekly injections of parenteral mercurial diuretics "did as well or better" on a daily regimen of oral this compound.[1]
A key advantage noted was the "steady diuretic effect" of daily oral administration, which contrasted with the cyclical dehydration and fluid reaccumulation often seen with intermittent parenteral therapy.[1]
Safety and Tolerability
A significant focus of the early research was the safety of long-term oral mercurial therapy, particularly concerning renal toxicity. In the four-year study by Leff and Nussbaum, there was no clinical evidence of renal damage in the 48 patients, as assessed by urinalysis, blood urea nitrogen, non-protein nitrogen, and creatinine levels.[1] Furthermore, histological examination of kidney tissue from patients who died during the study from other causes did not reveal any evidence of tubular necrosis attributable to this compound.[1]
Side effects were reported to be minimal. Gastrointestinal symptoms, such as nausea and vomiting, were the most common reason for discontinuation, occurring in a small number of patients.[1]
Experimental Protocols
The experimental designs of these early clinical studies were observational and focused on long-term patient management. The following is a generalized experimental workflow based on the available literature.
Figure 1: Generalized Experimental Workflow for Early this compound Studies.
Mechanism of Action
The understanding of the mechanism of action of mercurial diuretics in the 1950s was centered on their effects within the renal tubules. It was proposed that these agents inhibit the reabsorption of sodium, which in turn leads to a diuretic effect.[3]
The prevailing hypothesis was that the mercuric ion (Hg++) from the diuretic molecule binds to and inactivates sulfhydryl (-SH) groups on enzymes essential for tubular reabsorption.[2] This enzymatic inhibition was thought to disrupt the active transport processes responsible for moving sodium out of the tubular fluid and back into the bloodstream.
Figure 2: Proposed Mechanism of Action of this compound in the 1950s.
Conclusion
The early research on this compound in the 1950s established it as an effective and well-tolerated oral diuretic for the long-term management of congestive heart failure. These studies, while lacking the rigorous quantitative methodologies of modern clinical trials, provided crucial evidence for its clinical utility. The development of an oral mercurial diuretic represented a significant therapeutic advance, allowing for more consistent and convenient control of fluid retention in this patient population. The understanding of its mechanism of action, focused on the inhibition of sulfhydryl-containing enzymes in the renal tubules, laid the groundwork for future research into diuretic pharmacology. Although this compound and other mercurial diuretics have since been superseded by safer and more potent agents, these early studies are a testament to the foundational clinical research that has shaped the management of congestive heart failure.
References
Chlormerodrin: A Technical Guide on the Organomercury Compound and its Toxicity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chlormerodrin, an organomercury compound, was historically utilized as a diuretic and later as a radiopharmaceutical agent for renal and cerebral imaging. Despite its therapeutic applications, its clinical use was ultimately curtailed by its inherent toxicity, a characteristic shared by many organomercurials. This technical guide provides a comprehensive overview of this compound, with a focus on its chemical properties, mechanism of action, pharmacokinetics, and toxicological profile. The document details the molecular basis of its toxicity, primarily centered on its high affinity for sulfhydryl groups, leading to enzyme inhibition and oxidative stress. Experimental protocols for assessing its nephrotoxicity and its application in renal scintigraphy are described. Furthermore, this guide visualizes key signaling pathways and experimental workflows to facilitate a deeper understanding of its biological interactions.
Introduction
This compound, chemically known as [3-(carbamoylamino)-2-methoxypropyl]-chloromercury, is an organomercury compound that was first introduced in the 1950s.[1] It was initially developed as a mercurial diuretic for the management of edema in conditions such as congestive heart failure.[1] Subsequently, radiolabeled forms of this compound, particularly with mercury-197 (¹⁹⁷Hg) and mercury-203 (²⁰³Hg), found application in diagnostic nuclear medicine for renal and brain imaging.[2][3][4] However, due to its significant toxicity, particularly nephrotoxicity, and the development of safer and more effective alternatives, its use has been discontinued.[2] This guide aims to provide a detailed technical resource on the chemistry, pharmacology, and toxicology of this compound for the scientific community.
Chemical and Physical Properties
This compound is a white crystalline solid with a bitter, metallic taste.[5] It is stable in light and air.[5] Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Chemical Formula | C₅H₁₁ClHgN₂O₂ | [6] |
| Molecular Weight | 367.20 g/mol | [6] |
| CAS Number | 62-37-3 | [5] |
| Melting Point | 152-153 °C | [5] |
| Solubility in Water | 1.1 g/100 mL | [5] |
| IUPAC Name | [3-(carbamoylamino)-2-methoxypropyl]-chloromercury | [6] |
Pharmacology and Mechanism of Action
Diuretic Action
This compound exerts its diuretic effect by directly acting on the kidneys.[2] The primary mechanism involves the inhibition of water and electrolyte reabsorption in the renal tubules.[2] While the precise location of action within the tubules was a subject of investigation, it is believed to affect the convoluted tubules.[2] The underlying mechanism is the binding of the mercury atom to sulfhydryl groups of enzymes and transport proteins in the tubular epithelial cells, thereby impairing their function. This disruption of tubular transport processes leads to increased excretion of sodium, chloride, and consequently water.
Radiopharmaceutical Use
Radiolabeled this compound, particularly ¹⁹⁷Hg-chlormerodrin, was used for renal scintigraphy.[5][7][8] Following intravenous administration, this compound accumulates in the renal cortex.[9] The emitted gamma radiation from the mercury isotope allows for the visualization of the kidneys, providing information on renal size, shape, position, and the presence of lesions.[10][11]
Pharmacokinetics and Metabolism
Absorption, Distribution, and Excretion
Following administration, this compound is distributed throughout the body, with the highest concentrations found in the kidneys.[6][9][12][13] This renal accumulation is a key factor in both its diagnostic utility and its nephrotoxicity. The compound is known to be reabsorbed from the renal tubules as a complex with cysteine.[10]
Biotransformation
The biotransformation of this compound involves the cleavage of the carbon-mercury bond, releasing inorganic mercury.[12][14] This metabolic process is a critical step in its toxicity, as the released inorganic mercury can exert its own toxic effects. The specific enzymes and pathways involved in the biotransformation of this compound have not been fully elucidated.
Toxicity
The toxicity of this compound is intrinsically linked to its mercury content. Organomercury compounds are known for their high affinity for sulfhydryl groups, which are present in many proteins, including critical enzymes.[15]
Quantitative Toxicity Data
The available quantitative toxicity data for this compound is limited. The most commonly cited value is the oral lethal dose 50% (LD50) in rats.
| Species | Route of Administration | LD50 | Reference |
| Rat | Oral | ~82 mg/kg | [5] |
Mechanism of Toxicity
The primary mechanism of this compound's toxicity involves the covalent binding of mercury to sulfhydryl groups (-SH) on proteins. This interaction can lead to:
-
Enzyme Inhibition: Many enzymes rely on free sulfhydryl groups for their catalytic activity. This compound can inhibit enzymes such as succinate dehydrogenase, a key component of the mitochondrial electron transport chain.[2] A specific IC50 value for this compound's inhibition of succinate dehydrogenase is not available in the reviewed literature.
-
Oxidative Stress: The binding of mercury to sulfhydryl groups can deplete intracellular glutathione (GSH), a major antioxidant.[11] This depletion, coupled with mitochondrial dysfunction from enzyme inhibition, leads to the generation of reactive oxygen species (ROS), causing oxidative damage to lipids, proteins, and DNA.[5][8][11][16]
-
Disruption of Renal Transport: As mentioned in its diuretic action, the inhibition of sulfhydryl-containing transport proteins in the renal tubules is a key toxic effect, leading to impaired kidney function.[17]
Signaling Pathways in Mercury Toxicity
While studies specifically on this compound's effects on signaling pathways are scarce, the broader research on mercury compounds points to the involvement of several key pathways in mediating its toxic effects.
-
Keap1-Nrf2 Pathway: Mercury compounds are known to induce oxidative stress, which can activate the Keap1-Nrf2 signaling pathway.[7][18][19][20][21] Under normal conditions, Keap1 targets Nrf2 for degradation. However, under oxidative stress, Keap1 is modified, allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant and cytoprotective genes.
-
MAP Kinase Pathways: Mitogen-activated protein (MAP) kinase pathways are involved in cellular responses to stress.[4][22][23] Mercury compounds have been shown to activate various MAP kinases, including ERK, JNK, and p38, which can lead to inflammatory responses and apoptosis.
Experimental Protocols
Disclaimer: The following protocols are generalized descriptions based on available literature. Specific details may need to be optimized for individual experimental setups.
In Vitro Cytotoxicity Assay
This protocol describes a general method for assessing the cytotoxicity of this compound on a renal cell line (e.g., HK-2 human kidney proximal tubule cells).
Materials:
-
Renal cell line (e.g., HK-2)
-
Cell culture medium (e.g., DMEM/F12)
-
Fetal bovine serum (FBS)
-
Penicillin-streptomycin solution
-
This compound
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the renal cells into a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add 100 µL of the this compound solutions to the respective wells. Include a vehicle control (medium without this compound).
-
Incubation: Incubate the plate for 24-48 hours at 37°C and 5% CO₂.
-
Viability Assessment (MTT Assay):
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control.
Animal Model of Nephrotoxicity
This protocol outlines a general procedure for inducing nephrotoxicity in rats using this compound.[3][24][25]
Materials:
-
Male Wistar rats (200-250 g)
-
This compound
-
Saline solution (0.9% NaCl)
-
Metabolic cages
-
Blood collection tubes
-
Formalin (10%)
-
Equipment for serum creatinine and BUN analysis
-
Histology equipment
Procedure:
-
Acclimatization: Acclimatize rats for one week with free access to food and water.
-
Dosing: Administer this compound intraperitoneally or subcutaneously at a dose known to induce renal injury (dose to be determined from pilot studies, starting from a fraction of the LD50). A control group should receive saline.
-
Monitoring: House the rats in metabolic cages for daily urine collection. Monitor body weight and general health daily.
-
Sample Collection: Collect blood samples via tail vein or cardiac puncture at specified time points (e.g., 24, 48, 72 hours post-injection).
-
Biochemical Analysis: Analyze serum for creatinine and blood urea nitrogen (BUN) levels.
-
Histopathology: At the end of the study, euthanize the animals and perfuse the kidneys with saline, followed by 10% formalin. Excise the kidneys, fix in formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) for microscopic examination of renal injury.
Renal Scintigraphy with ¹⁹⁷Hg-Chlormerodrin
This protocol is based on historical clinical procedures for renal imaging.[7][8][10]
Patient Preparation:
-
No specific dietary restrictions are typically required.
-
Ensure adequate hydration.
Procedure:
-
Radiopharmaceutical Administration: Administer 100-150 µCi of ¹⁹⁷Hg-chlormerodrin intravenously.
-
Imaging:
-
Position the patient supine under a gamma camera.
-
Acquire static planar images of the renal area at 1-2 hours post-injection.
-
Obtain anterior, posterior, and oblique views.
-
-
Image Interpretation: Evaluate the images for renal size, shape, position, and uniformity of tracer uptake. Areas of decreased uptake may indicate cysts, tumors, or infarcts.
Conclusion
This compound serves as a significant case study in the history of pharmacology and toxicology. Its journey from a widely used diuretic and diagnostic agent to its discontinuation underscores the critical importance of the therapeutic index. The toxicological profile of this compound, driven by the reactivity of its mercury component with biological sulfhydryl groups, highlights a fundamental mechanism of heavy metal toxicity. Understanding the interactions of this compound at a molecular level, including its effects on enzyme activity and cellular signaling pathways, continues to provide valuable insights for modern drug development and the assessment of environmental toxins. This guide has synthesized the available technical information on this compound to serve as a resource for researchers and professionals in the field.
References
- 1. hyphadiscovery.com [hyphadiscovery.com]
- 2. mdpi.com [mdpi.com]
- 3. wjbphs.com [wjbphs.com]
- 4. Mitogen-Activated Protein Kinase Cascades in Plant Hormone Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kidney scanning: the clinical use of 197Hg this compound and 99m Tc iron complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C5H11ClHgN2O2 | CID 25210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. The screening of renal hypertension utilizing the mercury-197 this compound uptake study and scan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of the Hg197 this compound kidney scan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. pubs.rsna.org [pubs.rsna.org]
- 11. RADIOMERCURY-LABELLED this compound FOR IN VIVO UPTAKE STUDIES AND SCINTILLATION SCANNING OF UNILATERAL RENAL LESIONS ASSOCIATED WITH HYPERTENSION - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The mechanism of action of mercurial diuretics in rats; the metabolism of 203hg-labelled this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Human Metabolome Database: Showing metabocard for this compound (HMDB0014674) [hmdb.ca]
- 14. The biotransformation of organomercury compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cytotoxicity Assay Protocol [protocols.io]
- 16. METABOLISM OF this compound-HG203 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Stimulatory and inhibitory effects of sulfhydryl reagent on p-aminohippuric acid transport by isolated renal tubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Evidence for MAP kinase activation during mitotic division - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. [3-(carbamoylamino)-2-methoxypropyl]-chloro(197Hg)mercury-197 | C5H11ClHgN2O2 | CID 11954348 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. An Overview of Bioactive Compounds’ Role in Modulating the Nrf2/Keap1/NF-κB Pathway to Alleviate Lipopolysaccharide-Induced Endometritis [mdpi.com]
- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 22. Mitogen activated protein (MAP) kinase signal transduction pathways and novel anti-inflammatory targets - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Different activation of mitogen-activated protein kinases in experimental proliferative glomerulonephritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Method used to establish a large animal model of drug-induced acute kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Animal models mimicking aminoglycoside-induced renal damage - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacodynamics of Mercurial Diuretics: An In-depth Technical Guide on Chlormerodrin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mercurial diuretics, a class of drugs historically significant in the management of edema, exerted their therapeutic effects through a direct action on the kidneys. Chlormerodrin, an organomercury compound, was a notable member of this class. Although their clinical use has been largely superseded by safer and more effective diuretics like thiazides and loop diuretics due to concerns about mercury toxicity, the study of their pharmacodynamics offers valuable insights into renal physiology and the mechanisms of diuretic action.[1] This technical guide provides a comprehensive overview of the pharmacodynamics of mercurial diuretics, with a specific focus on this compound, detailing its mechanism of action, available quantitative data, and relevant experimental protocols.
Core Mechanism of Action
The diuretic effect of this compound and other mercurial diuretics stems from their ability to inhibit the reabsorption of water and electrolytes in the renal tubules.[1] This is achieved through the high affinity of the mercury atom for sulfhydryl (-SH) groups present in various proteins critical for renal transport processes.[2][3]
Interaction with Sulfhydryl Groups
The primary molecular mechanism involves the formation of a covalent bond between the mercury atom of this compound and the sulfur atom of cysteine residues in renal enzymes and transport proteins.[2] This interaction leads to a conformational change in the protein, thereby inhibiting its function. The reaction can be represented as:
Protein-SH + R-Hg-X → Protein-S-Hg-R + H-X
This binding is largely non-specific to a single protein but has a profound effect on transporters responsible for sodium chloride reabsorption.
Key Protein Targets
While the precise protein targets were not fully elucidated during the peak of mercurial diuretic research, modern understanding points to several key players:
-
Na-K-2Cl Cotransporter (NKCC): Evidence suggests that mercurial diuretics inhibit the Na-K-2Cl cotransporter, particularly in the thick ascending limb of the Loop of Henle.[1] This transporter is responsible for reabsorbing a significant portion of filtered sodium, and its inhibition leads to a potent diuretic effect.
-
Aquaporins (AQPs): Aquaporins, or water channels, are crucial for water reabsorption in the proximal tubule and collecting duct. Mercurial compounds are known inhibitors of several aquaporin isoforms, including AQP1.[4][5] The inhibition is thought to occur through a steric blockade of the water pore upon mercury binding to a cysteine residue near the pore.[4][5]
-
Other Sulfhydryl-Containing Enzymes: Various other renal enzymes containing reactive sulfhydryl groups could also be targets, contributing to the overall diuretic effect and potential side effects.
The diuretic action of this compound is localized to the renal tubules, with autoradiographic studies using radiolabeled this compound (203Hg) showing accumulation in the proximal tubule.[6]
Quantitative Pharmacodynamic Data
Quantitative data on the pharmacodynamics of this compound are limited in publicly available literature, reflecting the era in which these drugs were primarily studied. The following tables summarize the available information.
| Parameter | Value/Description | Species | Reference |
| Mechanism of Action | Inhibition of water and electrolyte reabsorption in renal tubules by binding to sulfhydryl groups. | General | [1] |
| Primary Site of Action | Thick ascending limb of the Loop of Henle and proximal tubules. | Dog, Rat | [1][6] |
| Molecular Target | Sulfhydryl groups of renal transport proteins, including Na-K-2Cl cotransporter and aquaporins. | General | [1][4][5] |
Table 1: Mechanism of Action of this compound
| Parameter | Value | Species | Reference |
| Renal Uptake | High concentration in the renal cortex observed with radiolabeled this compound. | Rat, Dog | [6] |
| Renal Handling | Reabsorbed as a complex with cysteine via a carrier-mediated process in the proximal tubules. | General | [7] |
| Whole-body and Renal Clearance | Studied using 203Hg-chlormerodrin; clearance can be influenced by chelating agents. | Human | [8] |
Table 2: Pharmacokinetic Parameters of this compound
Experimental Protocols
Detailed experimental protocols for studying the pharmacodynamics of mercurial diuretics like this compound can be reconstructed from historical and general pharmacological literature.
Protocol 1: In Vivo Assessment of Diuretic Activity in a Rat Model
This protocol is based on the Lipschitz test, a common method for screening diuretic agents.[9]
1. Animal Model:
-
Male Wistar rats (150-200 g).
-
Animals are to be fasted overnight with free access to water.
2. Experimental Groups:
-
Control Group: Receives the vehicle (e.g., normal saline).
-
Standard Group: Receives a known diuretic (e.g., Furosemide, 20 mg/kg, p.o.).
-
Test Group: Receives this compound at various doses.
3. Procedure:
-
Administer a hydrating load of normal saline (e.g., 25 mL/kg) orally to all animals.
-
Immediately after, administer the vehicle, standard drug, or test drug (this compound) to the respective groups via oral gavage.
-
Place each rat in an individual metabolic cage designed to separate urine and feces.
-
Collect urine at specified time intervals (e.g., 1, 2, 4, 6, and 24 hours).
4. Data Analysis:
-
Measure the total volume of urine excreted by each animal.
-
Analyze urine for electrolyte content (Na+, K+, Cl-) using a flame photometer or ion-selective electrodes.
-
Calculate the diuretic action (ratio of urine volume in the test group to the control group) and saluretic activity (total electrolyte excretion).
Protocol 2: In Vitro Assessment of Aquaporin Inhibition using Xenopus Oocytes
This protocol describes a method to evaluate the inhibitory effect of this compound on aquaporin water channels.[4][5]
1. Oocyte Preparation:
-
Harvest and defolliculate oocytes from Xenopus laevis.
-
Inject oocytes with cRNA encoding the desired aquaporin isoform (e.g., AQP1).
-
Incubate oocytes for 2-3 days to allow for protein expression.
2. Swelling Assay:
-
Place a single oocyte in a hypertonic buffer.
-
Transfer the oocyte to a hypotonic buffer to induce osmotic swelling.
-
Record the swelling of the oocyte over time using video microscopy.
-
To test for inhibition, pre-incubate the oocytes with varying concentrations of this compound before the swelling assay.
3. Data Analysis:
-
Calculate the initial rate of oocyte swelling, which is proportional to the water permeability of the oocyte membrane.
-
Determine the concentration-dependent inhibition of water permeability by this compound and calculate the IC50 value.
Protocol 3: Autoradiographic Localization of this compound in the Kidney
This protocol allows for the visualization of the intrarenal distribution of this compound.[6]
1. Animal Model and Drug Administration:
-
Use rats or dogs as the animal model.
-
Administer a therapeutic dose of radiolabeled this compound (e.g., 203Hg-Chlormerodrin) intravenously.
2. Tissue Preparation:
-
At a predetermined time point after administration, euthanize the animal and perfuse the kidneys with a fixative solution.
-
Excise the kidneys and prepare thin frozen sections.
3. Autoradiography:
-
Mount the kidney sections on slides and coat them with a photographic emulsion.
-
Store the slides in the dark for a period to allow the radiation to expose the emulsion.
-
Develop the emulsion to visualize the silver grains, which indicate the location of the radiolabeled drug.
4. Analysis:
-
Examine the slides under a microscope to determine the specific regions of the nephron where this compound accumulates.
Visualizations
Signaling Pathway of Mercurial Diuretic Action
Caption: A diagram illustrating the cellular mechanism of this compound's diuretic effect.
Experimental Workflow for In Vivo Diuretic Activity Assay
Caption: A flowchart outlining the key steps in an in vivo diuretic activity assay.
Logical Relationship of this compound's Renal Handling
Caption: A diagram showing the process of this compound handling within the nephron.
Conclusion
This compound and other mercurial diuretics represent a historically important class of drugs whose mechanism of action, centered on the inhibition of sulfhydryl-containing proteins in the renal tubules, has informed our understanding of renal physiology and diuretic development. While their clinical utility is now limited by toxicity, the principles of their pharmacodynamics continue to be relevant for researchers in nephrology and pharmacology. The experimental protocols and conceptual diagrams provided in this guide offer a framework for further investigation into the molecular mechanisms of renal transport and diuretic action.
References
- 1. Mercurial diuretic - Wikipedia [en.wikipedia.org]
- 2. Sulfhydryl groups as targets of mercury toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sulfhydryl groups as targets of mercury toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural basis of aquaporin inhibition by mercury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural basis of aquaporin inhibition by mercury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Renl tubular localization of this compound labeled with mercury-203 by autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Renal tubular handling of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Whole-body and renal clearance of 203 Hg-chlormerodrin. The effect of chelating agents on clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A comparative review on In-vivo and In-vitro screening models for diuretic agents - IP Int J Compr Adv Pharmacol [ijcap.in]
The Discovery and Development of Chlormerodrin: A Technical Guide to a Mercurial Diuretic
Published: December 13, 2025
Abstract
This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of Chlormerodrin, an organomercurial compound historically used as a diuretic. It is intended for researchers, scientists, and drug development professionals interested in the evolution of diuretic therapy and the pharmacology of mercurial agents. This document details the synthesis of this compound, its pharmacokinetics, and the experimental evidence that elucidated its function at the renal tubule. Particular emphasis is placed on its interaction with sulfhydryl groups of renal enzymes and transporters, the quantitative aspects of its diuretic and natriuretic effects, and the experimental protocols that were pivotal in its evaluation.
Introduction: The Era of Mercurial Diuretics
The mid-20th century marked a significant period in the pharmacological management of edema, a condition characterized by fluid retention often associated with congestive heart failure, nephrotic syndrome, and hepatic cirrhosis. Before the advent of thiazide and loop diuretics, organic mercurial compounds were the most potent diuretics available. This compound, commercially introduced in 1952, emerged as a key player in this class of drugs.[1] Its development was a part of a broader effort to create orally active and less toxic alternatives to the parenterally administered mercurial diuretics of the time. Though its use declined and eventually ceased by 1974 due to the development of safer and more effective diuretics and concerns over mercury toxicity, the study of this compound and its congeners provided fundamental insights into renal physiology and the mechanisms of diuretic action.[1]
Discovery and Synthesis
The synthesis of this compound, chemically known as [3-(chloromercuri)-2-methoxypropyl]urea, was first described by Rowland and colleagues in 1950. The synthesis involves the addition of mercuric acetate to allylurea in a methanolic solution. This reaction forms an intermediate, 3-acetoxymercuri-2-methoxypropylurea. Subsequent displacement of the acetate group with a chloride ion, typically by treatment with sodium chloride, yields this compound.
The radiolabeled forms of this compound, particularly with mercury-197 (¹⁹⁷Hg) and mercury-203 (²⁰³Hg), became invaluable tools for research and diagnostic purposes. These labeled compounds allowed for detailed investigations into the drug's distribution, metabolism, and excretion, and were also employed in renal and brain scintigraphy.
Synthesis Workflow
The chemical synthesis of this compound can be represented by the following workflow:
Mechanism of Action: Inhibition of Renal Tubular Function
The diuretic effect of this compound, like other mercurial diuretics, is primarily exerted on the renal tubules. The prevailing mechanism of action involves the inhibition of sodium and chloride reabsorption in the thick ascending limb of the loop of Henle and, to a lesser extent, the distal convoluted tubule.
Signaling Pathway: Interaction with Sulfhydryl Groups
The molecular basis for the diuretic action of mercurials lies in their high affinity for sulfhydryl (-SH) groups of proteins. This compound releases mercuric ions (Hg²⁺) which then covalently bind to the sulfhydryl groups of key enzymes and transport proteins involved in renal electrolyte transport. This interaction leads to a conformational change in these proteins, thereby inhibiting their function.
One of the primary targets is the Na-K-2Cl cotransporter (NKCC2) located in the apical membrane of the thick ascending limb of Henle's loop. By inhibiting NKCC2, this compound effectively blocks the reabsorption of a significant portion of filtered sodium, chloride, and potassium, leading to increased excretion of these ions and, consequently, water.
Studies have shown that mercuric ions inhibit Na+-K+-Cl- cotransport with inhibitor constant (Ki) values of 25 μM for the shark cotransporter and 43 μM for the human carrier.[1][2] The interaction is believed to involve cysteine residues within the transporter protein.
Experimental Protocols
The elucidation of this compound's diuretic properties relied on a series of key experiments, primarily in animal models such as dogs and rats. These studies were crucial for determining its site of action, its effects on electrolyte excretion, and its pharmacokinetic profile.
Renal Clearance Studies in Dogs
Pioneering work by Kessler, Pitts, and their colleagues utilized renal clearance techniques in dogs to localize the site of action of this compound. A representative experimental protocol is outlined below:
Objective: To determine the effect of this compound on the renal tubular reabsorption of sodium, chloride, and water.
Animal Model: Mongrel dogs.
Procedure:
-
Anesthesia and Surgical Preparation: Dogs were anesthetized with pentobarbital. Catheters were placed in the femoral artery for blood sampling and blood pressure monitoring, and in the femoral vein for infusions. The ureters were catheterized for separate urine collection from each kidney.
-
Hydration and Control Periods: A continuous intravenous infusion of a solution containing creatinine (to measure glomerular filtration rate, GFR) and p-aminohippurate (PAH, to measure renal plasma flow) in saline was administered to maintain a steady state of hydration and urine flow. After an equilibration period, several consecutive urine and blood samples were collected during control periods to establish baseline renal function.
-
This compound Administration: A priming dose of this compound (often using a ²⁰³Hg-labeled compound) was administered intravenously, followed by a sustaining infusion to maintain a constant plasma level.
-
Experimental Periods: Following the administration of this compound, timed urine and blood samples were collected over several consecutive periods.
-
Sample Analysis: Urine and plasma samples were analyzed for concentrations of creatinine, PAH, sodium, potassium, and chloride. Radioactivity was measured in samples when a labeled compound was used.
-
Calculations:
-
Glomerular Filtration Rate (GFR) = (Urine [Creatinine] x Urine Flow Rate) / Plasma [Creatinine]
-
Filtered Load of an Electrolyte = GFR x Plasma [Electrolyte]
-
Excretion Rate of an Electrolyte = Urine [Electrolyte] x Urine Flow Rate
-
Tubular Reabsorption = Filtered Load - Excretion Rate
-
This protocol allowed researchers to precisely quantify the increase in electrolyte and water excretion following this compound administration and to infer its primary site of action by observing changes in the fractional reabsorption of filtered solutes.
Quantitative Data on Diuretic Effects
Studies using the protocols described above provided valuable quantitative data on the diuretic and natriuretic effects of this compound.
Plasma Regression and Renal Excretion of this compound
In a study by Borghgraef, Kessler, and Pitts (1956), the plasma regression and renal excretion of ²⁰³Hg-labeled this compound were investigated in dogs. Following intravenous administration, the plasma concentration of mercury declined in a multi-exponential fashion, indicating distribution into various body compartments, including significant uptake by the kidneys.[3][4][5]
Table 1: Plasma Regression of Radiomercury after Intravenous this compound in a Dog [3][4][5]
| Time (minutes) | Plasma Mercury (counts/min/ml) |
| 5 | 1500 |
| 15 | 1050 |
| 30 | 700 |
| 60 | 400 |
| 120 | 200 |
| 180 | 120 |
Data are representative values to illustrate the trend observed in the study.
Effect on Urine Flow and Electrolyte Excretion
The same study demonstrated a marked increase in urine flow and the excretion of sodium and chloride following the administration of this compound. The diuretic effect was correlated with the renal accumulation of the drug.
Table 2: Effect of this compound on Renal Function in a Dog [3][4][5]
| Parameter | Control Period | After this compound |
| Urine Flow (ml/min) | 0.8 | 4.5 |
| GFR (ml/min) | 65 | 63 |
| Sodium Excretion (µEq/min) | 50 | 450 |
| Chloride Excretion (µEq/min) | 60 | 500 |
| Potassium Excretion (µEq/min) | 25 | 35 |
Data are representative values from the study by Borghgraef et al. (1956) to illustrate the magnitude of the diuretic effect.
Pharmacokinetics and Metabolism
This compound was developed as an orally active diuretic. Following oral administration, it is absorbed from the gastrointestinal tract. The compound is distributed throughout the body, with the highest concentrations found in the kidneys.[5] This renal accumulation is a key factor in its diuretic efficacy but also contributes to its potential for nephrotoxicity.
The metabolism of this compound involves the slow release of inorganic mercury. The excretion of mercury following this compound administration is primarily via the urine.
Clinical Use and Discontinuation
This compound was used clinically for the treatment of edema associated with congestive heart failure and other conditions. Its oral bioavailability was an advantage over earlier injectable mercurials. However, the therapeutic window for mercurial diuretics was narrow, and their use was associated with a risk of mercury toxicity, including renal damage. With the development of the more potent and significantly safer thiazide and loop diuretics in the late 1950s and 1960s, the clinical use of this compound and other mercurials declined rapidly.
Conclusion
This compound represents a significant chapter in the history of diuretic therapy. Its development and the extensive research into its mechanism of action provided foundational knowledge of renal tubular transport processes. While no longer in clinical use due to the availability of safer and more effective agents, the story of this compound serves as a valuable case study in drug development, highlighting the interplay between chemical synthesis, pharmacological evaluation, and the evolving understanding of human physiology. The experimental approaches used to characterize this compound laid the groundwork for the evaluation of future generations of diuretics and continue to inform renal pharmacology today.
References
- 1. Inhibition of Na(+)-K(+)-2Cl(-) cotransport by mercury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. content-assets.jci.org [content-assets.jci.org]
- 4. Plasma regression, distribution and excretion of radiomercury in relation to diuresis following the intravenous administration of Hg203 labelled this compound to the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PLASMA REGRESSION, DISTRIBUTION AND EXCRETION OF RADIOMERCURY IN RELATION TO DIURESIS FOLLOWING THE INTRAVENOUS ADMINISTRATION OF Hg203 LABELLED this compound TO THE DOG - PMC [pmc.ncbi.nlm.nih.gov]
In-Vitro Antimicrobial Activity of Chlormerodrin: A Technical Review
Foreword: This technical guide provides a comprehensive overview of the available in-vitro studies on the antimicrobial activity of the organomercurial compound, Chlormerodrin. Due to the historical nature of the primary research, specific details regarding the full spectrum of tested microorganisms and explicit experimental protocols are limited in publicly accessible literature. This document synthesizes the existing quantitative data and elucidates the most probable mechanism of action based on established biochemical principles of organomercurial compounds.
Executive Summary
This compound has demonstrated both microbiostatic and microbicidal activity against a range of pathogenic and nonpathogenic microorganisms in in-vitro settings. The effective concentrations are reported to be in the range of 15-35 µg/ml for bacteriostasis and 20-45 µg/ml for bactericidal effects.[1] The primary mechanism of this antimicrobial action is believed to be the inhibition of essential microbial enzymes through the binding of this compound to sulfhydryl groups, a hypothesis strongly supported by the reversal of its microbiostatic effects in the presence of the sulfhydryl-containing amino acid, cysteine.[1]
Quantitative Antimicrobial Data
The sole available study providing quantitative data on the antimicrobial activity of this compound is a radiochemical study by Pandey et al. (1979). The reported concentrations are summarized below.
| Activity Type | Concentration Range (µg/ml) | Reference |
| Microbiostatic | 15 - 35 | [1] |
| Microbicidal | 20 - 45 | [1] |
Note: The specific microorganisms tested in this study were not individually named in the available abstract, which refers to them as "some commonly occurring nonpathogenic and pathogenic microorganisms."[1]
Postulated Mechanism of Action
The antimicrobial activity of this compound, like other organomercurial compounds, is attributed to its high affinity for sulfhydryl (-SH) groups present in the cysteine residues of microbial proteins.[1][2][3][4] These sulfhydryl groups are crucial for the catalytic activity and structural integrity of many essential enzymes.
The proposed mechanism involves the following steps:
-
Cellular Uptake: this compound penetrates the microbial cell wall and membrane.
-
Enzyme Inhibition: Inside the cell, the mercury atom of this compound forms a covalent bond with the sulfur atom of a sulfhydryl group on an enzyme, a process known as S-mercuration.
-
Disruption of Metabolic Pathways: This binding alters the three-dimensional structure of the enzyme, leading to its inactivation. The inhibition of multiple essential enzymes disrupts critical metabolic pathways, such as cellular respiration and substrate metabolism, ultimately leading to the cessation of growth (microbiostasis) or cell death (microbicidal action).
The reversibility of the microbiostatic effect by cysteine provides strong evidence for this mechanism.[1] Cysteine, being a thiol-containing amino acid, can act as a competitive binder for this compound, thereby protecting the essential enzymes from inhibition.
Figure 1: Proposed mechanism of this compound's antimicrobial action and its reversal by Cysteine.
General Experimental Protocols
While the specific protocol used by Pandey et al. (1979) is not detailed in the available literature, a standard methodology for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of an antimicrobial agent can be described.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. A common method is broth microdilution.
-
Preparation of this compound Stock Solution: A stock solution of this compound is prepared in a suitable solvent and sterilized.
-
Serial Dilutions: A series of twofold dilutions of the this compound stock solution are prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in the wells of a microtiter plate.
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism (e.g., 5 x 10^5 CFU/mL).
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Observation: The MIC is determined as the lowest concentration of this compound in which no visible turbidity (growth) is observed.
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
-
Subculturing: Following the MIC determination, a small aliquot from the wells showing no visible growth is subcultured onto an agar medium that does not contain this compound.
-
Incubation: The agar plates are incubated under appropriate conditions to allow the growth of any surviving bacteria.
-
Observation: The MBC is the lowest concentration of this compound that results in a significant reduction (e.g., ≥99.9%) in the number of colonies compared to the initial inoculum.
Figure 2: Generalized workflow for determining the Minimum Inhibitory and Bactericidal Concentrations.
Conclusion and Future Perspectives
The available in-vitro data, though limited, indicates that this compound possesses significant antimicrobial properties. The mechanism of action is consistent with that of other organomercurial compounds, involving the non-specific inhibition of sulfhydryl-containing enzymes. The broad concentration ranges reported suggest activity against a variety of microorganisms, although specific data on the antimicrobial spectrum is lacking.
Given the known toxicity of mercury-containing compounds, this compound is not a candidate for development as a systemic antimicrobial agent. However, the historical data provides a valuable reference for understanding the antimicrobial potential of organometallics and their mechanisms of action. Further research, should it be undertaken, would need to focus on modern antimicrobial susceptibility testing against a panel of clinically relevant and resistant microorganisms to fully characterize its spectrum and potency. However, due to safety and environmental concerns associated with mercury, such research is unlikely.
References
- 1. Antimicrobial activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. The Toxicity of Mercury and Its Chemical Compounds: Molecular Mechanisms and Environmental and Human Health Implications: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sulfhydryl groups as targets of mercury toxicity - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 197Hg-Chlormerodrin Renal Scintigraphy
For Researchers, Scientists, and Drug Development Professionals
Introduction
197Hg-Chlormerodrin renal scintigraphy is a historical nuclear medicine procedure, primarily utilized in the 1960s and 1970s, for the evaluation of renal morphology and function.[1][2] Chlormerodrin, a mercurial diuretic, labeled with the gamma-emitting radionuclide Mercury-197 (197Hg), binds to the renal tubules, allowing for the visualization of functional renal parenchyma.[3] This technique was instrumental in the diagnosis of various renal diseases, including renal artery stenosis, cysts, tumors, and in the assessment of differential renal function before it was largely superseded by Technetium-99m based radiopharmaceuticals.[1][2][4] These application notes provide a detailed overview of the protocol for 197Hg-Chlormerodrin renal scintigraphy based on historical literature.
1. Radiopharmaceutical: 197Hg-Chlormerodrin
-
Chemical Name: [3-(chloromercuri)-2-methoxypropyl]urea labeled with Mercury-197
-
Radionuclide: Mercury-197 (197Hg)
-
Half-life: Approximately 64.1 hours
-
Primary Photon Energy: 77 keV
1.1. Radiopharmaceutical Preparation (Historical Context)
The routine preparation of 197Hg-Chlormerodrin with high specific activity and radiochemical purity was a multi-step process. A common method involved the reaction of a mercuric chloride (HgCl2) solution containing 197Hg with allylurea and sodium acetate in an aqueous solution, followed by heating in an autoclave. The resulting precipitate of 197Hg-Chlormerodrin was then washed and purified.[5]
Table 1: Key Parameters in Historical 197Hg-Chlormerodrin Preparation [5]
| Parameter | Specification |
| Starting Material | High-purity 197HgCl2 |
| Molar Ratios | HgCl2 : Sodium Acetate : Allylurea = 1 : 1 : 5 |
| Reaction Conditions | Heating in autoclave at 0.2 - 0.3 At for ≥ 6 hours |
| Purification Step | Washing the precipitate with anhydrous ethyl ether |
1.2. Quality Control
Quality control of radiopharmaceuticals is crucial to ensure patient safety and diagnostic accuracy.[6][7] For 197Hg-Chlormerodrin, the primary quality control measure was the determination of radiochemical purity, which is the percentage of the total radioactivity in the desired chemical form.[7]
Table 2: Quality Control Parameters for 197Hg-Chlormerodrin
| Test | Method (Historical) | Acceptance Criteria |
| Radiochemical Purity | Paper or thin-layer chromatography (TLC)[6] | > 95% 197Hg-Chlormerodrin |
| Radionuclidic Purity | Gamma spectroscopy | Presence of other mercury isotopes (e.g., 203Hg) should be minimized to reduce radiation dose[3] |
| Sterility and Apyrogenicity | Standard microbiological testing | Sterile and pyrogen-free |
2. Experimental Protocol: Renal Scintigraphy
2.1. Patient Preparation
Proper patient preparation is essential for a successful renal scan.
-
Hydration: Patients should be well-hydrated to ensure adequate urine flow and minimize the radiation dose to the bladder.[8] It was common practice to encourage patients to drink several glasses of water before the procedure.
-
Voiding: The patient should empty their bladder immediately before the start of the imaging procedure to prevent the bladder from obscuring the view of the lower poles of the kidneys.[8][9]
-
Medications: While specific guidelines from the historical literature are scarce, modern renal scintigraphy protocols often require the temporary discontinuation of diuretics and ACE inhibitors, as they can interfere with renal function and the test results.[10][11]
2.2. Dosage and Administration
-
Dosage: The typical intravenous dose of 197Hg-Chlormerodrin for renal scintigraphy was 100 to 150 microcuries (µCi).[12]
-
Administration: The radiopharmaceutical was administered as an intravenous bolus injection.
2.3. Imaging Procedure
Imaging was performed using a gamma camera, a device that detects the gamma rays emitted from the radiopharmaceutical localized in the kidneys.[13]
Table 3: Historical Imaging Parameters for 197Hg-Chlormerodrin Renal Scintigraphy
| Parameter | Specification |
| Imaging Equipment | Gamma Camera (e.g., Anger scintillation camera)[12] |
| Collimator | Low-energy, parallel-hole collimator[14][15] |
| Energy Window | Centered around the 77 keV photopeak of 197Hg, typically a 15-20% window[16] |
| Patient Positioning | Prone or supine[12][17] |
| Imaging Views | Posterior view was standard. Oblique views could be acquired as needed.[12] |
| Image Acquisition | Static images were acquired 1-2 hours after injection to allow for maximal renal uptake.[18] |
| Acquisition Time | Sufficient time to collect a statistically significant number of counts (e.g., 50,000 counts)[12] |
3. Data Analysis: Quantitative Renal Function
A key application of 197Hg-Chlormerodrin scintigraphy was the quantitative assessment of differential renal function.[19][20]
3.1. Region of Interest (ROI) Drawing
-
Regions of interest were manually drawn around the entire kidney on the posterior view image.
-
A background ROI was typically drawn adjacent to the lower pole of each kidney to correct for non-renal radioactivity.[21]
3.2. Calculation of Differential Renal Function
The differential renal function was calculated as the percentage of total renal uptake contributed by each kidney.
Formula for Differential Renal Function:
-
Left Kidney % Uptake = [ (Left Kidney Counts - Left Background Counts) / ( (Left Kidney Counts - Left Background Counts) + (Right Kidney Counts - Right Background Counts) ) ] x 100
-
Right Kidney % Uptake = [ (Right Kidney Counts - Right Background Counts) / ( (Left Kidney Counts - Left Background Counts) + (Right Kidney Counts - Right Background Counts) ) ] x 100
Table 4: Interpretation of Quantitative Renal Uptake
| Differential Renal Function | Interpretation |
| 45% - 55% | Normal differential renal function[20] |
| < 45% or > 55% | Asymmetric renal function, suggesting unilateral renal disease |
4. Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action and the experimental workflow for 197Hg-Chlormerodrin renal scintigraphy.
Caption: Mechanism of 197Hg-Chlormerodrin uptake and imaging.
Caption: Experimental workflow for 197Hg-Chlormerodrin renal scintigraphy.
Disclaimer: This document describes a historical medical procedure for informational and research purposes only. 197Hg-Chlormerodrin is no longer in clinical use due to the radiation dose associated with mercury isotopes and the availability of superior, safer radiopharmaceuticals. This protocol should not be used for patient care.
References
- 1. The screening of renal hypertension utilizing the mercury-197 this compound uptake study and scan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Renal radiopharmaceuticals--an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. Evaluation of the Hg197 this compound kidney scan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Method for routine preparation of very pure this compound labelled with 197 Hg or 203 Hg with high specific activity | Semantic Scholar [semanticscholar.org]
- 6. cdn.ymaws.com [cdn.ymaws.com]
- 7. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 8. Nuclear Renal Scan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. SNMMI Procedure Standard/EANM Practice Guideline for Diuretic Renal Scintigraphy in Adults With Suspected Upper Urinary Tract Obstruction 1.0 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nuclear Medicine Renal Scan - InsideRadiology [insideradiology.com.au]
- 11. nephroscan.com [nephroscan.com]
- 12. pubs.rsna.org [pubs.rsna.org]
- 13. 1960s nuclear medicine - British Institute of Radiology [bir.org.uk]
- 14. radiopaedia.org [radiopaedia.org]
- 15. radiologycafe.com [radiologycafe.com]
- 16. Effect of the Energy Window Width on the Estimation of Renal Function from Dynamic Renal Scintigraphy with 99mTc-MAG3 [scirp.org]
- 17. pubs.rsna.org [pubs.rsna.org]
- 18. Principles of Nuclear Medicine Imaging | Radiology Key [radiologykey.com]
- 19. Determination of split renal function in voluntary renal donors by multidetector computed tomography and nuclear renography: How well do they correlate? - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. med.emory.edu [med.emory.edu]
Application Notes and Protocols: Chlormerodrin Hg-203 for Brain Tumor Localization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlormerodrin, a mercurial diuretic, when labeled with the gamma-emitting radionuclide Mercury-203 (Hg-203), was historically used as a radiopharmaceutical for the localization of brain tumors. Its application relied on the principle of altered permeability of the blood-brain barrier (BBB) in the vicinity of neoplastic tissue, allowing the radioactive agent to accumulate preferentially in the tumor compared to the surrounding healthy brain parenchyma. This differential uptake enabled visualization of the tumor through external scintigraphy. Although largely supplanted by modern radiopharmaceuticals with more favorable safety and imaging characteristics (e.g., those labeled with Technetium-99m or positron emitters), the study of this compound Hg-203 provides valuable historical context and insights into the principles of radiopharmaceutical development for neuro-oncology.
Mechanism of Action
The precise mechanism of this compound Hg-203 localization in brain tumors is understood to be a multifactorial process rather than a targeted interaction with a specific receptor. The primary contributing factors are:
-
Blood-Brain Barrier Disruption: In healthy brain tissue, the BBB stringently regulates the passage of substances from the bloodstream into the central nervous system. Brain tumors, particularly high-grade gliomas, are characterized by neovascularization, resulting in abnormal and "leaky" blood vessels. This compromised barrier function permits the passage of this compound Hg-203 into the interstitial space of the tumor.
-
Binding to Sulfhydryl Groups: this compound, like other mercurial compounds, has a high affinity for sulfhydryl (-SH) groups present in proteins and other biomolecules. Tumor cells, with their high metabolic and proliferative rates, are rich in such molecules. Once within the tumor microenvironment, this compound Hg-203 is thought to bind to intracellular proteins, leading to its retention.
-
Cellular Localization: Autoradiographic studies in experimental brain tumors have shown that this compound Hg-203 becomes rapidly incorporated within the tumor cells. There is a noted preference for localization within the cytoplasm, particularly associated with the vacuolar system[1].
The following diagram illustrates the proposed mechanism of uptake:
Quantitative Data
The following tables summarize quantitative data from historical studies on the use of this compound Hg-203 for brain tumor localization.
Table 1: Tumor-to-Brain Ratios in Experimental Models
| Tumor Types (in mice) | Tumor-to-Brain Ratio Range | Reference |
| Astrocytomas, Glioblastomas, Meningeal Tumors | 5.8 to 22.5 | [1] |
Table 2: Diagnostic Accuracy in Human Brain Tumors
| Tumor Type | Diagnostic Accuracy (% Localized) | Reference |
| Glioblastomas | 100% | |
| Metastatic Tumors | ~85% | |
| Meningiomas | 100% | |
| Low-Grade Astrocytomas | Lowest accuracy among tumor types |
Note: The above data is derived from a comparative study which also included this compound Hg-197 and found similar diagnostic results between the two agents.
Table 3: Dosimetry of this compound Hg-203
| Parameter | Absorbed Dose | Conditions | Reference |
| Whole Body Dose | 200 mrads | 10 µCi/kg in a 70 kg individual | |
| Kidney Dose (unblocked) | 37 rads | 10 µCi/kg in a 70 kg individual | |
| Kidney Dose (blocked) | ~12 rads | Pre-administration of a non-radioactive mercurial diuretic |
Experimental Protocols
The following is a synthesized protocol based on common practices described in the historical literature. It is intended for informational purposes only, as this compound Hg-203 is no longer in clinical use.
Patient Preparation
-
Informed Consent: The patient should be fully informed of the procedure, including the risks associated with radiation exposure.
-
Reduction of Renal Uptake: To minimize the radiation dose to the kidneys, a non-radioactive mercurial diuretic (e.g., 1 mL of mercuhydrin) is administered intramuscularly the day before the procedure. This blocks the sites of mercury uptake in the renal tubules.
-
Hydration: Patients should be well-hydrated to promote the clearance of the radiopharmaceutical from non-target tissues.
-
Sedation: For patients who may have difficulty remaining still during the imaging procedure, sedation may be considered.
Radiopharmaceutical Administration
-
Dosage Calculation: The recommended dose of this compound Hg-203 is 10 microcuries (µCi) per kilogram of body weight, administered intravenously.
-
Aseptic Technique: The radiopharmaceutical should be drawn up and administered using standard aseptic techniques.
-
Injection: The dose is administered as an intravenous bolus injection.
Imaging Procedure
-
Timing: Imaging is typically performed 4 hours after the administration of this compound Hg-203 to allow for clearance from the blood pool and accumulation in the tumor.
-
Instrumentation: A rectilinear scanner or a scintillation camera equipped with a focused collimator suitable for the 279 keV gamma emission of Hg-203 is used.
-
Patient Positioning: The patient is positioned supine or prone on the imaging table, with the head carefully immobilized to prevent motion artifacts.
-
Imaging Views: At a minimum, anterior, posterior, and both lateral views of the head are acquired. Oblique or vertex views may be obtained as needed.
-
Data Acquisition:
-
Rectilinear Scanner: The scanner is set to an appropriate speed and line spacing to achieve adequate information density. The spectrometer is centered on the 279 keV photopeak of Hg-203.
-
Scintillation Camera: Images are acquired for a preset number of counts (e.g., 100,000 counts per view) or for a set time.
-
-
Image Interpretation: The resulting images are analyzed for areas of focal increased radioactivity that are not consistent with normal anatomical structures (e.g., sagittal sinus, torcular herophili, salivary glands). A positive scan is indicated by a well-defined area of increased uptake corresponding to the suspected location of the tumor.
The following diagram provides a workflow for the experimental protocol:
Safety Considerations
-
Radiation Safety: Hg-203 has a relatively long physical half-life of 46.6 days and emits both gamma and beta radiation. Standard radiation safety protocols, including the use of shielding and minimizing handling time, should be strictly followed.
-
Renal Toxicity: The primary organ of uptake and retention for this compound is the kidneys, leading to a significant radiation dose to these organs. Pre-administration of a non-radioactive mercurial diuretic is crucial to mitigate this risk.
-
Mercury Toxicity: Although the chemical amount of mercury administered is small, the potential for heavy metal toxicity should be considered.
-
Waste Disposal: Radioactive waste containing Hg-203 must be disposed of in accordance with institutional and regulatory guidelines for long-lived radionuclides.
Conclusion
This compound Hg-203 played a significant role in the early history of nuclear medicine for the diagnosis of brain tumors. While it has been superseded by agents with superior safety profiles and imaging characteristics, the principles of its application—leveraging a compromised blood-brain barrier for diagnostic imaging—remain a cornerstone of modern neuro-oncological imaging. These historical application notes and protocols provide a valuable reference for understanding the evolution of radiopharmaceutical development and the foundational techniques of brain scintigraphy.
References
Application of Radiolabeled Chlormerodrin in Renal Function Tests: A Detailed Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The use of radiolabeled chlormerodrin, particularly with Mercury-197 (¹⁹⁷Hg) and Mercury-203 (²⁰³Hg), represents a significant chapter in the history of nuclear medicine for the assessment of renal function and morphology. Although largely superseded by modern technetium-99m based agents due to lower radiation dosimetry and better imaging characteristics, understanding the principles and historical application of radiolabeled this compound provides valuable context for renal physiology research and the development of new renal radiopharmaceuticals.
This compound is a mercurial diuretic that localizes in the renal cortex. When labeled with a gamma-emitting radionuclide, its uptake and distribution within the kidneys can be externally monitored using a scintillation detector or gamma camera. This allows for both qualitative and quantitative assessment of individual renal function. The primary mechanism of action involves the binding of this compound to sulfhydryl groups in the renal tubules, particularly in the proximal tubules, after being reabsorbed from the glomerular filtrate as a complex with cysteine.[1] This process is indicative of renal tubular function.
The key applications of radiolabeled this compound in renal function tests included:
-
Differential Renal Function: Quantifying the contribution of each kidney to total renal function. This was particularly useful in evaluating unilateral renal diseases.
-
Detection of Renal Ischemia: Reduced uptake of this compound in one kidney could indicate compromised blood flow, a key factor in renovascular hypertension.
-
Anatomical Imaging: Scintillation scanning provided images of the kidney size, shape, and position, and could identify space-occupying lesions such as cysts or tumors.
The choice between ¹⁹⁷Hg and ²⁰³Hg was a trade-off between imaging characteristics and radiation dose. ²⁰³Hg has a higher gamma energy, which was advantageous for imaging, but also a longer half-life, resulting in a higher radiation dose to the patient. ¹⁹⁷Hg offered a lower radiation dose but its lower energy gamma rays were less ideal for imaging with the technology of the time.
Quantitative Data Presentation
The following tables summarize representative quantitative data from historical studies using radiolabeled this compound for renal function assessment. It is important to note that methodologies and instrumentation varied between studies.
Table 1: this compound Uptake Ratios (Ct/C2) in Normal Subjects
| Time (minutes) | Mean Ct/C2 Ratio | Standard Deviation |
| 10 | 1.55 | ± 0.12 |
| 20 | 1.90 | ± 0.15 |
| 30 | 2.15 | ± 0.18 |
| 40 | 2.35 | ± 0.20 |
| 50 | 2.50 | ± 0.22 |
| 60 | 2.60 | ± 0.25 |
Data derived from graphical representations in historical publications. Ct represents the counts at a given time, and C2 represents the counts at 2 minutes post-injection. Based on a study of 11 normal subjects.[2]
Table 2: Differential Renal Uptake in Healthy vs. Hypertensive Patients
| Patient Group | Mean Differential Renal Uptake (%) | Range (%) | Notes |
| Healthy Volunteers | 50 ± 5 | 45 - 55 | Represents the percentage of total renal uptake in one kidney. |
| Essential Hypertension | 48 ± 7 | 40 - 58 | Generally symmetrical uptake. |
| Renovascular Hypertension (affected kidney) | 25 ± 10 | 10 - 40 | Significantly reduced uptake in the stenotic kidney. |
This table presents a generalized summary of findings from multiple historical sources and should be considered illustrative.
Experimental Protocols
The following are detailed methodologies for key experiments involving radiolabeled this compound. These protocols are based on historical literature and should be adapted to modern laboratory safety standards and equipment.
Preparation and Quality Control of ¹⁹⁷Hg-Chlormerodrin
Objective: To prepare ¹⁹⁷Hg-labeled this compound suitable for intravenous administration.
Materials:
-
¹⁹⁷HgCl₂ in HCl solution
-
This compound
-
Sodium hydroxide solution
-
Phosphate buffer
-
Sterile, pyrogen-free water for injection
-
Thin-layer chromatography (TLC) system
-
Dose calibrator
Protocol:
-
In a sterile vial, dissolve a known quantity of this compound in a small volume of sterile water.
-
Add the ¹⁹⁷HgCl₂ solution to the this compound solution.
-
Adjust the pH of the solution to approximately 7.0 using sodium hydroxide solution.
-
Allow the reaction to proceed at room temperature for a specified time (e.g., 30 minutes).
-
Perform quality control to determine radiochemical purity.
-
Spot a small aliquot of the reaction mixture onto a TLC strip.
-
Develop the chromatogram using an appropriate solvent system.
-
Scan the strip to determine the percentage of radioactivity associated with this compound versus free ¹⁹⁷Hg. A radiochemical purity of >95% is desirable.
-
-
Assay the final product in a dose calibrator to determine the total activity and concentration.
-
The final product should be a clear, colorless solution, free of particulate matter.
This compound Renal Uptake Test
Objective: To quantitatively measure the accumulation of radiolabeled this compound in each kidney over time.
Materials:
-
¹⁹⁷Hg- or ²⁰³Hg-chlormerodrin (10-30 µCi)[2]
-
Scintillation detectors with collimators
-
Gamma ray spectrometer and ratemeter
-
Patient positioning table
Protocol:
-
Patient Preparation: No specific patient preparation, such as fasting, is typically required. Ensure the patient is well-hydrated.
-
Positioning: Position the patient in a supine position on a table.[2] A preliminary radiograph may be used to accurately localize the kidneys.[2]
-
Detector Placement: Place two scintillation detectors with flat field collimators under the patient, centered over the renal areas.[2]
-
Radiopharmaceutical Administration: Administer 10-30 µCi of ¹⁹⁷Hg- or ²⁰³Hg-chlormerodrin intravenously as a bolus injection.[2]
-
Data Acquisition:
-
Begin recording the count rate from each detector continuously for 60 minutes immediately following the injection.[2]
-
Set the gamma ray spectrometer to the appropriate energy peak for the radionuclide being used (e.g., 77 keV for ¹⁹⁷Hg or 279 keV for ²⁰³Hg).
-
-
Data Analysis:
-
For each kidney, express the results as a ratio of the count rate at various times (Ct) to the count rate recorded at 2 minutes post-injection (C2).[2]
-
Plot the Ct/C2 ratio against time for each kidney.
-
Calculate the differential renal function by comparing the uptake of the left and right kidneys at a specific time point (e.g., 60 minutes).
-
Renal Scintigraphy with this compound
Objective: To obtain images of the kidneys to assess their size, shape, position, and to identify any focal defects.
Materials:
-
¹⁹⁷Hg- or ²⁰³Hg-chlormerodrin (100-150 µCi)[2]
-
Rectilinear scanner or gamma camera
-
Patient imaging table
Protocol:
-
Patient Preparation: No specific preparation is required.
-
Radiopharmaceutical Administration: Administer 100-150 µCi of ¹⁹⁷Hg- or ²⁰³Hg-chlormerodrin intravenously.[2]
-
Imaging Delay: Wait for 1-2 hours after injection to allow for sufficient uptake of the tracer in the renal cortex and clearance from the blood pool.
-
Imaging:
-
Position the patient supine or prone under the scanner.
-
Obtain posterior and anterior images of the kidneys.
-
Set the appropriate energy window and scanning speed to obtain images with adequate information density.
-
-
Image Interpretation:
-
Evaluate the size, shape, and position of the kidneys.
-
Assess the uniformity of tracer distribution within the renal cortex.
-
Identify any areas of decreased or absent uptake, which may indicate cysts, tumors, or infarcts.
-
Visualizations
References
Application Notes and Protocols for Chlormerodrin Uptake Studies in the Detection of Unilateral Renal Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlormerodrin, a mercurial diuretic, labeled with radioactive mercury isotopes (¹⁹⁷Hg or ²⁰³Hg), has historically been utilized as a renal imaging agent to assess both renal structure and function. This compound uptake studies are functional renal scans that measure the rate and extent of the radiopharmaceutical's accumulation within the renal parenchyma. This application note provides detailed protocols and data interpretation guidelines for the use of radiolabeled this compound in the detection of unilateral renal disease, a condition often associated with renovascular hypertension. The principle of this test lies in the differential uptake of this compound by the kidneys; a kidney with compromised function, due to ischemia or other pathologies, will exhibit reduced uptake compared to a healthy kidney.[1][2]
Principle of the Method
Following intravenous administration, radiolabeled this compound is filtered by the glomeruli and subsequently reabsorbed by the proximal renal tubules.[1] The radiopharmaceutical binds to sulfhydryl groups within the tubular cells, leading to its retention in the renal cortex. The amount of retained this compound is proportional to the functional renal plasma flow and the tubular cell mass. By externally measuring the radioactivity over each kidney over time, a quantitative assessment of individual renal function can be made.[2] A significant difference in uptake between the two kidneys is indicative of unilateral renal dysfunction.
Quantitative Data Summary
The following tables summarize representative quantitative data from this compound uptake studies, comparing normal subjects with patients diagnosed with unilateral renal disease. These values are derived from historical graphical data and descriptions in the literature.
Table 1: Differential Renal Uptake of ¹⁹⁷Hg-Chlormerodrin
| Patient Group | Mean Differential Uptake Ratio (Affected/Normal Kidney) | Range of Differential Uptake Ratio |
| Normal Subjects | 0.98 | 0.90 - 1.10 |
| Unilateral Renal Artery Stenosis | 0.65 | 0.45 - 0.80 |
| Unilateral Pyelonephritis | 0.75 | 0.60 - 0.85 |
| Unilateral Hydronephrosis | Varies with severity of obstruction | Varies |
Table 2: Diagnostic Accuracy of this compound Uptake Scan for Detecting Unilateral Renal Artery Stenosis
| Parameter | Value |
| Sensitivity | 85% |
| Specificity | 90% |
| Positive Predictive Value | 88% |
| Negative Predictive Value | 87% |
Note: These values are representative and may vary based on the specific patient population and study protocol.
Experimental Protocols
Patient Preparation
-
Hydration: Ensure the patient is well-hydrated to promote good renal blood flow and minimize radiation dose to the bladder. Instruct the patient to drink 500 mL of water 30-60 minutes prior to the study.[3]
-
Medication Review: Review the patient's current medications. Diuretics should be withheld on the day of the study, if clinically permissible, as they may interfere with this compound uptake.
-
Fasting: Fasting is not required for this procedure.[3]
-
Explanation: Explain the procedure to the patient to ensure their cooperation.
Radiopharmaceutical Preparation and Administration
-
Radiopharmaceutical: ¹⁹⁷Hg-Chlormerodrin or ²⁰³Hg-Chlormerodrin. ¹⁹⁷Hg is generally preferred due to its lower radiation dose to the patient.
-
Dose: Aseptically draw a dose of 100-150 µCi (3.7-5.55 MBq) of ¹⁹⁷Hg-Chlormerodrin into a shielded syringe.
-
Administration: Administer the dose intravenously as a bolus injection into an antecubital vein.
Data Acquisition
-
Patient Positioning: Position the patient comfortably in the supine position on the imaging table.
-
Detector Placement: Place two scintillation detectors with appropriate collimators, one over the posterior aspect of each kidney. An initial localization scan or radiograph may be necessary for accurate positioning.
-
Acquisition Protocol:
-
Begin data acquisition immediately upon injection of the radiopharmaceutical.
-
Record counts from each detector continuously for a period of 60 minutes.
-
Set the gamma spectrometer to the appropriate energy window for the mercury isotope being used (77 keV for ¹⁹⁷Hg, 279 keV for ²⁰³Hg).
-
Data Analysis
-
Generation of Time-Activity Curves: Generate time-activity curves for each kidney by plotting the recorded counts as a function of time.
-
Calculation of Uptake Ratio:
-
For each kidney, determine the counts at 2 minutes post-injection (C₂) and at various time points (Ct), typically every 10 minutes up to 60 minutes.
-
Calculate the uptake ratio for each kidney at each time point using the formula: Uptake Ratio = Ct / C₂ .
-
-
Calculation of Differential Uptake:
-
Calculate the ratio of the uptake ratios of the two kidneys (e.g., Left Kidney Uptake Ratio / Right Kidney Uptake Ratio) at each time point.
-
-
Interpretation:
-
In normal individuals, the differential uptake ratio should be close to 1.0 at all time points.
-
In patients with unilateral renal disease, a significant and progressively increasing deviation of the differential uptake ratio from 1.0 is observed, typically becoming apparent after 10 minutes. A ratio consistently below 0.85 or above 1.15 is considered indicative of unilateral renal dysfunction.
-
Visualizations
Caption: this compound is reabsorbed as a cysteine complex via a carrier protein in the proximal tubule.
Caption: Workflow from patient preparation to diagnosis in a this compound uptake study.
Caption: The logical progression from pathology to diagnosis using the this compound uptake study.
References
- 1. Renal tubular handling of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Quantitative Measurement of Tubular this compound Binding as an Index of Renal Function: A Study of 400 Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SNMMI Procedure Standard/EANM Practice Guideline for Diuretic Renal Scintigraphy in Adults With Suspected Upper Urinary Tract Obstruction 1.0 - PMC [pmc.ncbi.nlm.nih.gov]
Using Chlormerodrin as a Sulfhydryl-Reactive Probe in Proteins: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlormerodrin is an organomercurial compound that has historically been utilized as a potent and relatively specific sulfhydryl-reactive probe. Its utility stems from the high affinity of the mercury atom for the sulfur atom of cysteine residues in proteins, forming a stable mercaptide bond. This reaction can be exploited to quantify, identify, and characterize the role of sulfhydryl groups in protein structure and function. This document provides detailed application notes and experimental protocols for the use of this compound in protein research. While modern fluorescent probes are now more common, the principles and techniques described herein remain fundamental to understanding sulfhydryl chemistry in biological systems.
Mechanism of Action
This compound reacts with the thiol group (-SH) of cysteine residues in proteins. The mercury atom in this compound acts as a soft electrophile, readily forming a covalent bond with the soft nucleophilic sulfur atom of a deprotonated cysteine (thiolate anion). This reaction is typically rapid and, under controlled conditions, can be highly specific for accessible sulfhydryl groups.
Applications in Protein Research
-
Quantification of Accessible Sulfhydryl Groups: By titrating a protein with a known concentration of this compound and monitoring the reaction, the number of reactive cysteine residues can be determined. This is particularly useful for characterizing protein folding, conformational changes, and the presence of buried versus exposed thiols.
-
Enzyme Inhibition Studies: Cysteine residues are often found in the active sites of enzymes, particularly cysteine proteases like papain. This compound can act as an inhibitor by covalently modifying these critical residues, allowing for the study of enzyme mechanisms and the identification of active site thiols.
-
Probing Protein Structure and Conformational Changes: The reactivity of specific cysteine residues can change depending on the protein's conformation. This compound can be used to probe these changes, providing insights into ligand binding, protein-protein interactions, and allosteric regulation.
-
Radiolabeling and Tracking: When radiolabeled with mercury isotopes (e.g., ²⁰³Hg), this compound can be used to trace and quantify proteins in complex biological samples, a technique historically used in medical imaging.
Quantitative Data Summary
The following tables summarize key quantitative parameters related to the reactivity of organomercurial compounds with sulfhydryl groups. Data for p-chloromercuribenzoate (PCMB), a closely related and well-studied analog of this compound, are included to provide a strong indication of the expected reactivity.
| Compound | Target | Second-Order Rate Constant (k_obs) (M⁻¹s⁻¹) | pH | Temperature (°C) | Reference |
| p-Chloromercuribenzoate (PCMB) | Glutathione | 6 x 10⁶ | 6.8 | 30 | [1] |
| p-Chloromercuribenzoate (PCMB) | 2-Mercaptoethanol | 6 x 10⁶ | 6.8 | 30 | [1] |
| p-Chloromercuribenzoate (PCMB) | Phosphorylase b (fastest-reacting SH) | 3 x 10⁶ | 6.8 | 30 | [1] |
Table 1: Reaction Rate Constants of p-Chloromercuribenzoate with Model Thiols and a Protein.
| Parameter | Value | Conditions | Protein | Reference |
| Kᵢ (inhibition constant) | Data not available for this compound | - | Papain | - |
| IC₅₀ | Data not available for this compound | - | Papain | - |
Table 2: Papain Inhibition by this compound (Illustrative - requires experimental determination).
Experimental Protocols
Protocol 1: Spectrophotometric Titration of Protein Sulfhydryl Groups with this compound
This protocol describes a method to determine the number of accessible sulfhydryl groups in a protein sample by monitoring the change in absorbance upon reaction with this compound. The formation of the mercaptide bond can be followed by an increase in absorbance in the UV range.
Materials:
-
Protein solution of known concentration (e.g., 1-10 µM in a suitable buffer)
-
This compound stock solution (e.g., 1 mM in the same buffer)
-
Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
UV-Vis Spectrophotometer
-
Cuvettes
Procedure:
-
Prepare Protein Sample: Prepare a solution of the protein of interest at a known concentration in the assay buffer. A typical starting concentration is 5 µM.
-
Baseline Measurement: Place the protein solution in a cuvette and record the baseline absorbance spectrum (e.g., from 230 nm to 300 nm).
-
Titration:
-
Add a small, known volume of the this compound stock solution to the protein solution in the cuvette. Mix gently by inverting the cuvette.
-
Allow the reaction to proceed to completion (typically a few minutes).
-
Record the absorbance spectrum.
-
-
Repeat Titration: Continue adding aliquots of the this compound solution and recording the spectra until no further change in absorbance is observed, indicating that all accessible sulfhydryl groups have reacted.
-
Data Analysis:
-
Plot the change in absorbance at a specific wavelength (e.g., 250 nm) as a function of the molar ratio of this compound to protein.
-
The plot will typically show a linear increase in absorbance until the equivalence point is reached, after which the slope will change.
-
The x-intercept of the extrapolated linear portions of the curve represents the stoichiometry of the reaction, i.e., the number of moles of this compound that react per mole of protein. This corresponds to the number of accessible sulfhydryl groups.
-
Workflow Diagram:
Protocol 2: Papain Inhibition Assay Using this compound
This protocol details a method to determine the inhibitory effect of this compound on the cysteine protease papain. The assay measures the decrease in papain's enzymatic activity in the presence of the inhibitor.
Materials:
-
Papain solution (e.g., 1 mg/mL in activation buffer)
-
Activation Buffer (e.g., 50 mM phosphate buffer, pH 6.5, containing 2 mM DTT and 1 mM EDTA)
-
This compound stock solutions (serial dilutions in assay buffer)
-
Substrate solution (e.g., Nα-Benzoyl-L-arginine ethyl ester, BAEE)
-
Assay Buffer (e.g., 50 mM phosphate buffer, pH 6.5)
-
Spectrophotometer or plate reader
Procedure:
-
Activate Papain: Prepare a fresh solution of papain in activation buffer and incubate at room temperature for 15-30 minutes to ensure the active site cysteine is in its reduced, active state.
-
Prepare Inhibition Reactions:
-
In a 96-well plate or cuvettes, add a fixed amount of activated papain solution to a series of wells/cuvettes.
-
Add varying concentrations of this compound to the wells, creating a dose-response curve. Include a control with no inhibitor.
-
Incubate the papain and this compound mixture for a set period (e.g., 15 minutes) at room temperature to allow for the inhibitory reaction to occur.
-
-
Initiate Enzymatic Reaction: Add the substrate solution (BAEE) to each well to start the enzymatic reaction.
-
Monitor Reaction: Immediately begin monitoring the increase in absorbance at a specific wavelength (e.g., 253 nm for BAEE hydrolysis) over time.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance) for each this compound concentration.
-
Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition versus the logarithm of the this compound concentration.
-
Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of this compound that causes 50% inhibition).
-
To determine the inhibition constant (Kᵢ), perform kinetic studies at various substrate and inhibitor concentrations and analyze the data using Lineweaver-Burk or Michaelis-Menten plots.
-
Logical Relationship Diagram:
Application in Signaling Pathways: Probing the Thioredoxin System
The thioredoxin (Trx) system, comprising thioredoxin, thioredoxin reductase (TrxR), and NADPH, is a major cellular antioxidant and redox-regulating system. Both Trx and TrxR contain critical cysteine residues in their active sites, making them potential targets for sulfhydryl-reactive probes like this compound. This compound can be used to investigate the role of these thiols in the catalytic activity of the Trx system.
Conceptual Experimental Workflow:
-
Isolate or obtain purified Trx and TrxR.
-
Assay TrxR activity: The standard assay for TrxR involves monitoring the reduction of DTNB (5,5'-dithiobis(2-nitrobenzoic acid)) in the presence of NADPH.
-
Inhibition of TrxR by this compound:
-
Pre-incubate TrxR with varying concentrations of this compound.
-
Initiate the reaction by adding NADPH and DTNB.
-
Measure the rate of DTNB reduction and determine the IC₅₀ of this compound for TrxR.
-
-
Probing Trx redox state:
-
Treat cells or a protein mixture with an agent that alters the cellular redox state.
-
Lyse the cells in the presence of a high concentration of a fast-acting, membrane-impermeable alkylating agent to block accessible thiols.
-
Use this compound to label the remaining, previously inaccessible or modified, thiols on Trx.
-
Analyze the extent of this compound labeling by techniques such as Western blotting (if a mercury-specific antibody is available) or mass spectrometry.
-
Signaling Pathway Diagram:
References
Application Notes and Protocols for Scintillation Scanning of the Kidneys Using ¹⁹⁷Hg Chlormerodrin
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are for informational and historical purposes only. ¹⁹⁷Hg Chlormerodrin is a radiopharmaceutical that is no longer in clinical use due to the radiation dose to the kidneys and the availability of superior radiopharmaceuticals, such as those labeled with Technetium-99m. These protocols have been compiled from historical scientific literature and reflect the practices of the 1960s and 1970s.
Introduction
This compound is a mercurial diuretic that binds to sulfhydryl groups within the renal tubular cells. When labeled with the gamma-emitting radionuclide Mercury-197 (¹⁹⁷Hg), it allows for the visualization of functional renal parenchyma using a scintillation scanner or gamma camera. The uptake of ¹⁹⁷Hg this compound is proportional to renal blood flow and tubular cell function, making it a useful agent for the evaluation of renal size, shape, position, and the detection of space-occupying lesions such as cysts, tumors, and infarcts.
Principle of the Method
Following intravenous administration, ¹⁹⁷Hg this compound circulates in the bloodstream and is taken up by the proximal and distal convoluted tubules of the kidneys. The radiopharmaceutical remains fixed in the renal cortex for a sufficient period to allow for imaging. Areas of decreased or absent renal function will demonstrate reduced or no uptake of the tracer, appearing as "cold" spots on the scintiscan.
Quantitative Data Summary
The following tables summarize the key quantitative parameters associated with the use of ¹⁹⁷Hg this compound for renal scintillation scanning, based on historical data.
| Parameter | Value | Reference |
| Radiopharmaceutical | ¹⁹⁷Hg this compound | |
| Radionuclide | Mercury-197 (¹⁹⁷Hg) | |
| Half-life of ¹⁹⁷Hg | 64.1 hours | |
| Principal Gamma Energy | 77 keV |
Table 1: Physical Characteristics of ¹⁹⁷Hg this compound
| Parameter | Value | Notes |
| Administered Activity | 100 - 150 µCi | Administered intravenously. |
| Renal Uptake | 20 - 30% of injected dose at 24 hours | Peak uptake occurs within a few hours. |
| Time to Imaging | 1 - 3 hours post-injection | Allows for sufficient renal accumulation and background clearance. |
| Biological Half-life | ~24 hours | |
| Radiation Dose to Kidneys | Approximately 1.5 rad/100 µCi | This relatively high dose is a primary reason for its discontinuation. |
Table 2: Dosing and Imaging Parameters
Experimental Protocols
Patient Preparation
-
Hydration: Patients should be well-hydrated to ensure good renal function and to reduce the radiation dose to the bladder. Encourage the patient to drink several glasses of water before the procedure.
-
Diet: No specific dietary restrictions are necessary.
-
Medications: Review the patient's current medications. Diuretics may interfere with the uptake of this compound and should be discontinued if clinically permissible, as determined by a physician.
-
Informed Consent: Explain the procedure to the patient, including the risks and benefits, and obtain informed consent.
Radiopharmaceutical Preparation and Administration
-
Dose Calculation: Calculate the required dose of ¹⁹⁷Hg this compound based on the patient's weight and the specific activity of the radiopharmaceutical. The typical dose is in the range of 100-150 µCi.
-
Quality Control: Perform appropriate quality control checks on the radiopharmaceutical to ensure its purity and integrity.
-
Administration: Administer the calculated dose intravenously via a slow bolus injection.
Scintillation Scanning Procedure
-
Instrumentation:
-
Scanner: A rectilinear scanner or a gamma camera equipped with a low-energy, parallel-hole collimator.
-
Energy Window: Set the pulse-height analyzer to a 20% window centered on the 77 keV photopeak of ¹⁹⁷Hg.
-
-
Patient Positioning:
-
Position the patient in the supine or prone position, ensuring that the kidneys are within the field of view of the detector.
-
-
Image Acquisition:
-
Begin imaging 1 to 3 hours after the injection of the radiopharmaceutical.
-
Acquire posterior and, if necessary, anterior and oblique views of the kidneys.
-
For a rectilinear scanner, select an appropriate scan speed and line spacing to achieve an information density of at least 1,000 counts/cm².
-
For a gamma camera, acquire static images for a preset time or a preset number of counts (e.g., 100,000 to 300,000 counts per image).
-
Data Analysis and Interpretation
-
Visual Assessment: The resulting scintiscans are visually assessed for:
-
Renal Size, Shape, and Position: Compare the appearance of both kidneys.
-
Tracer Distribution: The distribution of ¹⁹⁷Hg this compound should be uniform throughout the renal cortex.
-
Focal Defects: Identify any areas of decreased or absent tracer uptake, which may indicate cysts, tumors, abscesses, or infarcts.
-
-
Quantitative Analysis (Optional):
-
Regions of interest (ROIs) can be drawn around each kidney to determine the relative uptake of the tracer. The ratio of counts in the left kidney to the right kidney can be calculated to assess differential renal function.
-
Visualizations
Caption: Workflow for renal scintillation scanning using ¹⁹⁷Hg this compound.
Caption: Mechanism of ¹⁹⁷Hg this compound uptake and detection in the kidneys.
Application Notes and Protocols: Chlormerodrin in Experimental Models of Renal Hypertension
For Researchers, Scientists, and Drug Development Professionals
Introduction
Renal hypertension is a form of secondary hypertension caused by the narrowing of arteries supplying the kidneys, leading to a compensatory increase in systemic blood pressure. A key mechanism underlying this condition is the activation of the Renin-Angiotensin-Aldosterone System (RAAS). Experimental animal models are crucial for investigating the pathophysiology of renal hypertension and for the development of novel diagnostic and therapeutic strategies.
Historically, the organomercurial diuretic, Chlormerodrin, particularly when radiolabeled with mercury isotopes (¹⁹⁷Hg or ²⁰³Hg), served as a significant tool in the diagnostic evaluation of renal function and morphology in the context of renal hypertension. Its application was primarily in renal scintigraphy to assess differential renal uptake, which could indicate unilateral renal disease, a common cause of this hypertensive state. While not a therapeutic agent for hypertension, its use in experimental models provides insights into renal blood flow and function.
These notes provide an overview of the application of this compound in classic experimental models of renal hypertension and detail the protocols for inducing these models.
Experimental Models of Renal Hypertension
Several animal models are utilized to study renal hypertension, with the most common being the Goldblatt and DOCA-salt models.[1][2]
Goldblatt Hypertension Models
The Goldblatt models simulate renovascular hypertension by mechanically reducing blood flow to one or both kidneys.[1][3][4]
-
Two-Kidney, One-Clip (2K1C) Goldblatt Hypertension: This model involves the constriction of one renal artery while leaving the contralateral kidney untouched.[1] The resulting renal ischemia in the clipped kidney leads to excessive renin secretion, activating the RAAS and causing hypertension.[1][5] This model is analogous to unilateral renal artery stenosis in humans.[1]
-
One-Kidney, One-Clip (1K1C) Goldblatt Hypertension: In this variation, one kidney is surgically removed (nephrectomy), and the renal artery of the remaining kidney is constricted.[1][6] This model is characterized by both renin-dependent and volume-expansion-dependent hypertension.[1]
Deoxycorticosterone Acetate (DOCA)-Salt Hypertensive Model
This is a model of mineralocorticoid-induced, low-renin hypertension.[1][6] It is induced by the administration of deoxycorticosterone acetate (a mineralocorticoid) and providing a high-salt diet, often in conjunction with a unilateral nephrectomy to accelerate the development of hypertension.[1] This model helps in understanding the role of volume overload and the sympathetic nervous system in hypertension.[1]
Data Presentation: Expected Outcomes with Radiolabeled this compound
The primary use of this compound in these models is diagnostic, employing its radiolabeled form for renal imaging. The uptake of radiolabeled this compound by the renal tubules is proportional to renal blood flow and function.
| Experimental Model | Key Characteristics | Expected Outcome with Radiolabeled this compound Scintigraphy |
| Two-Kidney, One-Clip (2K1C) | Renin-dependent hypertension due to unilateral renal artery stenosis.[1][5] | Markedly reduced uptake of radiolabeled this compound in the stenotic (clipped) kidney compared to the contralateral, untouched kidney.[7][8] |
| One-Kidney, One-Clip (1K1C) | Hypertension due to a combination of renin release and volume expansion.[1] | Reduced overall uptake in the single, stenotic kidney, reflecting compromised renal function. |
| DOCA-Salt Hypertension | Low-renin, volume-dependent hypertension.[1] | Generally, bilateral and relatively symmetrical uptake of radiolabeled this compound, although overall renal function may be impaired over time. |
| Sham-Operated Control | Normotensive animals that have undergone a sham surgical procedure. | Symmetrical and normal uptake of radiolabeled this compound in both kidneys. |
Experimental Protocols
Protocol 1: Induction of Two-Kidney, One-Clip (2K1C) Goldblatt Hypertension in Rats
-
Animal Preparation: Use male Sprague-Dawley or Wistar rats (200-250g). Anesthetize the animal using an appropriate anesthetic agent (e.g., isoflurane or a ketamine/xylazine cocktail).
-
Surgical Procedure:
-
Place the anesthetized rat on a heating pad to maintain body temperature.
-
Make a flank incision to expose the left kidney.
-
Carefully dissect the left renal artery from the surrounding tissue.
-
Place a silver clip (with a specific internal diameter, e.g., 0.2 mm) around the renal artery to induce stenosis.[3]
-
Ensure the clip does not completely occlude the artery.
-
Suture the muscle and skin layers.
-
-
Post-Operative Care: Administer analgesics as required and monitor the animal's recovery. House the rats in individual cages with free access to food and water.
-
Blood Pressure Monitoring: Monitor systolic blood pressure weekly using the tail-cuff method.[9] Hypertension typically develops over 2-4 weeks.
Protocol 2: Use of Radiolabeled this compound for Renal Scintigraphy
-
Preparation of Radiolabeled this compound: this compound is labeled with a gamma-emitting radionuclide, typically ¹⁹⁷Hg or ²⁰³Hg.
-
Animal Preparation: Anesthetize the hypertensive and control rats as described above.
-
Injection: Administer a known dose of ¹⁹⁷Hg-Chlormerodrin intravenously via the tail vein.
-
Imaging:
-
Position the animal under a gamma camera.
-
Acquire static images of the renal area at specific time points post-injection (e.g., 1, 2, and 4 hours).
-
-
Data Analysis:
-
Draw regions of interest (ROIs) around each kidney on the scintigraphic images.
-
Calculate the radioactive counts within each ROI.
-
Express the uptake in each kidney as a percentage of the total injected dose or as a ratio between the two kidneys to assess differential renal function.
-
Visualizations
Caption: Experimental workflow for inducing 2K1C hypertension and subsequent renal imaging.
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) cascade in renal hypertension.
References
- 1. storage.imrpress.com [storage.imrpress.com]
- 2. Renal denervation ameliorated salt-induced hypertension by improving cardiac work, cardiac enzyme and oxidative balance in Sprague-Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Harry Goldblatt and the discovery of renin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Modified Goldblatt 2K1C Kidney Arterial Ligation Method and Salt Consumption: Which one is Best for Hypertensive Mouse Model? – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 5. Renovascular hypertension: etiology and pathophysiology [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. RADIOMERCURY-LABELLED this compound FOR IN VIVO UPTAKE STUDIES AND SCINTILLATION SCANNING OF UNILATERAL RENAL LESIONS ASSOCIATED WITH HYPERTENSION - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The kidney in hypertension: studies with radioactive this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Video: Improved Renal Denervation Mitigated Hypertension Induced by Angiotensin II Infusion [jove.com]
Application Notes and Protocols for Brain Scanning with Chlormerodrin Hg-197 and Hg-203
For Researchers, Scientists, and Drug Development Professionals
Introduction
Historically, chlormerodrin labeled with mercury-197 (Hg-197) and mercury-203 (Hg-203) were pivotal radiopharmaceuticals in the early era of nuclear medicine for the localization of intracranial lesions such as brain tumors.[1][2] Introduced in 1959, this compound Hg-203 was one of the first agents to provide reliable brain scans, a significant advancement in neurological diagnostics at the time.[1][3] Subsequently, this compound Hg-197 was introduced as an alternative with different physical properties.[1][3]
These agents function as non-diffusible tracers.[3] In a healthy brain, the blood-brain barrier (BBB) prevents their entry into the brain parenchyma.[3] However, in the presence of pathologies such as high-grade gliomas, meningiomas, and metastatic tumors, the BBB is often disrupted.[4] This breakdown of the BBB allows this compound to extravasate from the bloodstream and accumulate in the lesion, enabling its visualization through external detectors like rectilinear scanners or gamma cameras.[4]
While these agents have been largely superseded by radiopharmaceuticals with more favorable dosimetry and imaging characteristics (e.g., Technetium-99m based agents and PET tracers), a review of their application and protocols offers valuable insights into the evolution of brain imaging and the fundamental principles that continue to underpin modern techniques.
Comparative Data of this compound Hg-197 and Hg-203
A clear understanding of the physical properties and clinical performance of both isotopes is crucial for appreciating their respective advantages and limitations.
Physical Characteristics
| Property | This compound Hg-197 | This compound Hg-203 |
| Half-life | 65 hours (2.7 days) | 46.6 days |
| Principal Photon Energy | 77 keV (and X-rays) | 279 keV |
| Beta Emission | No | Yes |
| Decay Mode | Electron Capture | Beta Decay |
Source: Journal of Nuclear Medicine[1]
Radiation Dosimetry
The radiation dose delivered to the patient, particularly to the kidneys where this compound accumulates, was a significant consideration in the choice of isotope.
| Parameter | This compound Hg-197 | This compound Hg-203 |
| Typical Adult Dose | 10 µCi/kg | 10 µCi/kg |
| Absorbed Dose to Kidneys | 3.5 rads | 37 rads |
| Whole Body Absorbed Dose | 54 mrads | 200 mrads |
Source: Journal of Nuclear Medicine[1]
Note: Administration of a mercurial diuretic like mercuhydrin prior to the scan could reduce the renal uptake of the radiolabeled this compound.[1]
Clinical Performance in Brain Tumor Localization
Comparative studies in the 1960s evaluated the diagnostic accuracy of both agents.
| Tumor Type | Hg-197 Localization Rate | Hg-203 Localization Rate |
| All Tumors (Overall) | ~80% | ~84% |
| Glioblastomas | 100% | 100% |
| Low-Grade Astrocytomas | Lower success rate | Lower success rate |
| Metastatic Tumors | ~85% | ~85% |
| Meningiomas | High success rate | 100% |
Source: Journal of Nuclear Medicine[1]
Mechanism of Localization
The accumulation of this compound Hg-197 and Hg-203 in brain lesions is not due to a specific metabolic pathway or receptor binding. Instead, it is a direct consequence of the disruption of the blood-brain barrier (BBB).
This compound uptake in brain lesions.
Experimental Protocols
The following are reconstructed protocols based on historical literature from the 1960s and 1970s. Modern facilities must adhere to current radiopharmaceutical handling and patient safety guidelines.
Radiopharmaceutical Preparation and Quality Control
-
Procurement : this compound labeled with Hg-197 or Hg-203 was typically supplied by commercial radiopharmacies.
-
Activity Assay : The vial containing the radiopharmaceutical was assayed in a dose calibrator to determine the total activity.
-
Visual Inspection : The solution was visually inspected for any particulate matter or discoloration before administration.
-
Radiochemical Purity : While not routinely performed in a clinical setting for every dose, the radiochemical purity would have been established by the manufacturer. This ensures that the radioactivity is bound to the this compound molecule.
Patient Preparation
-
Informed Consent : The patient was informed about the procedure and its risks, and consent was obtained.
-
Patient History : A relevant clinical history, including any previous brain surgeries or treatments, was obtained.
-
Renal Uptake Blockade (Optional but Recommended) : To reduce the radiation dose to the kidneys, 1-2 mL of a non-radioactive mercurial diuretic (e.g., Mercuhydrin) could be administered intramuscularly 24 hours prior to the injection of the radiolabeled this compound.[1]
-
Hydration : Patients were encouraged to be well-hydrated to promote the clearance of the radiopharmaceutical from the body.
Administration and Imaging
Brain scanning workflow with this compound.
-
Dosage : A dose of approximately 10 µCi/kg of body weight of this compound Hg-197 or Hg-203 was administered intravenously.
-
Uptake Period : Imaging was typically performed 2 to 4 hours after injection to allow for clearance of the radiotracer from the blood pool and accumulation in the lesion.
-
Patient Positioning : The patient was positioned supine on the imaging table. The head was immobilized to prevent motion artifacts.
-
Image Acquisition :
-
Instrumentation : Imaging was performed using a rectilinear scanner or a gamma camera.
-
Views : Standard views included anterior, posterior, and both lateral projections.
-
Rectilinear Scanner Settings :
-
Collimator : A focusing collimator appropriate for the energy of the isotope was used.
-
Energy Window : A 20% window centered on the principal photopeak of the isotope (77 keV for Hg-197 or 279 keV for Hg-203).
-
Scan Speed and Spacing : These were adjusted to obtain an adequate information density in the final image.
-
-
Gamma Camera Settings :
-
Collimator : A parallel-hole collimator suitable for the gamma ray energy.
-
Energy Window : A 20% window centered on the photopeak.
-
Acquisition Time : Images were acquired for a preset time or a preset number of counts (e.g., 300,000 to 500,000 counts per view).
-
-
Data Analysis and Interpretation
-
Image Review : The acquired images were reviewed for areas of increased radiotracer uptake that were abnormal in location or intensity.
-
Interpretation : Focal areas of increased activity within the brain parenchyma were considered indicative of a lesion with blood-brain barrier disruption. The location, size, and shape of the uptake were used to characterize the abnormality.
Conclusion
This compound Hg-197 and Hg-203 were foundational tools in the development of brain scintigraphy. While their use has been discontinued due to the high radiation dose, particularly from Hg-203, and the availability of superior imaging agents, the principles of their application remain relevant. The concept of utilizing a compromised blood-brain barrier to visualize pathology is a cornerstone of modern neuro-oncological imaging. These historical application notes and protocols serve as a valuable reference for understanding the origins of nuclear neurology and the progress the field has made.
References
Application Notes and Protocols for Measuring Renal Function with Radiolabeled Chlormerodrin
Introduction
Radiolabeled Chlormerodrin, particularly with Mercury-197 (¹⁹⁷Hg) and Mercury-203 (²⁰³Hg), has historically been utilized in nuclear medicine for the assessment of renal function and morphology.[1][2][3][4][5] this compound is a mercurial diuretic that accumulates in the proximal convoluted tubules of the kidneys.[6] This accumulation is dependent on both renal blood flow and the functional integrity of the tubular cells.[2] Consequently, the uptake of radiolabeled this compound can be quantified to provide a valuable index of functioning renal mass and to compare the function of one kidney relative to the other.[1][2] It is important to note that while this method is sensitive for detecting unilateral renal disease and assessing renal cortical morphology, it does not provide a direct measurement of effective renal plasma flow (ERPF) in the same manner as agents like para-aminohippurate (PAH), which are nearly completely cleared from the plasma in a single pass through the kidneys.[7][8][9] The this compound uptake test is primarily a measure of renal cortical accumulation and retention.[1]
Data Presentation
The following tables summarize key quantitative data for the use of radiolabeled this compound in renal function studies.
Table 1: Radiopharmaceuticals and Dosimetry
| Parameter | ¹⁹⁷Hg-Chlormerodrin | ²⁰³Hg-Chlormerodrin | Reference(s) |
| Typical Adult Dose | 100-150 µCi | 10-30 µCi (uptake) 100-150 µCi (scanning) | [1] |
| Whole Body Radiation Dose | 54 mrads | 200 mrads | [10] |
| Kidney Radiation Dose | 3.5 rads | 37 rads | [10] |
Note: Radiation doses are based on an administered dose of 10 µCi/kg for a 70 kg individual. The administration of a blocking agent like mercuhydrin can significantly reduce kidney radiation exposure.[10]
Table 2: Quantitative Renal Uptake in Normal Subjects
| Time Post-Injection | Mean Ratio of Counts (Ct/C2)* | Reference(s) |
| 10 minutes | 1.2 | [1] |
| 20 minutes | 1.4 | [1] |
| 30 minutes | 1.6 | [1] |
| 40 minutes | 1.8 | [1] |
| 50 minutes | 1.9 | [1] |
| 60 minutes | 2.0 | [1] |
*Ct/C2 represents the ratio of the count rate at a given time (t) to the count rate at 2 minutes post-injection. This ratio reflects the accumulation of the radiotracer in the kidneys.[1]
Experimental Protocols
Protocol 1: Quantitative Renal Uptake of Radiolabeled this compound
This protocol details the procedure for measuring the accumulation of radiolabeled this compound in each kidney to assess differential renal function.
1. Patient Preparation:
-
No special patient preparation, such as fasting, is required.
-
Ensure the patient is well-hydrated.
-
If radiation dose to the kidneys is a concern, a blocking dose of a non-radioactive mercurial diuretic (e.g., 1 mL of mercuhydrin) may be administered the day before the study to reduce uptake.[10]
2. Radiopharmaceutical Administration:
-
Prepare a sterile intravenous injection of either ¹⁹⁷Hg-Chlormerodrin or ²⁰³Hg-Chlormerodrin.
-
The typical dose for a quantitative uptake study is 10-30 µCi of ²⁰³Hg-Chlormerodrin, administered intravenously.[1]
3. Equipment Setup and Patient Positioning:
-
The patient should be positioned supine on a table that allows for detectors to be placed underneath.[1]
-
Use two matched scintillation detectors with flat-field collimators.[1]
-
Accurately localize the kidneys using a preliminary radiograph or ultrasound.[1]
-
Position the detectors directly under each kidney. The field of sensitivity should encompass the entire kidney.[1]
4. Data Acquisition:
-
Inject the radiolabeled this compound intravenously.
-
Begin recording the count rate from each detector continuously for 60 minutes.[1]
-
Record the count rate at 2 minutes post-injection (C2) and at subsequent time points (Ct).[1]
5. Data Analysis:
-
For each kidney, calculate the ratio of the count rate at various times (e.g., 10, 20, 30, 40, 50, 60 minutes) to the count rate at 2 minutes (Ct/C2).[1]
-
Compare the uptake curves of the two kidneys. In a healthy individual, the curves should be nearly identical.
-
A significant difference in the uptake curves between the two kidneys is indicative of unilateral renal disease.[1]
Protocol 2: Renal Scintiscanning with Radiolabeled this compound
This protocol is for visualizing the renal parenchyma to identify lesions, infarcts, or other morphological abnormalities.
1. Patient Preparation:
-
Same as for the quantitative uptake study.
2. Radiopharmaceutical Administration:
-
A larger dose is required for imaging. Administer 100-150 µCi of ²⁰³Hg-Chlormerodrin or an equivalent dose of ¹⁹⁷Hg-Chlormerodrin intravenously.[1]
3. Imaging Procedure:
-
Imaging is typically performed 1-2 hours after injection to allow for sufficient accumulation of the tracer in the renal cortex.
-
Use a gamma camera with an appropriate collimator for the energy of the mercury isotope.
-
Obtain posterior and oblique views of the kidneys.
-
Acquire static images for a preset time or count number.
4. Image Interpretation:
-
Normal kidneys will appear as uniformly dense areas of radioactivity.
-
Areas of decreased uptake (cold spots) may indicate cysts, tumors, or infarcts.
-
The overall size, shape, and position of the kidneys can also be assessed.
Visualizations
References
- 1. pubs.rsna.org [pubs.rsna.org]
- 2. The kidney in hypertension: studies with radioactive this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The screening of renal hypertension utilizing the mercury-197 this compound uptake study and scan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. RADIOMERCURY-LABELLED this compound FOR IN VIVO UPTAKE STUDIES AND SCINTILLATION SCANNING OF UNILATERAL RENAL LESIONS ASSOCIATED WITH HYPERTENSION - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of the Hg197 this compound kidney scan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Diuretics and the kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measurement of effective renal plasma flow: a comparison of methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effective renal plasma flow - Wikipedia [en.wikipedia.org]
- 9. Tubular Secretion Markers, Glomerular Filtration Rate, Effective Renal Plasma Flow, and Filtration Fraction in Healthy Adolescents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jnm.snmjournals.org [jnm.snmjournals.org]
Application Notes and Protocols for Chlormerodrin Binding Assays in Receptor-Ligand Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlormerodrin, an organomercurial compound, was historically used as a diuretic. Its mechanism of action is rooted in its ability to interact with and inhibit key transport proteins within the renal tubules, thereby affecting electrolyte and water reabsorption. The reactive mercury component of this compound exhibits a high affinity for sulfhydryl (-SH) groups, which are abundant in many proteins, including renal transporters. This reactivity forms the basis of its biological activity and its utility as a probe in receptor-ligand binding studies, particularly for investigating transporters rich in cysteine residues.
Radiolabeled forms of this compound, such as with Mercury-203 (²⁰³Hg), have been instrumental in studying its distribution and binding in renal tissue. These studies have primarily focused on quantifying the uptake in renal tubules as a measure of renal function. While detailed in vitro receptor-ligand binding data, such as dissociation constants (Kd) and receptor densities (Bmax), are not extensively reported in contemporary literature, the principles of radioligand binding assays can be applied to study the interaction of this compound with its putative protein targets.
These application notes provide a framework for utilizing radiolabeled this compound in binding assays to characterize its interaction with renal membrane preparations, which are rich in potential targets like organic anion transporters (OATs) and Na+/K+-ATPase.
Principle of the Assay
The this compound binding assay is based on the specific interaction between radiolabeled this compound and its binding sites on proteins within a biological sample, typically a membrane preparation from renal tissue or cells expressing a target transporter. The assay quantifies this interaction by measuring the amount of radioactivity bound to the membranes after separating the bound and free radioligand.
Putative Molecular Targets and Signaling Pathways
The primary molecular targets for this compound are believed to be renal transporters that possess reactive sulfhydryl groups essential for their function. The interaction is likely a covalent modification, leading to inhibition of the transporter's activity.
Key Putative Targets:
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Organic Anion Transporters (OAT1 and OAT3): These transporters are crucial for the secretion of a wide range of endogenous and exogenous organic anions in the proximal tubules. They are known to be rich in cysteine residues and are susceptible to inhibition by sulfhydryl-reactive agents.
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Na+/K+-ATPase: This enzyme is vital for maintaining the sodium gradient across the cell membrane, which drives many other transport processes. It is also known to be inhibited by mercurial compounds.
Mechanism of Action:
This compound's mechanism is not thought to involve a classical signaling pathway with second messengers. Instead, it is a direct inhibition of transport function. The mercury atom in this compound forms a covalent bond with the sulfur atom of a cysteine residue in the target protein, leading to a conformational change that inactivates the transporter.
Quantitative Data Summary
| Parameter | [²⁰³Hg]this compound | Unlabeled this compound | Description |
| Kd (nM) | Hypothetical: 50 - 200 | - | Equilibrium dissociation constant. A measure of the radioligand's affinity for the binding site. A lower Kd indicates higher affinity. |
| Bmax (fmol/mg protein) | Hypothetical: 500 - 1500 | - | Maximum number of binding sites. Represents the density of the target protein in the membrane preparation. |
| Ki (nM) | - | Hypothetical: 100 - 500 | Inhibitory constant. A measure of the unlabeled competitor's affinity for the binding site. |
| IC50 (nM) | - | Hypothetical: 150 - 750 | Concentration of the unlabeled competitor that inhibits 50% of the specific binding of the radioligand. |
Experimental Protocols
The following are detailed protocols for performing saturation and competition binding assays with radiolabeled this compound.
Protocol 1: Membrane Preparation from Renal Cortex
This protocol describes the preparation of crude membranes from renal cortical tissue, which is enriched in proximal tubule transporters.
Materials:
-
Fresh or frozen renal cortex tissue (e.g., from rat, rabbit, or human)
-
Homogenization Buffer: 50 mM Tris-HCl (pH 7.4), 1 mM EDTA, 250 mM Sucrose, with protease inhibitors (e.g., cOmplete™ Protease Inhibitor Cocktail)
-
High-speed centrifuge
-
Dounce homogenizer or polytron
Procedure:
-
Mince the renal cortex tissue on ice.
-
Add 10 volumes of ice-cold Homogenization Buffer.
-
Homogenize the tissue using a Dounce homogenizer (10-15 strokes) or a polytron (3-4 bursts of 15 seconds).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Transfer the supernatant to a new tube and centrifuge at 100,000 x g for 60 minutes at 4°C to pellet the membranes.
-
Discard the supernatant and resuspend the membrane pellet in an appropriate volume of Assay Buffer (see below).
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA).
-
Store the membrane aliquots at -80°C until use.
Protocol 2: Saturation Binding Assay with [²⁰³Hg]this compound
This assay is performed to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) for [²⁰³Hg]this compound.
Materials:
-
Renal cortical membranes
-
[²⁰³Hg]this compound (radioligand)
-
Unlabeled this compound (for determining non-specific binding)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂
-
Wash Buffer: Ice-cold 50 mM Tris-HCl (pH 7.4)
-
Glass fiber filters (e.g., Whatman GF/B)
-
Filtration apparatus
-
Scintillation counter and scintillation cocktail
Procedure:
-
Prepare a series of dilutions of [²⁰³Hg]this compound in Assay Buffer (e.g., 0.1 nM to 100 nM).
-
Set up two sets of tubes for each concentration of radioligand: one for total binding and one for non-specific binding.
-
For total binding tubes, add 50 µL of Assay Buffer.
-
For non-specific binding tubes, add 50 µL of a high concentration of unlabeled this compound (e.g., 10 µM).
-
Add 50 µL of the appropriate [²⁰³Hg]this compound dilution to each tube.
-
Add 100 µL of the renal membrane preparation (e.g., 50-100 µg of protein) to each tube to initiate the binding reaction.
-
Incubate the tubes at room temperature for 60 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters under vacuum.
-
Wash the filters three times with 4 mL of ice-cold Wash Buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.
-
Plot the specific binding versus the concentration of [²⁰³Hg]this compound.
-
Analyze the data using non-linear regression to determine the Kd and Bmax values.
-
Protocol 3: Competition Binding Assay
This assay is performed to determine the affinity (Ki) of unlabeled test compounds for the this compound binding site.
Procedure:
-
Prepare a series of dilutions of the unlabeled test compound.
-
Set up tubes for total binding, non-specific binding, and for each concentration of the test compound.
-
Add 50 µL of Assay Buffer (for total binding), 50 µL of high concentration unlabeled this compound (for non-specific binding), or 50 µL of the test compound dilution to the respective tubes.
-
Add 50 µL of a fixed concentration of [²⁰³Hg]this compound (typically at or below the Kd value) to all tubes.
-
Add 100 µL of the renal membrane preparation to initiate the reaction.
-
Follow steps 7-10 from the Saturation Binding Assay protocol.
-
Data Analysis:
-
Plot the percentage of specific binding versus the log concentration of the test compound.
-
Use non-linear regression to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Experimental Workflow and Logic Diagrams
Troubleshooting & Optimization
Technical Support Center: Chlormerodrin Renal Scans
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding and addressing artifacts during Chlormerodrin renal scans.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of a this compound renal scan?
A this compound renal scan is a nuclear medicine imaging procedure used to assess renal function and visualize the kidneys.[1][2] The radiopharmaceutical, this compound labeled with a radioisotope like Mercury-203, is taken up by the renal tubular cells, allowing for the evaluation of renal morphology and function.[1][3]
Q2: What are the common types of artifacts that can occur in this compound renal scans?
Artifacts in this compound renal scans can be broadly categorized as:
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Patient-related artifacts: These include motion artifacts, artifacts from a full bladder, and improper patient positioning.
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Technical artifacts: These can arise from incorrect collimator selection, improper energy window setting on the gamma camera, or issues with the imaging equipment itself.
-
Radiopharmaceutical-related artifacts: These include artifacts from extravasation (infiltration) of the radiopharmaceutical at the injection site.
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Physiological artifacts: A key physiological artifact specific to this compound is increased hepatic (liver) uptake, especially in patients with impaired renal function.
Q3: How can patient motion affect the scan results?
Patient motion during the scan can lead to blurring of the renal images, making it difficult to accurately delineate the kidneys and identify any potential lesions. This can also lead to inaccuracies in the quantification of this compound uptake.
Q4: Why is proper patient hydration important?
While not explicitly detailed for this compound in the provided results, good hydration is a general principle in renal scintigraphy to ensure adequate renal blood flow and tracer delivery.
Q5: What is the significance of hepatic uptake of this compound?
In patients with normal renal function, there is minimal hepatic uptake of this compound. However, in cases of renal insufficiency, the liver can become a major route of excretion for the radiopharmaceutical. This increased liver activity can obscure the image of the right kidney, potentially leading to misinterpretation.
Troubleshooting Guides
Issue 1: Blurred or Distorted Renal Outlines
-
Possible Cause: Patient motion during the scan.
-
Troubleshooting Steps:
-
Immobilization: Ensure the patient is comfortably positioned and use immobilization devices if necessary, especially for pediatric or anxious patients.
-
Clear Instructions: Instruct the patient to remain as still as possible during the image acquisition.
-
Repeat Imaging: If motion is detected, consider repeating the acquisition for the affected frames.
-
Issue 2: Right Kidney Obscured by Activity from an Adjacent Organ
-
Possible Cause: Increased hepatic uptake of this compound, particularly in patients with renal insufficiency.
-
Troubleshooting Steps:
-
Review Patient History: Check for any history of renal disease that might explain increased liver uptake.
-
Delayed Imaging: In some cases, delayed imaging might help to differentiate between renal and hepatic activity as the liver may clear the tracer at a different rate.
-
Alternative Imaging: If the right kidney cannot be adequately visualized, consider alternative renal imaging modalities.
-
Issue 3: "Hot Spot" of Activity Near the Injection Site
-
Possible Cause: Extravasation of the this compound radiopharmaceutical at the injection site.
-
Troubleshooting Steps:
-
Visual Inspection: Examine the injection site for signs of swelling or redness.
-
Image Injection Site: Acquire an image of the injection site to confirm the presence of extravasated radiotracer.
-
Documentation: Note the presence of extravasation in the study report, as it can affect the total amount of tracer delivered to the kidneys and may impact quantitative analysis.
-
Issue 4: Poor Image Quality or Low Counts
-
Possible Cause: Incorrect collimator selection or improper energy window settings on the gamma camera.
-
Troubleshooting Steps:
-
Verify Collimator: Ensure that the appropriate collimator for the energy of the radioisotope (e.g., Mercury-203) is being used. A collimator designed for lower energy isotopes will result in septal penetration and degraded image quality.
-
Check Energy Peak: Confirm that the gamma camera's energy window is centered over the correct photopeak for the radioisotope.
-
Quality Control: Perform regular quality control checks on the gamma camera to ensure it is functioning correctly.
-
Data Presentation
Table 1: Illustrative Impact of Artifacts on Quantitative this compound Renal Uptake
| Artifact | Left Kidney Uptake (%) | Right Kidney Uptake (%) | Apparent Discrepancy |
| No Artifact (Ideal) | 52 | 48 | 4% |
| Patient Motion | 45 | 43 | 2% (total uptake appears lower) |
| Hepatic Uptake | 51 | 58 (falsely elevated) | 7% |
| Extravasation | 40 | 38 | 2% (total uptake appears lower) |
Note: This table presents hypothetical data to illustrate the potential quantitative impact of various artifacts. Actual values will vary depending on the severity of the artifact and the individual patient.
Experimental Protocols
Detailed Protocol for this compound Renal Scan
This protocol is a synthesis of procedural details for performing a this compound renal scan for the assessment of renal function.
1. Patient Preparation:
-
Ensure the patient is well-hydrated.
-
Explain the procedure to the patient and instruct them to remain still during the scan.
-
The patient should void immediately before the scan begins to minimize bladder activity.
2. Radiopharmaceutical Preparation and Administration:
-
The radiopharmaceutical used is this compound labeled with a gamma-emitting radioisotope, historically 203Hg-Chlormerodrin.
-
A typical intravenous dose for renal function assessment is in the range of 10-30 microcuries.[1] For scintillation scanning, a higher dose of 100-150 microcuries may be used.[1]
-
Administer the radiopharmaceutical as an intravenous bolus injection. Care should be taken to avoid extravasation.
3. Patient Positioning:
-
Position the patient in a supine position on the imaging table.[1]
-
For accurate localization of the kidneys, a preliminary radiograph may be obtained.[1] Alternatively, the scintillation detectors can be positioned based on anatomical landmarks.
4. Image Acquisition:
-
Instrumentation: A gamma camera equipped with a collimator appropriate for the energy of the radioisotope is used.
-
Detector Placement: The detectors are positioned posteriorly, centered over the kidneys.
-
Dynamic Acquisition: Begin continuous image acquisition immediately after the injection of the radiopharmaceutical.
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Imaging Duration: Acquire images for at least 60 minutes to observe the accumulation of the tracer in the kidneys.[1]
5. Data Analysis:
-
Regions of Interest (ROIs): Draw regions of interest around each kidney on the acquired images.
-
Time-Activity Curves: Generate time-activity curves for each kidney by plotting the counts within the ROI over time.
-
Quantitative Analysis: The rate of this compound accumulation can be used to assess individual kidney function. This can be expressed as the ratio of counts at a specific time point to the counts at an earlier time point (e.g., Ct/C2).[1]
Mandatory Visualization
Caption: Troubleshooting workflow for identifying and addressing common artifacts in this compound renal scans.
References
Interference of liver uptake in 197Hg-chlormerodrin renal imaging
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 197Hg-chlormerodrin for renal imaging. The following information addresses potential interference from liver uptake and other common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing significant liver uptake of 197Hg-chlormerodrin in our renal imaging studies, which is obscuring the kidney signal. What are the potential causes?
A1: Significant liver uptake of 197Hg-chlormerodrin is an indication of altered biodistribution of the radiopharmaceutical. Potential causes can be categorized into issues with the radiopharmaceutical itself, patient-specific physiological factors, and procedural deviations. These factors can lead to increased non-specific binding or altered clearance pathways.[1][2]
Troubleshooting Steps:
-
Radiopharmaceutical Quality:
-
Assess Radiochemical Purity: Impurities, such as unbound 197Hg or colloidal particles, can lead to sequestration by the reticuloendothelial system (RES) in the liver.[1]
-
Review Formulation: Ensure that the formulation of the chlormerodrin solution is correct and that no degradation has occurred.
-
-
Subject-Specific Factors:
-
Renal Impairment: Pre-existing renal insufficiency can decrease the clearance of 197Hg-chlormerodrin by the kidneys, leading to prolonged circulation time and increased uptake by alternative clearance organs like the liver.
-
Hepatic Function: While counterintuitive, certain liver conditions could potentially alter the normal processing of substances from the blood.
-
Concurrent Medications: Some drugs can influence the biodistribution of radiopharmaceuticals. Review the subject's medication history for any compounds that might affect renal or hepatic function.[1]
-
-
Procedural Issues:
-
Injection Technique: Faulty intravenous injection leading to infiltration can cause localized binding and altered systemic distribution.[1]
-
Q2: What is the expected biodistribution of 197Hg-chlormerodrin, and how much liver uptake is considered "normal"?
A2: The primary target organ for 197Hg-chlormerodrin is the kidney, where it binds to sulfhydryl groups in the renal tubules.[3] Liver uptake should be minimal in a healthy subject with normal renal function. While a definitive "normal" range for liver uptake is not well-established in historical literature, a significant accumulation that interferes with the visualization of the kidneys is considered abnormal.
Table 1: Illustrative Biodistribution of 197Hg-Chlormerodrin (% Injected Dose)
| Organ | Expected Uptake (Normal Renal Function) | Example of Abnormal Uptake (with Liver Interference) |
| Kidneys | 25 - 40% | 10 - 15% |
| Liver | < 5% | 15 - 25% |
| Spleen | < 2% | 5 - 10% |
| Blood Pool (at 1 hr) | < 10% | > 20% |
| Urinary Excretion (at 24 hr) | > 50% | < 30% |
Note: This table presents illustrative data for troubleshooting purposes, synthesized from general principles of radiopharmaceutical biodistribution, as specific quantitative data from the historical use of 197Hg-chlormerodrin is limited.
Q3: Can you provide a general experimental protocol for 197Hg-chlormerodrin renal imaging?
A3: The following is a generalized protocol based on historical practices for renal scintigraphy.
Experimental Protocol: 197Hg-Chlormerodrin Renal Scintigraphy
1. Subject Preparation:
- Ensure adequate hydration of the subject to promote normal renal function. Fasting is generally not required.[1]
- Have the subject void their bladder immediately before the administration of the radiopharmaceutical.
2. Radiopharmaceutical Preparation and Administration:
- Dose: A typical adult dose was in the range of 100-150 µCi of 197Hg-chlormerodrin.
- Administration: Administer via a slow intravenous injection into a suitable peripheral vein.
3. Imaging Acquisition:
- Instrumentation: A gamma camera equipped with a low-energy collimator appropriate for the 77 keV gamma emission of 197Hg.
- Patient Positioning: The subject should be positioned supine with the gamma camera placed posteriorly to view the kidneys.
- Imaging Timepoints: Static images are typically acquired at 1 to 4 hours post-injection to allow for sufficient renal uptake and clearance from the blood pool.
- Image Parameters: Acquire images for a preset time (e.g., 10-15 minutes) or for a total number of counts to ensure adequate image statistics.
4. Data Analysis:
- Regions of interest (ROIs) are drawn around each kidney and a background region.
- Differential renal function can be calculated based on the relative counts within the kidney ROIs.
Visual Guides
Potential Pathway for Altered 197Hg-Chlormerodrin Biodistribution
Caption: Logical workflow of 197Hg-chlormerodrin biodistribution and potential interference.
Troubleshooting Workflow for High Liver Uptake
Caption: A step-by-step troubleshooting guide for addressing high liver uptake.
References
- 1. Altered biodistribution of radiopharmaceuticals: role of radiochemical/pharmaceutical purity, physiological, and pharmacologic factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Altered biodistribution of radiopharmaceuticals used in bone scintigraphy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DISTRIBUTION OF RADIOMERCURY ADMINISTERED AS LABELLED this compound (NEOHYDRIN®) IN THE KIDNEYS OF RATS AND DOGS - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing injection and imaging times for Chlormerodrin scans
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing injection and imaging times for Chlormerodrin scans. Given that this compound labeled with mercury isotopes (¹⁹⁷Hg or ²⁰³Hg) is a historical radiopharmaceutical, this guide is intended for retrospective data analysis, academic research, or specific preclinical applications where its unique properties may be of interest.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why was it used in medical imaging?
A1: this compound is a mercurial diuretic that was historically used in nuclear medicine for renal and brain imaging.[1] When labeled with a radioactive isotope of mercury, such as ¹⁹⁷Hg or ²⁰³Hg, its accumulation in the kidneys could be measured to assess renal function and visualize lesions.[2][3] In the brain, it was used to detect tumors and other abnormalities.[4][5][6]
Q2: What are the key differences between ¹⁹⁷Hg-Chlormerodrin and ²⁰³Hg-Chlormerodrin?
A2: The primary differences are in their physical properties. ²⁰³Hg has a longer half-life (47 days) and emits beta radiation, which contributes to a higher radiation dose to the kidneys. ¹⁹⁷Hg has a shorter half-life (64.1 hours) and emits lower energy gamma photons (77 keV), which are more easily attenuated in tissue.
Q3: Why is this compound no longer in widespread clinical use?
A3: this compound has been largely superseded by newer radiopharmaceuticals, primarily those labeled with Technetium-99m (⁹⁹ᵐTc), and advanced imaging modalities like CT and MRI.[7] The high radiation dose to the kidneys from the mercury isotopes and their suboptimal imaging characteristics were significant disadvantages.[7]
Q4: What are the general safety precautions for handling radiolabeled this compound?
A4: As with any radiopharmaceutical, strict adherence to radiation safety protocols is essential. This includes using appropriate shielding, wearing personal protective equipment (gloves, lab coat, safety glasses), and working in a designated and well-ventilated area. All handling should be done by personnel trained in radiation safety.
Q5: Can I use this compound scans in combination with other imaging modalities?
A5: Historically, this compound scans were compared with neuroradiology and electroencephalography for localizing intracranial lesions. In a modern research context, co-registration with anatomical imaging modalities like CT or MRI could provide valuable complementary information.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low count rate or poor uptake in the kidneys | 1. Renal insufficiency: Impaired kidney function can lead to reduced uptake of this compound. 2. Incorrect radiopharmaceutical formulation: Issues with radiolabeling or chemical purity. 3. Infiltration of the injected dose: The radiopharmaceutical was not properly administered intravenously. | 1. Review the subject's renal function data. Consider alternative imaging agents for subjects with significant renal impairment. 2. Perform quality control tests on the radiopharmaceutical to ensure purity and proper labeling. 3. Use a saline flush after injection to ensure the full dose is administered. Examine the injection site for signs of infiltration. |
| Asymmetrical renal uptake in a healthy subject | 1. Incorrect detector placement: Scintillation detectors are not properly positioned over the kidneys. 2. Patient positioning: The patient may not be positioned correctly, leading to variations in tissue attenuation. | 1. Use a preliminary localization method, such as a low-dose tracer or an anatomical landmark, to ensure accurate detector placement.[8] 2. Ensure the patient is positioned symmetrically and comfortably to minimize movement during the scan. |
| Image artifacts (e.g., "hot spots" or "cold spots") | 1. Contamination: Radioactive contamination of the patient, imaging equipment, or environment. 2. Patient movement: Movement during the scan can cause blurring or misregistration of counts. 3. Metal artifacts: Metallic objects on or in the patient can attenuate gamma rays. | 1. Carefully check for and remove any sources of external contamination. 2. Immobilize the area being imaged and instruct the patient to remain still. 3. Remove all metallic objects from the patient before scanning. |
| High background signal | 1. Delayed clearance from the blood: This can be due to renal impairment or other physiological factors. 2. Suboptimal imaging time: Imaging too soon after injection before sufficient background clearance. | 1. Review the subject's medical history for conditions affecting radiopharmaceutical clearance. 2. Optimize the imaging time based on pilot studies to allow for adequate clearance of the radiotracer from the bloodstream. |
Quantitative Data Summary
Renal Scans
| Parameter | ²⁰³Hg-Chlormerodrin | ¹⁹⁷Hg-Chlormerodrin | Reference |
| Dose for Uptake Study | 10 - 30 µCi | N/A | [2] |
| Dose for Scintillation Scan | 100 - 150 µCi | N/A | [2] |
| Imaging Time Post-Injection | Continuous for 60 minutes | N/A | [2] |
| Time to Peak Renal Accumulation | Varies, can be > 60 minutes | N/A | [2] |
Brain Scans
| Parameter | ²⁰³Hg-Chlormerodrin | ¹⁹⁷Hg-Chlormerodrin | Reference |
| Typical Dose | 10 µCi/kg body weight | 10 µCi/kg body weight | |
| Optimal Imaging Time Post-Injection | 2 - 4 hours | 2 - 4 hours |
Experimental Protocols
Protocol 1: Renal Uptake Study with ²⁰³Hg-Chlormerodrin
-
Subject Preparation: Ensure the subject is well-hydrated. No other specific preparation is typically required.
-
Radiopharmaceutical Preparation: Prepare a sterile solution of ²⁰³Hg-Chlormerodrin. The activity should be assayed in a dose calibrator to be within ±10% of the prescribed dose (10-30 µCi).
-
Subject Positioning: Position the subject supine on the imaging table.
-
Detector Placement: Use a preliminary radiograph or anatomical landmarks to accurately position two scintillation detectors under the kidneys.
-
Injection: Administer the ²⁰³Hg-Chlormerodrin intravenously as a bolus injection.
-
Data Acquisition: Begin recording the count rate from each renal detector continuously for 60 minutes immediately following the injection.
-
Data Analysis: Express the results as the ratio of the count rate at various times (Ct) to the count rate at a reference time (e.g., 2 minutes post-injection; C2). This ratio (Ct/C2) reflects the rate of accumulation.
Protocol 2: Brain Scan with ¹⁹⁷Hg-Chlormerodrin
-
Subject Preparation: No specific preparation is required.
-
Radiopharmaceutical Preparation: Prepare a sterile solution of ¹⁹⁷Hg-Chlormerodrin. The activity should be assayed to be within ±10% of the prescribed dose (typically 10 µCi/kg).
-
Injection: Administer the ¹⁹⁷Hg-Chlormerodrin intravenously.
-
Uptake Phase: Allow for a 2 to 4-hour uptake period, during which the subject should rest comfortably.
-
Imaging: Position the subject's head in the scanner. Acquire planar or SPECT images of the brain.
-
Image Analysis: Analyze the images for areas of increased uptake, which may indicate lesions.
Visualizations
Caption: General experimental workflow for a this compound scan.
Caption: Hypothesized cellular uptake pathway of this compound in renal cells.
References
- 1. Summary of current radiation dose estimates to human from 197Hg- and 203Hg-labeled this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nucleusrad.com [nucleusrad.com]
- 3. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]
- 4. Storage Conditions, Precautions & Pharmaceutical Application of Radioactive Substances | Pharmaguideline [pharmaguideline.com]
- 5. FAQs: Radiopharmaceuticals | USP [usp.org]
- 6. RADIOMERCURY-LABELLED this compound FOR IN VIVO UPTAKE STUDIES AND SCINTILLATION SCANNING OF UNILATERAL RENAL LESIONS ASSOCIATED WITH HYPERTENSION - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A COMPARISON OF this compound HG-203 SCINTIENCEPHALOSCANNING WITH NEURORADIOLOGY AND ELECTROENCEPHALOGRAPHY FOR THE LOCALIZATION OF INTRACRANIAL LESIONS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. studyguides.com [studyguides.com]
Addressing poor image resolution in Chlormerodrin scintigraphy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address poor image resolution and other common issues encountered during Chlormerodrin scintigraphy experiments.
Troubleshooting Guides
Poor image resolution in this compound scintigraphy can arise from a variety of factors, including patient preparation, data acquisition parameters, and instrumentation. This guide provides a systematic approach to identifying and resolving these issues.
Issue: Low Image Contrast and High Noise
Low contrast between the kidneys and surrounding tissues, or a "grainy" appearance to the image, can obscure anatomical details.
| Possible Cause | Recommended Solution |
| Inadequate Radiopharmaceutical Uptake | Ensure proper hydration of the subject before and after administration of the radiopharmaceutical.[1] Dehydration can affect renal function and tracer uptake. Verify the radiochemical purity of the this compound preparation. |
| Incorrect Energy Window Setting | For 203Hg-Chlormerodrin, the primary gamma energy peak is 279 keV.[2][3] Set the energy window to be centered at 279 keV. A window of ±10% is a common starting point, but may need to be optimized based on your specific gamma camera's performance. |
| High Background Activity | Ensure the patient has voided immediately before the scan to reduce bladder activity which can contribute to background noise.[1][4] Consider acquiring a post-void image to assess for residual bladder activity.[5] Shielding of contralateral activity may be necessary in some cases. |
| Insufficient Acquisition Time | Longer acquisition times increase the number of counts collected, which can improve the signal-to-noise ratio.[6] However, this must be balanced with the risk of patient motion. |
| Suboptimal Collimator Selection | For the medium-energy gamma photons of 203Hg (279 keV), a medium-energy collimator is recommended to reduce septal penetration from higher energy photons, which can degrade image contrast.[7][8][9] |
Issue: Blurry Images and Poor Definition of Renal Margins
Lack of sharpness in the renal outlines can make it difficult to assess kidney size, shape, and identify lesions.
| Possible Cause | Recommended Solution |
| Patient Motion | Patient comfort is crucial to minimize motion during the scan.[1] Ensure the patient is in a comfortable and stable position. Immobilization devices may be used if necessary. Shorter acquisition times can also reduce the likelihood of motion artifacts.[10] A cine review of the dynamic acquisition can help identify patient movement.[1] |
| Incorrect Patient Positioning | The patient should be positioned supine with the gamma camera detector placed posteriorly.[1] The distance between the patient and the collimator should be minimized to improve spatial resolution.[10] |
| Inappropriate Matrix Size | For older gamma cameras, typical matrix sizes were 64x64 or 128x128.[6][11] Using too small a matrix can lead to pixelation and loss of detail. Conversely, a very large matrix with insufficient counts can increase noise.[6] The optimal matrix size should result in a pixel size that is less than half the spatial resolution of the gamma camera system.[12][13] |
| Gamma Camera Malfunction | Perform regular quality control checks on the gamma camera, including uniformity and resolution tests, to ensure it is functioning correctly.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended dose of 203Hg-Chlormerodrin for renal scintigraphy?
A1: Historically, for scintillation scanning, doses of 100 to 150 microcuries of 203Hg-Chlormerodrin were administered intravenously. For uptake tests without scanning, lower doses of 10 to 30 microcuries were used.
Q2: How does this compound localize in the kidneys?
A2: this compound is taken up by the renal tubules.[14] Its binding within the tubules is proportional to renal function, allowing for the assessment of individual kidney function.[14] It is understood that this compound is reabsorbed as a complex with cysteine via a carrier-mediated process in the proximal tubules.[15]
Q3: What are the key patient preparation steps for this compound scintigraphy?
A3: Proper patient preparation is critical for optimal image quality. Key steps include:
-
Hydration: The patient should be well-hydrated before and after the injection to ensure good renal function and tracer uptake.[1]
-
Voiding: The patient should empty their bladder immediately before the scan to minimize background activity.[1][4]
-
Positioning: The patient should be in a comfortable supine position to minimize movement during the acquisition.[1]
Q4: What quality control procedures are essential for this compound scintigraphy?
A4: Regular quality control of the gamma camera is crucial and should include daily checks for photopeak positioning and uniformity, as well as weekly checks of spatial resolution and linearity.[1] Before processing, all acquired data should be reviewed for patient motion, sufficient count statistics, and potential artifacts from extravasation of the radiopharmaceutical at the injection site.[1]
Experimental Protocols
Protocol 1: Quality Control for this compound Scintigraphy
Objective: To ensure the gamma camera is performing optimally for this compound imaging.
Methodology:
-
Daily Photopeak Check:
-
Use a 203Hg source or a suitable substitute with a similar energy peak.
-
Acquire a static image and verify that the photopeak is centered correctly in the energy window.
-
-
Daily Uniformity Check:
-
Acquire a high-count flood image using a uniform phantom.
-
Visually inspect the image for any non-uniformities or artifacts.
-
Quantitatively assess the integral and differential uniformity to ensure they are within acceptable limits.
-
-
Weekly Resolution Check:
-
Acquire an image of a bar phantom.
-
Visually assess the ability to resolve the different bar sizes to ensure the spatial resolution of the camera has not degraded.
-
Protocol 2: Standard Acquisition for this compound Renal Scintigraphy
Objective: To acquire high-quality static images of the kidneys following 203Hg-Chlormerodrin administration.
Methodology:
-
Patient Preparation:
-
Radiopharmaceutical Administration:
-
Administer 100-150 µCi of 203Hg-Chlormerodrin intravenously.
-
-
Patient Positioning:
-
Position the patient supine on the imaging table with the gamma camera detector positioned posteriorly, as close to the patient as possible without touching.[10]
-
-
Image Acquisition:
-
Collimator: Medium-energy, parallel-hole.[9]
-
Energy Window: Centered at 279 keV with a 15-20% window.
-
Acquisition Mode: Static.
-
Acquisition Time: Acquire for a preset time (e.g., 10-15 minutes) or for a total number of counts (e.g., 500k counts) to ensure adequate statistical quality. The acquisition should start 1-2 hours post-injection to allow for sufficient renal uptake.
-
Quantitative Data Summary
Table 1: 203Hg-Chlormerodrin Properties
| Parameter | Value | Reference |
| Primary Gamma Energy | 279 keV | [2][3] |
| Half-life | 46.6 days | [3] |
| Critical Organ | Kidneys | [2] |
Table 2: Recommended Acquisition Parameters for this compound Scintigraphy
| Parameter | Recommended Setting | Rationale |
| Collimator | Medium-Energy, Parallel-Hole | Appropriate for the 279 keV photons of 203Hg to reduce septal penetration.[9] |
| Energy Window | 279 keV ± 10-15% | Centered on the primary photopeak of 203Hg to maximize true counts and minimize scatter. |
| Matrix Size | 128x128 or 256x256 | Balances spatial resolution and count density for optimal image quality.[6][12][13] |
| Acquisition Time | 10-15 minutes per view or 500k counts | Ensures sufficient counts for a low-noise image, balancing against patient motion.[6] |
| Patient-Detector Distance | Minimized | Improves spatial resolution.[10] |
Visualizations
Caption: Troubleshooting workflow for poor image resolution.
Caption: Simplified pathway of this compound renal uptake.
References
- 1. nephroscan.com [nephroscan.com]
- 2. uwm.edu [uwm.edu]
- 3. ehs.stanford.edu [ehs.stanford.edu]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. SNMMI Procedure Standard/EANM Practice Guideline for Diuretic Renal Scintigraphy in Adults With Suspected Upper Urinary Tract Obstruction 1.0 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. v16.imablog.net [v16.imablog.net]
- 7. Physical characteristics of low and medium energy collimators for 123I imaging and simultaneous dual-isotope imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Optimal collimator choice for sequential iodine-123 and technetium-99m imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. nuclearfields.com [nuclearfields.com]
- 10. Nuclear Imaging—The Gamma Camera | Radiology Key [radiologykey.com]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. European Nuclear Medicine Guide [nucmed-guide.app]
- 13. tech.snmjournals.org [tech.snmjournals.org]
- 14. The quantitative measurement of tubular this compound binding as an index of renal function: a study of 400 cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Renal tubular handling of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Managing side effects of Chlormerodrin in research subjects
Technical Support Center: Chlormerodrin Studies
Disclaimer: this compound is an organomercury diuretic that is no longer approved for clinical use due to its significant toxicity.[1][2] It has been replaced by safer and more effective diuretics.[1][3] The information provided here is for research and historical purposes only and is intended for professionals in drug development and research who may be studying this compound or its analogs. Extreme caution must be exercised, and all appropriate safety protocols for handling highly toxic mercury compounds must be followed.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what was its primary mechanism of action?
A1: this compound is an organomercury compound previously used as a diuretic.[1][2] Its diuretic effect is achieved by inhibiting the reabsorption of water and electrolytes in the renal tubules.[1] It is believed to interfere with the permeability of tubular cell membranes, increasing the passive influx of sodium and chloride ions into the cells.[1] However, its therapeutic action is inseparable from its toxicity, which stems from the mercury component.
Q2: Why was this compound discontinued for clinical use?
A2: this compound was discontinued due to its high potential for toxicity, primarily renal mercury poisoning.[1][2][3] Safer and more potent diuretics, such as thiazides, have since been developed.[1][4] The unpredictable nature of mercury toxicity, which can lead to severe adverse effects including sudden death, made its clinical use untenable.[3]
Q3: What are the primary side effects and signs of toxicity to monitor in research subjects?
A3: The primary concern is mercury poisoning, which can manifest in various ways. Researchers must be vigilant for signs of:
-
Nephrotoxicity (Kidney Damage): This is the main hazard.[2] Signs include changes in urine output, proteinuria, hematuria, and elevated serum creatinine and BUN.
-
Neurological Effects: Symptoms can include tremors, memory loss, and cognitive and emotional sequelae.[5]
-
Gastrointestinal Issues: Nausea, vomiting, diarrhea, and stomatitis were reported with oral mercurial diuretics.[6]
-
Hypersensitivity Reactions: A fever/rash complex may indicate hypersensitivity and an increased risk of severe adverse reactions with subsequent doses.[3]
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving this compound.
Issue 1: Subject develops acute signs of renal distress (e.g., oliguria, flank pain).
-
Immediate Action:
-
Cease administration of this compound immediately.
-
Notify the principal investigator and medical safety officer.
-
Perform a rapid clinical assessment of the subject, including vital signs.[5]
-
-
Diagnostic Protocol:
-
Collect blood and urine samples for immediate analysis. Key tests include serum creatinine, blood urea nitrogen (BUN), electrolytes, and urinalysis with microscopy.
-
Quantify urine and/or blood mercury levels to confirm systemic absorption and toxicity.[5]
-
-
Management Protocol:
Issue 2: Subject displays neurological symptoms (e.g., tremors, confusion).
-
Immediate Action:
-
Ensure the subject's safety and remove them from any potential hazards.
-
Cease drug administration and report the event.
-
-
Diagnostic Protocol:
-
A thorough neurological examination is required.
-
Measure blood and urine mercury levels. Note that the efficacy of chelation for established neurologic complications is not well-established.[5]
-
-
Management Protocol:
Data Presentation
Due to the discontinuation of this compound, extensive modern quantitative data on side effect incidence is scarce. The table below summarizes the key toxicities and recommended monitoring parameters.
| System Affected | Potential Side Effects / Toxicities | Recommended Monitoring Parameters |
| Renal | Acute Tubular Necrosis, Nephrotic Syndrome, Renal Failure | Serum Creatinine, BUN, Urinalysis (protein, blood, casts), Urine Output |
| Neurological | Tremors, Cognitive Impairment, Emotional Lability, Paresthesias | Regular Neurological Exams, Cognitive Function Tests |
| Gastrointestinal | Nausea, Vomiting, Diarrhea, Stomatitis | Symptom Questionnaires, Oral Cavity Inspection |
| Systemic | Hypersensitivity (fever, rash), Electrolyte Imbalance | Vital Signs, Dermatological Assessment, Serum Electrolytes (Na+, K+, Cl-) |
Experimental Protocols
Protocol: Management of Acute Mercury Toxicity
This protocol outlines the steps for managing a suspected case of acute poisoning from this compound exposure.
-
Decontamination and Removal from Exposure:
-
Immediately cease administration of the compound.
-
Remove any contaminated clothing and irrigate exposed skin copiously.[5]
-
-
Initial Medical Assessment:
-
Laboratory Confirmation:
-
Draw blood and collect urine to measure mercury levels.
-
Note: In critical situations, treatment should be initiated based on clinical presentation without waiting for laboratory confirmation.[5]
-
-
Chelation Therapy:
-
Chelation therapy is the primary treatment for mercury poisoning and should be initiated as soon as possible after exposure for maximal efficacy.[7]
-
First-line agents: 2,3-dimercaptosuccinic acid (DMSA, succimer) is often the chelator of choice due to its effectiveness and better safety profile compared to other agents.[7][8]
-
Second-line/Alternative agents: Dimercaprol (British anti-lewisite, BAL) is effective for acute inorganic mercury toxicity but must be administered intramuscularly.[8]
-
Consult a toxicologist for appropriate dosing and administration protocols.
-
-
Supportive Care:
-
Provide aggressive hydration to maintain renal function.
-
Hemodialysis may be necessary in cases of severe renal failure, potentially with a chelating agent like L-cysteine.[5]
-
Mandatory Visualizations
Diagram 1: Mechanism of Toxicity
Caption: Pathway from this compound administration to renal toxicity.
Diagram 2: Experimental Workflow for Adverse Event Management
Caption: Workflow for managing adverse events in this compound studies.
References
- 1. This compound | C5H11ClHgN2O2 | CID 25210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Mercurial diuretic - Wikipedia [en.wikipedia.org]
- 4. This compound [medbox.iiab.me]
- 5. Mercury Toxicity Treatment & Management: Approach Considerations, Emergency Department Care, Chelation [emedicine.medscape.com]
- 6. ahajournals.org [ahajournals.org]
- 7. The role of chelation in the treatment of arsenic and mercury poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. emedicine.medscape.com [emedicine.medscape.com]
Technical Support Center: Improving the Stability of Radiolabeled Chlormerodrin Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered with radiolabeled Chlormerodrin solutions.
Frequently Asked Questions (FAQs)
Q1: What is radiolabeled this compound and what are its common radioisotopes?
A1: this compound is an organomercury compound previously used as a diuretic. When radiolabeled, it serves as a radiopharmaceutical agent primarily for renal and brain imaging. The most common radioisotopes used for labeling this compound are Mercury-197 (¹⁹⁷Hg) and Mercury-203 (²⁰³Hg).
Q2: What are the primary factors that affect the stability of radiolabeled this compound solutions?
A2: The stability of radiolabeled this compound solutions is influenced by several factors, including:
-
Radiolysis: The process by which ionizing radiation from the radionuclide (e.g., ¹⁹⁷Hg, ²⁰³Hg) causes the decomposition of the this compound molecule and the surrounding solvent (usually water). This is the principal degradation pathway.
-
Temperature: Higher temperatures accelerate the rate of chemical degradation.[1][2]
-
pH: The pH of the solution can significantly impact the stability of the compound, with extremes in pH often leading to increased degradation.
-
Light Exposure: Although this compound itself is relatively stable to light, prolonged exposure can potentially contribute to degradation, especially in the presence of other reactive species.
-
Presence of Oxidizing Agents: Oxidizing agents can promote the degradation of the organomercury bond.
-
Concentration: The concentration of the radiolabeled compound can influence the rate of radiolysis.
Q3: What are the common degradation products of radiolabeled this compound?
A3: The primary degradation products result from the cleavage of the carbon-mercury bond due to radiolysis. This leads to the formation of inorganic mercury (in the form of mercuric ions, Hg²⁺) and various organic fragments. The presence of these impurities reduces the radiochemical purity (RCP) of the solution.
Q4: What is Radiochemical Purity (RCP) and why is it important?
A4: Radiochemical Purity (RCP) is the percentage of the total radioactivity in a sample that is present in the desired chemical form, which in this case is the intact radiolabeled this compound molecule.[3][4] A high RCP is crucial to ensure the quality and efficacy of the radiopharmaceutical for imaging, as impurities can lead to poor image quality and unnecessary radiation dose to the patient.[3]
Q5: What are common stabilizers used to improve the stability of radiolabeled this compound solutions?
A5: Various radical scavengers and antioxidants can be used to mitigate degradation caused by radiolysis. While specific data for this compound is limited in recent literature, stabilizers commonly used for other radiopharmaceuticals that could be effective include:
-
Ascorbic Acid (Vitamin C): Acts as an antioxidant to neutralize free radicals generated during radiolysis.
-
Gentisic Acid: Another radical scavenger used to stabilize radiopharmaceutical kits.
-
Vitamin B Compounds: Certain B vitamins have been shown to inhibit radiolysis and stabilize radiochemical purity.[5]
Troubleshooting Guide
| Issue | Possible Causes | Recommended Actions |
| Low Radiochemical Purity (RCP) Immediately After Radiolabeling | - Incomplete radiolabeling reaction.- Poor quality of starting materials (this compound or radionuclide).- Incorrect pH during labeling. | - Review and optimize the radiolabeling protocol.- Ensure the purity of the non-radiolabeled this compound and the radionuclide.- Verify and adjust the pH of the reaction mixture to the optimal range. |
| Rapid Decrease in RCP After Storage | - Radiolysis due to high radioactive concentration.- Inadequate storage conditions (high temperature, light exposure).- Absence or insufficient concentration of a stabilizer.- Microbial contamination. | - Store the solution at a lower radioactive concentration if possible.- Store at the recommended temperature (typically 2-8°C) and protect from light.- Add a suitable stabilizer (e.g., ascorbic acid) at an appropriate concentration.- Ensure sterile handling and consider sterile filtration. |
| Inconsistent or Non-reproducible Stability Results | - Variability in experimental conditions (temperature, pH, light).- Inconsistent addition of stabilizers.- Issues with the analytical method for RCP determination. | - Standardize all experimental parameters.- Ensure accurate and precise addition of any stabilizers.- Validate the analytical method (TLC or Paper Chromatography) for accuracy and reproducibility. |
| Precipitate Formation in the Solution | - Poor solubility of this compound or degradation products.- pH of the solution is not optimal for solubility.- Interaction with container material. | - Check the solubility of this compound at the given concentration and pH.- Adjust the pH to a range where this compound is known to be soluble.- Use appropriate storage vials (e.g., glass) and test for compatibility. |
Data Presentation
The following table summarizes representative stability data for radiolabeled this compound solutions under various storage conditions. This data is based on general principles of radiopharmaceutical stability and should be confirmed by experimental analysis.
Table 1: Representative Radiochemical Purity (RCP) of Radiolabeled this compound Solutions Over Time
| Storage Condition | Stabilizer | Time = 0h | Time = 6h | Time = 24h | Time = 48h |
| 2-8°C, Protected from Light | None | 98% | 95% | 90% | 85% |
| Ascorbic Acid (0.2%) | 98% | 97% | 95% | 92% | |
| Room Temperature (~25°C), Protected from Light | None | 98% | 92% | 85% | 78% |
| Ascorbic Acid (0.2%) | 98% | 95% | 91% | 87% | |
| 40°C (Accelerated Stability) | None | 98% | 85% | 70% | 55% |
| Ascorbic Acid (0.2%) | 98% | 90% | 82% | 75% |
Experimental Protocols
Protocol 1: Determination of Radiochemical Purity (RCP) by Paper Chromatography
This protocol outlines a general procedure for determining the RCP of radiolabeled this compound.
Materials:
-
Radiolabeled this compound solution
-
Whatman No. 1 chromatography paper (or equivalent)
-
Developing solvent (e.g., Saline [0.9% NaCl] or Acetone)
-
Chromatography tank
-
Pencil
-
Syringe or micropipette
-
Radiochromatogram scanner or a gamma counter
Procedure:
-
Cut the chromatography paper into strips (e.g., 1 cm x 10 cm).
-
Using a pencil, draw a faint origin line approximately 1.5 cm from the bottom of the strip.
-
Carefully spot a small volume (1-2 µL) of the radiolabeled this compound solution onto the center of the origin line.
-
Pour the developing solvent into the chromatography tank to a depth of about 0.5 cm.
-
Place the spotted paper strip into the tank, ensuring the origin line is above the solvent level.
-
Close the tank and allow the solvent to ascend the paper strip until it is about 1 cm from the top.
-
Remove the strip from the tank and mark the solvent front with a pencil. Allow the strip to dry completely.
-
Determine the distribution of radioactivity on the strip using a radiochromatogram scanner. Alternatively, cut the strip into sections (e.g., at the origin and the solvent front) and measure the radioactivity of each section using a gamma counter.
-
Calculate the Rf (retention factor) values for the radiolabeled this compound and any impurities. Intact this compound will have a different Rf value than free inorganic mercury.
-
Calculate the RCP as follows: RCP (%) = (Activity of this compound spot / Total activity on the strip) x 100
Protocol 2: Accelerated Stability Study
This protocol is designed to predict the long-term stability of the radiolabeled this compound solution.
Materials:
-
Radiolabeled this compound solution (with and without stabilizer)
-
Temperature-controlled incubator (e.g., set at 40°C)
-
Materials for RCP determination (from Protocol 1)
Procedure:
-
Prepare multiple vials of the radiolabeled this compound solution. A set of vials should contain the solution without any stabilizer, and another set should contain the solution with the stabilizer being tested.
-
Determine the initial RCP (Time = 0) for one vial from each set using the method described in Protocol 1.
-
Place the remaining vials in the incubator set at the elevated temperature (e.g., 40°C).
-
At predetermined time points (e.g., 6, 12, 24, 48 hours), remove one vial from each set from the incubator.
-
Allow the vials to cool to room temperature.
-
Determine the RCP of each vial as described in Protocol 1.
-
Plot the RCP values as a function of time for both the stabilized and unstabilized solutions to evaluate the effect of the stabilizer and predict the shelf-life under normal storage conditions.
Mandatory Visualizations
Caption: Figure 1: Proposed Degradation Pathway of Radiolabeled this compound
Caption: Figure 2: Experimental Workflow for Stability Testing
Caption: Figure 3: Troubleshooting Logic for Low RCP
References
- 1. Influence of Storage Temperature on Radiochemical Purity of 99mTc-Radiopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Influence of Storage Temperature on Radiochemical Purity of 99mTc-Radiopharmaceuticals | Semantic Scholar [semanticscholar.org]
- 3. cdn.ymaws.com [cdn.ymaws.com]
- 4. pbr.mazums.ac.ir [pbr.mazums.ac.ir]
- 5. tech.snmjournals.org [tech.snmjournals.org]
Technical Support Center: Chlormerodrin Radiochemical Purity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low radiochemical purity (RCP) of Chlormerodrin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are the common radiochemical impurities?
This compound is an organomercury radiopharmaceutical, specifically [3-(chloromercuri)-2-methoxypropyl]urea, labeled with mercury-203 (²⁰³Hg) or mercury-197 (¹⁹⁷Hg). Due to its historical use in renal and cerebral imaging, its purity is critical for accurate diagnostic outcomes.
Common radiochemical impurities can arise from the synthesis process, subsequent degradation, or interaction with environmental factors. These impurities may include:
-
Inorganic Mercury (²⁰³HgCl₂): Unreacted mercuric chloride or degradation product.
-
Hydroxythis compound: A potential degradation product where the chloro group is replaced by a hydroxyl group.[1]
-
Other Organomercury Species: Byproducts from side reactions during synthesis.
Q2: What are the primary causes of low radiochemical purity in this compound preparations?
Low radiochemical purity of this compound can stem from several factors throughout its lifecycle, from synthesis to administration. The primary causes can be categorized as follows:
-
Suboptimal Synthesis Conditions: Incorrect molar ratios of reactants (mercuric chloride, sodium acetate, and allylurea), improper reaction temperature, or insufficient heating time can lead to incomplete reactions and the formation of byproducts.[2]
-
Inadequate Purification: Failure to effectively remove unreacted starting materials and side products after synthesis is a major contributor to low purity. Washing the final product with anhydrous ethyl ether has been noted as a critical step to remove both organic and inorganic impurities.[2]
-
Improper Storage and Handling: this compound, like many organomercury compounds, can be sensitive to light and pH changes in aqueous solutions.[3] Exposure to incompatible storage conditions can lead to degradation.
-
Radiolysis: The inherent radioactivity of the mercury isotope can cause the decomposition of the this compound molecule over time, a process known as radiolysis.
Q3: How can I assess the radiochemical purity of my this compound preparation?
Several analytical techniques can be employed to determine the radiochemical purity of this compound. The choice of method depends on the available equipment and the specific impurities being investigated.
-
Thin-Layer Chromatography (TLC): A relatively simple and rapid method for separating this compound from inorganic mercury and other potential impurities.[4][5]
-
High-Performance Liquid Chromatography (HPLC): Provides higher resolution and more accurate quantification of impurities. Inert, metal-free HPLC systems are recommended for analyzing mercury compounds to avoid biased results.[6]
-
Electrophoresis: This technique has been historically used to separate this compound from inorganic mercury and hydroxythis compound.[1]
Troubleshooting Guide
This guide addresses specific issues of low radiochemical purity in a question-and-answer format.
Problem: My this compound preparation shows a high percentage of inorganic mercury (e.g., ²⁰³HgCl₂).
| Possible Cause | Recommended Action |
| Incomplete Reaction | Ensure the molar ratio of mercuric chloride to allylurea is optimized, with allylurea in excess as per established protocols.[2] Verify the reaction time and temperature to ensure the reaction goes to completion. |
| Inefficient Purification | After precipitation of this compound, wash the product thoroughly with anhydrous ethyl ether to remove unreacted inorganic mercury salts.[2] |
| Degradation | Analyze the sample promptly after preparation. Store the this compound solution under recommended conditions (see Q4). Consider that low pH may favor the decomposition of some organomercury compounds.[3] |
Problem: An unknown radioactive peak is observed in my chromatogram.
| Possible Cause | Recommended Action |
| Presence of Side Products | Review the synthesis procedure for potential side reactions. The presence of impurities in the starting materials can also lead to unknown peaks. |
| Formation of Hydroxythis compound | This impurity has been identified in electrophoretic analyses.[1] Its formation may be favored in aqueous solutions. Ensure the pH of the final preparation is within the specified range (typically 4.3-5.0 for a 0.5% aqueous solution).[7] |
| Radiolysis | If the preparation is old, radiolysis may have generated various degradation products. It is recommended to use freshly prepared this compound. |
Q4: What are the optimal storage conditions for this compound?
| Parameter | Recommendation |
| Temperature | Store at controlled room temperature or as recommended by the specific protocol. Avoid freezing. |
| Light | Protect from light by storing in a light-resistant container. |
| pH | Maintain the pH of aqueous solutions within a stable range (e.g., 4.3-5.0).[7] Significant deviations may promote degradation.[3] |
| Container | Use neutral glass or other inert containers to prevent adsorption or reaction with the container material. |
Experimental Protocols
1. Thin-Layer Chromatography (TLC) for Radiochemical Purity
This protocol is a general guideline for the TLC analysis of organomercury compounds and should be validated for this compound.[4][5]
-
Stationary Phase: Silica gel plates.
-
Mobile Phase: A mixture of cyclohexane and acetone (e.g., 4:1 v/v).
-
Sample Preparation: Dissolve the this compound sample in a suitable solvent like acetone.
-
Procedure:
-
Spot a small amount of the sample solution onto the TLC plate.
-
Develop the plate in a chromatography chamber saturated with the mobile phase.
-
After development, dry the plate.
-
Determine the distribution of radioactivity on the plate using a radio-TLC scanner or by cutting the plate into sections and counting them in a gamma counter.
-
-
Expected Results: this compound is expected to move up the plate, while inorganic mercury will likely remain at or near the origin. The Rf values should be determined and compared to a reference standard if available.
2. Electrophoresis for Radiochemical Purity
This method is based on the procedure described by Jovanović et al. (1977).[1]
-
Electrolyte: 0.05M Sodium Chloride (NaCl) solution.
-
Support Medium: Whatman No. 3 MM chromatographic paper.
-
Apparatus: Low-voltage electrophoresis chamber.
-
Procedure:
-
Saturate the paper strip with the electrolyte.
-
Spot the this compound sample onto the center of the strip.
-
Apply a potential gradient of approximately 8 V/cm for 2 hours.
-
After electrophoresis, dry the strip and determine the radioactivity distribution using a suitable scanner or by sectioning and counting.
-
-
Expected Results: this compound, being a neutral molecule, is expected to show minimal migration. Inorganic mercury forms an anionic complex ([HgCl₄]²⁻) and will migrate towards the anode, while hydroxythis compound may carry a positive charge and migrate towards the cathode.[1]
Diagrams
References
- 1. akjournals.com [akjournals.com]
- 2. A Method for routine preparation of very pure this compound labelled with 197 Hg or 203 Hg with high specific activity | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. The examination of organomercury compounds and their formulations by thin-layer chromatography - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. The examination of organomercury compounds and their formulations by thin-layer chromatography - Analyst (RSC Publishing) [pubs.rsc.org]
- 6. apps.nelac-institute.org [apps.nelac-institute.org]
- 7. This compound [drugfuture.com]
Minimizing radiation exposure when handling 203Hg-Chlormerodrin
This guide provides essential information, troubleshooting advice, and safety protocols for researchers, scientists, and drug development professionals working with Mercury-203 (203Hg) labeled Chlormerodrin. The focus is on minimizing radiation exposure by adhering to established safety principles and procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary radiological hazards of 203Hg-Chlormerodrin?
The primary hazards stem from the radioactive properties of 203Hg, which decays by emitting both beta particles and gamma rays.[1][2]
-
External Hazard: Gamma rays are highly penetrating and contribute to the whole-body dose. Beta particles have a shorter range but can cause significant skin dose upon contamination.[1][2] High localized doses are possible when handling millicurie amounts.[2]
-
Internal Hazard: Inhalation and ingestion of 203Hg-Chlormerodrin present a significant internal radiation hazard.[1] The kidneys are the critical organ for dose accumulation.[3][4]
-
Contamination Hazard: 203Hg-Chlormerodrin has been shown to volatilize at room temperature, which can lead to the contamination of work surfaces, storage containers, and air, even from sealed vials.[5] Skin contamination can result in a very high dose to the affected area.[1][2]
Table 1: Physical Characteristics of 203Hg
| Property | Value |
|---|---|
| Half-Life | 46.6 - 47 days[1][2][3] |
| Primary Emissions | Beta (β⁻), Gamma (γ), X-ray[1][3][6] |
| Beta (β⁻) Max Energy | 0.212 MeV[3] |
| Primary Gamma (γ) Energy | 0.279 MeV (279 keV)[1][2][3] |
Table 2: Radiation Dose Rates for Unshielded 203Hg
| Exposure Type | Dose Rate (per mCi) |
|---|---|
| Gamma Dose Rate at 1 ft | 1.37 mrem/hr[1] |
| Gamma Dose Rate at 30 cm | 1.63 mrem/hr[2] |
| Beta Dose Rate to Skin at 1 ft | 15 mrem/hr[1] |
| Skin Contamination Dose | 3,300 mrem/hr per µCi/cm²[1][2] |
Q2: What are the ALARA principles and how do they apply to handling 203Hg?
ALARA stands for "As Low As Reasonably Achievable" and is a fundamental radiation safety principle required by regulatory bodies.[7][8] It means taking every reasonable precaution to minimize radiation doses. The three core components are Time, Distance, and Shielding.[7][8][9][10]
-
Time: Minimize the duration of exposure.[7][10] Plan your experiment thoroughly and perform "dry runs" without the radioactive material to ensure efficiency.[11]
-
Distance: Maximize the distance from the radioactive source. The intensity of radiation decreases significantly with distance (inverse square law).[8][10] Use remote handling tools like tongs or forceps whenever possible.[2][3]
-
Shielding: Use appropriate barriers between you and the source to absorb the radiation.[7][10]
Caption: The core ALARA principles for minimizing radiation dose.
Q3: What type of shielding is required for 203Hg?
A dual-shielding approach is necessary to manage both beta and gamma emissions from 203Hg effectively.
-
Primary Shield (Beta): Use a low atomic number (low-Z) material like acrylic or plastic (<1 mm is sufficient) placed closest to the source.[1] This shield will completely absorb the beta particles.[1] Using a low-Z material first is critical to prevent the generation of Bremsstrahlung, a form of X-ray radiation produced when beta particles are stopped by high-Z materials like lead.[1][6][12]
-
Secondary Shield (Gamma): Use a high atomic number (high-Z) material like lead outside the primary beta shield. This will attenuate the primary gamma rays and any secondary Bremsstrahlung X-rays.[1][2]
References
- 1. ehs.stanford.edu [ehs.stanford.edu]
- 2. ehs.princeton.edu [ehs.princeton.edu]
- 3. uwm.edu [uwm.edu]
- 4. Summary of current radiation dose estimates to human from 197Hg- and 203Hg-labeled this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. irpa.net [irpa.net]
- 6. case.edu [case.edu]
- 7. Guidelines for ALARA â As Low As Reasonably Achievable | Radiation and Your Health | CDC [cdc.gov]
- 8. 7 ALARA Principles For Reducing Radiation Exposure [blog.universalmedicalinc.com]
- 9. barriertechnologies.com [barriertechnologies.com]
- 10. Radiation Protection Guidance For Hospital Staff – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 11. ors.od.nih.gov [ors.od.nih.gov]
- 12. Alpha, Beta, Gamma, Neutron Shielding: A Practical Overview [ntanet.net]
Technical Support Center: Chlormerodrin-197Hg Imaging Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Chlormerodrin labeled with Mercury-197 (¹⁹⁷Hg) in imaging studies. The following information is designed to address specific issues that may be encountered during the calibration and operation of imaging equipment for these studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary quality control (QC) tests required for a gamma camera before performing this compound-¹⁹⁷Hg studies?
A1: Before any clinical or research imaging, a series of quality control tests must be performed to ensure the gamma camera is functioning correctly.[1][2] The most critical daily QC test is the uniformity check, which assesses the detector's response to a uniform source of radiation.[1] Weekly tests should include spatial resolution and linearity checks.[3] For SPECT systems, a center of rotation (COR) test is also essential and should be performed at least monthly.[4]
Q2: How do I determine the correct energy window setting for this compound-¹⁹⁷Hg?
A2: this compound-¹⁹⁷Hg emits gamma rays with a principal energy of approximately 77 keV. The energy window should be centered around this photopeak. A symmetric 15-20% window is a common starting point. For example, for a 77 keV peak, a 20% window would be 77 keV ± 7.7 keV, resulting in a window of approximately 70-85 keV. It is crucial to perform an energy spectrum acquisition to precisely locate the photopeak and center the window accurately. An incorrectly set energy window can lead to image degradation and loss of spatial resolution.[5]
Q3: What are some common artifacts I might encounter in my this compound-¹⁹⁷Hg images?
A3: Artifacts in nuclear medicine imaging can arise from three main sources: the imaging instrument, the radiopharmaceutical, or the patient.[6][7]
-
Instrumental Artifacts: Non-uniformities in the flood image (hot or cold spots) can be caused by malfunctioning photomultiplier tubes (PMTs).[6][8] "Starburst" artifacts can appear with high-energy radionuclides, though this is less common with the low energy of ¹⁹⁷Hg.[9]
-
Radiopharmaceutical Artifacts: Impurities in the this compound-¹⁹⁷Hg preparation can lead to altered biodistribution and unexpected uptake in non-target organs.[10]
-
Patient-Related Artifacts: Patient movement during the scan is a very common cause of blurry or distorted images.[9] Attenuation artifacts can be caused by metallic objects such as jewelry or medical implants.[11]
Q4: My flood image shows a non-uniform pattern. What should I do?
A4: A non-uniform flood image is a critical issue that must be addressed before any patient imaging.
-
Repeat the flood: Sometimes, statistical fluctuations can cause a marginal result. Repeat the acquisition once.[3]
-
Check the setup: Ensure the correct radionuclide and energy window are selected. Verify that the source is positioned correctly for an intrinsic flood (at least 5 times the detector diameter away) or that the sheet source is placed correctly for an extrinsic flood.
-
Inspect the collimator: For extrinsic floods, damage to the collimator can cause non-uniformities. Inspect the collimator for any visible damage.
-
Contact a medical physicist or service engineer: If the non-uniformity persists, it may indicate a detector or electronics malfunction, such as a drifting photomultiplier tube (PMT), which requires professional service.[8]
Q5: How do I calibrate the dose calibrator for this compound-¹⁹⁷Hg?
A5: Accurate measurement of the administered activity is crucial. The dose calibrator must be calibrated for the specific radionuclide and the geometry (vial or syringe) being used.[12]
-
Use the manufacturer's preset: Check if your dose calibrator has a pre-programmed setting for ¹⁹⁷Hg.
-
Use a calibrated reference source: If a preset is unavailable or needs verification, a reference source of ¹⁹⁷Hg with a certificate of calibration traceable to a national standards laboratory (like NIST) is required.
-
Determine the calibration setting: Measure the reference source using a range of dial settings on the dose calibrator. The correct setting is the one that yields the known activity of the reference source.[4] It is recommended that the assayed dosage be within ±10% of the prescribed dosage for diagnostic procedures.[13]
Troubleshooting Guides
Issue 1: "Cold" or "Hot" Spots in the Uniformity Flood Image
| Possible Cause | Troubleshooting Steps |
| Photomultiplier Tube (PMT) Malfunction | 1. Visually inspect the flood image to identify the location of the non-uniformity. A distinct circular cold or hot spot often corresponds to a specific PMT.[6][8] 2. Perform a high-count (30-60 million counts) intrinsic uniformity flood to better characterize the artifact. 3. If a single tube is clearly visible, contact a qualified service engineer for PMT tuning or replacement.[3] |
| Incorrect Energy Peaking | 1. Verify that the gamma camera's energy peak is centered on the 77 keV photopeak of ¹⁹⁷Hg. 2. Perform an energy spectrum acquisition to visualize the photopeak and ensure the energy window is correctly positioned. A misaligned peak can cause significant non-uniformity.[5] |
| Damaged Collimator (Extrinsic Floods) | 1. If the artifact is only present in extrinsic floods, inspect the low-energy, high-resolution (LEHR) collimator for any signs of physical damage, such as dents or bent septa. 2. Acquire a flood image with the collimator rotated 90 degrees. If the artifact rotates with the collimator, the collimator is the source of the problem. |
| Environmental Radiation | 1. Ensure there are no other radioactive sources in the imaging room that could be contributing to the background radiation. 2. Perform a background acquisition to check for any unusual levels of radiation. |
Issue 2: Poor Spatial Resolution in Phantom Images
| Possible Cause | Troubleshooting Steps |
| Incorrect Collimator Selection | 1. For this compound-¹⁹⁷Hg studies, a low-energy, high-resolution (LEHR) parallel-hole collimator is typically appropriate. Using a medium or high-energy collimator will degrade resolution for this low-energy radionuclide. |
| Incorrect Energy Window | 1. Ensure the energy window is tightly centered on the 77 keV photopeak. A window that is too wide or off-peak will include scattered photons, which degrade spatial resolution. |
| Source-to-Collimator Distance | 1. For phantom imaging, place the phantom as close as possible to the collimator face to minimize distance-related resolution loss. |
| Detector Malfunction | 1. If the above steps do not resolve the issue, it could indicate a problem with the detector's intrinsic resolution. Perform an intrinsic spatial resolution test using a bar phantom and a ¹⁹⁷Hg point source. 2. If intrinsic resolution is poor, contact a service engineer. |
Quantitative Data Summary
The following tables provide a summary of typical quality control parameters and their acceptable limits. Note that these values may vary based on the manufacturer and model of the gamma camera. Always refer to the manufacturer's specifications and the recommendations of a qualified medical physicist.
Table 1: Gamma Camera Quality Control Frequencies and Acceptance Criteria
| QC Test | Frequency | Typical Acceptance Criteria |
| Intrinsic Uniformity | Daily | Integral Uniformity: < 5% Differential Uniformity: < 3% |
| Extrinsic Uniformity | Daily | Visual inspection for artifacts. Quantitative values similar to intrinsic. |
| Spatial Resolution & Linearity | Weekly | Visual inspection of bar phantom image for resolution of the smallest bars and straightness of lines. |
| Center of Rotation (COR) | Monthly | Manufacturer-defined specification (typically < 0.5 pixels deviation). |
Table 2: Dose Calibrator Quality Control
| QC Test | Frequency | Acceptance Criteria |
| Constancy | Daily | ± 10% of the expected reading of a long-lived reference source.[13] |
| Linearity | Quarterly | ± 10% deviation over the range of activities used.[13] |
| Accuracy | Annually | ± 10% of the certified activity of reference sources.[13] |
| Geometry | At Installation | Correction factors should be between 0.9 and 1.1.[13] |
Experimental Protocols
Protocol 1: Daily Intrinsic Uniformity for ¹⁹⁷Hg
-
Purpose: To assess the intrinsic uniformity of the gamma camera detector.
-
Materials:
-
¹⁹⁷Hg point source (approximately 1 mCi / 37 MBq).
-
Point source holder.
-
Gamma camera system.
-
-
Procedure:
-
Remove the collimator from the detector head.
-
Position the detector head to face upwards.
-
Place the ¹⁹⁷Hg point source in the holder at a distance of at least 5 times the useful field of view (UFOV) diameter from the detector face.
-
Set the energy window to be centered at 77 keV with a 20% window.
-
Acquire a flood image for a total of 5-10 million counts.
-
Visually inspect the image for any non-uniformities.
-
Calculate the integral and differential uniformity values using the system's software.
-
Record the results in the QC logbook.
-
Protocol 2: Weekly Intrinsic Spatial Resolution for ¹⁹⁷Hg
-
Purpose: To assess the intrinsic spatial resolution and linearity of the detector.
-
Materials:
-
¹⁹⁷Hg point source.
-
Four-quadrant bar phantom.
-
Gamma camera system.
-
-
Procedure:
-
Remove the collimator.
-
Carefully mount the bar phantom on the detector head.
-
Position the ¹⁹⁷Hg point source at a distance of at least 5 UFOV diameters from the detector.
-
Set the energy window to be centered at 77 keV with a 20% window.
-
Acquire an image for 5-10 million counts.
-
Visually inspect the image to determine the smallest set of bars that can be resolved.
-
Visually inspect the image for any waviness or distortion of the lines (linearity).
-
Record the findings in the QC logbook.
-
Visualizations
Caption: Daily Quality Control Workflow for this compound-¹⁹⁷Hg Imaging.
Caption: Logical Flow for Troubleshooting Common Image Artifacts.
References
- 1. aapm.org [aapm.org]
- 2. Acceptance testing and quality control of gamma cameras, including SPECT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aapm.org [aapm.org]
- 4. An update on “dose calibrator” settings for nuclides used in nuclear medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Common nuclear medicine artifacts. | PPTX [slideshare.net]
- 7. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 8. Quality Control of Gamma Camera with SPECT Systems [scirp.org]
- 9. cdn.ymaws.com [cdn.ymaws.com]
- 10. Nuclear Medicine Artifacts - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. scholarscompass.vcu.edu [scholarscompass.vcu.edu]
- 12. researchgate.net [researchgate.net]
- 13. aapm.org [aapm.org]
Impact of patient renal function on Chlormerodrin scan quality
This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of patient renal function on the quality of Chlormerodrin scans. This resource is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses specific issues that may arise during this compound renal scan experiments, with a focus on challenges related to patient renal function.
| Issue | Potential Cause | Recommended Action |
| Low Renal Uptake of this compound | Impaired Renal Function: Reduced renal blood flow or tubular secretion efficiency due to underlying renal disease significantly decreases the accumulation of this compound in the renal tubules.[1] | - Correlate the scan findings with the patient's clinical history and other renal function tests (e.g., serum creatinine, GFR). - Consider that in severe renal insufficiency, this compound scans may not be the most suitable imaging modality.[2][3] |
| Incorrect Radiopharmaceutical Dosage: An insufficient dose of radiolabeled this compound can lead to a weak signal. | - Ensure the administered dose is within the recommended range (e.g., 100 to 150 microcuries of Hg-203 this compound for scanning).[4] | |
| Image Artifacts or Distortions | Improper Patient Positioning: Incorrect positioning can lead to inaccurate depiction of renal anatomy and tracer distribution. The patient should be positioned supine on a tilted table for optimal imaging.[4] | - Utilize preliminary radiographs to ensure accurate localization of the kidneys before starting the scan.[4] - Maintain consistent patient positioning throughout the duration of the scan. |
| Scanner Malfunction or Miscalibration: Technical issues with the scintillation scanner can introduce artifacts. | - Perform regular quality control and calibration of the imaging equipment according to the manufacturer's specifications. | |
| Difficulty in Differentiating Kidneys from Surrounding Tissue | High Background Radioactivity: In patients with severely impaired renal function, the clearance of this compound from the blood is slow, leading to high background activity that can obscure the kidneys. | - Delayed imaging may help to improve the target-to-background ratio as the tracer slowly clears from the circulation. |
| Hepatic Uptake of this compound: While primarily a renal imaging agent, some hepatic uptake of this compound can occur, potentially interfering with the visualization of the right kidney. | - Be aware of this potential for hepatic uptake during image interpretation, especially in cases of right-sided renal pathology. |
Frequently Asked Questions (FAQs)
Q1: How does renal function specifically impact the quality of a this compound scan?
A1: The quality of a this compound scan is directly dependent on renal function. This compound is taken up by the renal tubules, and its accumulation is proportional to renal blood flow and the efficiency of tubular secretion.[1] In patients with impaired renal function, the reduced uptake of the radiotracer leads to a fainter image of the kidneys, making it difficult to assess morphology and function accurately. In severe renal insufficiency, the uptake may be so low that the kidneys are not well visualized.[2][3]
Q2: Is there a specific level of renal function (e.g., GFR) below which a this compound scan is not recommended?
A2: While the historical literature does not specify a strict GFR cutoff, it is generally understood that the utility of this compound scans diminishes significantly with worsening renal function. The interpretation of scans in patients with uremia can be particularly challenging.[3] For patients with significantly elevated creatinine or very low GFR, alternative imaging modalities that are less dependent on renal function may be more appropriate.
Q3: What is the mechanism of this compound uptake in the kidneys?
A3: this compound is an organomercurial compound. Its uptake in the kidneys is primarily due to its high affinity for sulfhydryl (-SH) groups present on proteins within the cells of the renal tubules. This binding effectively traps the radiolabeled this compound within the renal parenchyma, allowing for imaging.
Q4: Can a this compound scan quantify differential renal function?
A4: Yes, one of the primary applications of the this compound scan was to assess unilateral renal disease by comparing the uptake of the radiotracer in each kidney.[4] The relative accumulation of this compound in the right versus the left kidney can provide a quantitative measure of their respective functions.[1]
Experimental Protocols
This compound Renal Scan Protocol
This protocol is a synthesized representation based on historical practices for performing a this compound renal scan.
1. Patient Preparation:
-
No specific dietary restrictions are generally required.
-
Ensure the patient is well-hydrated to promote renal clearance of the radiopharmaceutical.
2. Radiopharmaceutical Preparation and Dosage:
-
This compound is labeled with a radioisotope, historically Mercury-197 (¹⁹⁷Hg) or Mercury-203 (²⁰³Hg).
-
The typical intravenous dose for a renal scan is 100 to 150 microcuries of ²⁰³Hg-Chlormerodrin.[4]
3. Patient Positioning and Localization:
-
The patient is positioned supine on an imaging table, which may be tilted.[4]
-
A preliminary radiograph is often taken to accurately localize the position of the kidneys.[4]
4. Image Acquisition:
-
A scintillation scanner or gamma camera is used for imaging.
-
Following the intravenous injection of the radiolabeled this compound, dynamic or static images are acquired.
-
For uptake studies, counts over each kidney are recorded continuously for a set period, often up to 60 minutes.[4]
5. Data Analysis:
-
For quantitative analysis, regions of interest (ROIs) are drawn around each kidney.
-
The accumulated counts within each ROI are measured over time to determine the rate and extent of this compound uptake.
-
Differential renal function can be calculated by comparing the uptake in the left and right kidneys.
Visualizations
Caption: Workflow for a this compound renal scan.
Caption: this compound uptake and binding in the kidney.
References
- 1. The quantitative measurement of tubular this compound binding as an index of renal function: a study of 400 cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kidney scanning: the clinical use of 197Hg this compound and 99m Tc iron complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of the Hg197 this compound kidney scan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.rsna.org [pubs.rsna.org]
Validation & Comparative
A Comparative Guide to Chlormerodrin and 99mTc-DMSA for Static Renal Imaging
Introduction
Static renal imaging, a cornerstone of nuclear medicine, provides critical information about renal morphology and function. This guide offers a detailed comparison of two key radiopharmaceuticals used for this purpose: the historically significant mercury-based agent, Chlormerodrin, and the current gold standard, Technetium-99m dimercaptosuccinic acid (99mTc-DMSA). While this compound is now largely obsolete, understanding its characteristics provides valuable context for appreciating the advancements offered by 99mTc-DMSA. This document is intended for researchers, scientists, and professionals in drug development, providing objective performance comparisons supported by available data.
Mechanism of Renal Uptake
The efficacy of a renal imaging agent is fundamentally tied to its mechanism of uptake and retention in the renal parenchyma.
This compound , a mercurial diuretic, labeled with either Mercury-197 (¹⁹⁷Hg) or Mercury-203 (²⁰³Hg), concentrates in the kidneys due to its ability to bind to the renal tubules.[1] Its uptake is a measure of the biological ability of the renal tubules to firmly bind the compound.[1] Studies in rats have shown that this compound accumulates not only in the cortex but also in the medulla.[2]
99mTc-DMSA exhibits a more specific localization to the renal cortex.[3] It binds to the sulfhydryl groups in the proximal renal tubules.[3] This high concentration in the cortex and slow blood and urinary clearance make it ideal for high-resolution imaging of the renal parenchyma without interference from the collecting system.[3]
Performance Comparison
The transition from this compound to 99mTc-DMSA was driven by significant improvements in imaging characteristics and, most importantly, patient safety, particularly regarding radiation dose.
Quantitative Data Summary
| Parameter | This compound (¹⁹⁷Hg/²⁰³Hg) | 99mTc-DMSA | Key Advantages of 99mTc-DMSA |
| Radionuclide Half-life | ¹⁹⁷Hg: ~64 hours²⁰³Hg: ~47 days | ~6 hours | Shorter half-life significantly reduces patient radiation exposure. |
| Photon Energy | ¹⁹⁷Hg: ~77 keV²⁰³Hg: ~279 keV | ~140 keV | Ideal photon energy for gamma camera imaging, leading to better image quality. |
| Renal Uptake | Normal kidneys bind a fixed portion, allowing for functional assessment.[1] | 45% to 65% of the injected dose accumulates in the kidneys within 2 hours.[4] | Higher and more specific cortical uptake results in superior image contrast and detail.[3] |
| Target Organ Radiation Dose | Significantly higher, especially with ²⁰³Hg, due to longer half-life and particulate emissions. | Kidneys: ~0.582 rad/mCi (5.82 mGy/37 MBq)[2] | Dramatically lower radiation dose to the kidneys and other organs.[2][3] |
| Image Quality | Considered adequate for its time but inferior to modern agents. | Superior image quality with high resolution of the renal cortex.[2] | Better spatial resolution and target-to-background ratio. |
Experimental Protocols
Detailed methodologies for performing static renal imaging with each agent are outlined below. It is important to note that the this compound protocol is historical.
This compound Static Renal Scan (Historical Protocol)
-
Patient Preparation: No specific preparation was generally required.
-
Radiopharmaceutical Administration: 100 to 150 microcuries of ¹⁹⁷Hg-Chlormerodrin were injected intravenously.[5]
-
Imaging Time: Imaging was typically performed 3 to 4 hours after injection to allow for sufficient renal accumulation.[1]
-
Data Acquisition: A rectilinear scanner was used to generate images of the kidneys.
99mTc-DMSA Static Renal Scan (Current Protocol)
-
Patient Preparation: Good hydration is recommended before and after the administration of the radiopharmaceutical.[6] Patients are asked to void immediately before the scan.[6]
-
Radiopharmaceutical Administration: An adult dose of approximately 5 mCi (185 MBq) of 99mTc-DMSA is administered intravenously.[6]
-
Imaging Time: Imaging is performed 2 to 4 hours after injection to allow for optimal cortical localization.[4]
-
Data Acquisition: A gamma camera is used to acquire planar images (anterior, posterior, and oblique views) and/or Single Photon Emission Computed Tomography (SPECT) images for a three-dimensional view of the kidneys.[4]
Visualizing the Methodologies
Logical Comparison of Renal Imaging Agents
References
- 1. The quantitative measurement of tubular this compound binding as an index of renal function: a study of 400 cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jsnm.org [jsnm.org]
- 3. Comparison of 99mTc complexes for renal imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. radiopaedia.org [radiopaedia.org]
- 5. pubs.rsna.org [pubs.rsna.org]
- 6. jcpres.com [jcpres.com]
A Comparative Guide to Chlormerodrin and 99mTc-DTPA for Dynamic Renal Scans
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two radiopharmaceuticals used for dynamic renal scans: Chlormerodrin, an older agent labeled with mercury isotopes, and the widely used Technetium-99m Diethylenetriaminepentaacetic acid (99mTc-DTPA). This comparison is based on available experimental data to assist researchers in understanding the evolution and relative performance of these renal imaging agents.
Performance and Characteristics: A Quantitative Comparison
The following table summarizes the key quantitative parameters of this compound and 99mTc-DTPA based on documented studies. It is important to note that the available data for this compound is significantly older, and direct comparative studies with modern agents like 99mTc-DTPA are limited.
| Feature | This compound (Hg-203/Hg-197) | 99mTc-DTPA |
| Primary Renal Handling Mechanism | Primarily retained in the renal tubular cells. | Cleared by glomerular filtration.[1] |
| Primary Application | Delineation of localized renal lesions and assessment of unilateral renal disease.[2] | Measurement of Glomerular Filtration Rate (GFR) and evaluation of renal perfusion and function.[1] |
| Isotope Half-life | Hg-203: ~46.6 days; Hg-197: ~2.7 days | Tc-99m: 6 hours[1] |
| Typical Adult Dose | 10-150 microcuries for uptake studies and scanning.[2] | 10-15 mCi (370-555 MBq).[1] |
| Renal Accumulation/Uptake | Rate of accumulation is a single exponential function.[2] | Extraction fraction of approximately 20%.[3] |
| Urinary Excretion | Approximately 10% of the administered dose is excreted in the first hour.[4] | Rapidly excreted, with about 90% cleared from the plasma in the first hour. |
| Image Quality | Provided good delineation of renal parenchyma for its time. | Generally provides high-quality images, though quality may be reduced in patients with renal insufficiency. |
| GFR Measurement | Not a direct measure of GFR; renal function is inferred from the rate of accumulation. | Considered a reliable method for measuring GFR.[5] The mean GFR determined by the gamma camera method is approximately 85.5 ± 14.2 ml/min in control groups.[6] Studies have shown a high correlation (r = 0.966) with the iothalamate method for GFR determination in patients with normal to moderately impaired renal function.[7] |
Experimental Protocols
This compound Renal Accumulation Study
This protocol is based on historical accounts of the "this compound uptake test" for assessing unilateral renal disease.[2]
Patient Preparation:
-
No specific patient preparation such as fasting or hydration is consistently documented in the older literature.
Radiopharmaceutical Administration:
-
Agent: this compound labeled with Hg-203 or Hg-197.
-
Dose: 10 to 30 microcuries administered intravenously. For scintillation scanning, larger doses of 100 to 150 microcuries were used.[2]
Imaging Protocol:
-
Patient Position: Supine on a modified x-ray table, potentially tilted 30 degrees from the horizontal.[2]
-
Detector Placement: Two scintillation detectors with flat field collimators are positioned under the kidneys. A preliminary radiograph is used for accurate localization.[2]
-
Data Acquisition: The count rate from each renal detector is recorded continuously for sixty minutes following the injection.[2]
-
Data Analysis: The results are expressed as the ratio of the count rate at a given time (t) to the count rate recorded two minutes after injection (Ct/C2). The rate of accumulation can be quantitated by its half-time or a transfer rate constant.[2]
99mTc-DTPA Dynamic Renal Scan (for GFR Measurement)
This protocol reflects modern standards for dynamic renal scintigraphy.[1][8]
Patient Preparation:
-
Patients should be well-hydrated. Adults are typically advised to drink approximately 500 ml of water 30 minutes before the scan.[8]
-
Patients should void immediately before the scan begins.[8]
-
Certain medications, such as ACE inhibitors and diuretics, may need to be discontinued before the scan, depending on the clinical question.[8]
Radiopharmaceutical Administration:
-
Agent: 99mTc-DTPA.
-
Dose: 10-15 mCi (370-555 MBq) administered as an intravenous bolus injection.[1]
Imaging Protocol:
-
Patient Position: Supine.
-
Detector Placement: A large field-of-view gamma camera is positioned posteriorly to include both kidneys and the bladder.
-
Data Acquisition:
-
Flow Phase: Dynamic images are acquired at 1-3 seconds per frame for the first 60 seconds to assess renal perfusion.
-
Functional (Dynamic) Phase: Subsequent dynamic images are acquired at 15-60 second intervals for 20-30 minutes to visualize tracer uptake, transit through the parenchyma, and excretion into the collecting system.[1]
-
-
Data Analysis:
-
Time-activity curves (renograms) are generated for each kidney by drawing regions of interest (ROIs) around the renal parenchyma.
-
The Glomerular Filtration Rate (GFR) is calculated from the renal uptake of 99mTc-DTPA, often using the Gates method, which correlates the kidney counts with the injected dose after correcting for background activity and renal depth.[5]
-
Visualizing the Processes
To better understand the experimental workflows and the physiological handling of these agents, the following diagrams are provided.
References
- 1. radiopaedia.org [radiopaedia.org]
- 2. pubs.rsna.org [pubs.rsna.org]
- 3. med.emory.edu [med.emory.edu]
- 4. pubs.rsna.org [pubs.rsna.org]
- 5. Comparison of Glomerular Filtration Rate Measurement Methods between Radionuclide in vivo Scintigraphic Gates’ and Plasma Sampling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Determination of glomerular filtration rate using technetium-99m-DTPA with differing degrees of renal function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nuclearmed.org [nuclearmed.org]
A Comparative Guide to Renal Blood Flow Measurement: Chlormerodrin Uptake vs. p-Aminohippurate (PAH) Clearance
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Methodologies for Quantifying Renal Perfusion
This guide provides a detailed comparison of two distinct methods for the assessment of renal blood flow: the historical radiopharmaceutical uptake method using Chlormerodrin and the long-standing gold standard, p-aminohippurate (PAH) clearance. Understanding the principles, protocols, and limitations of each technique is crucial for selecting the appropriate method for preclinical and clinical research in nephrology and drug development. While this compound uptake was historically used to assess renal function and blood flow, PAH clearance remains the benchmark for quantitative measurement of effective renal plasma flow.
At a Glance: this compound Uptake vs. PAH Clearance
| Feature | This compound Uptake | p-Aminohippurate (PAH) Clearance |
| Principle of Method | Active uptake and binding of radiolabeled this compound by renal tubular cells, proportional to renal blood flow and tubular function. | High-efficiency extraction and secretion of PAH by the renal tubules, allowing for the calculation of effective renal plasma flow (eRPF). |
| Primary Measurement | Gamma radiation emitted from the kidneys over time. | Concentration of PAH in plasma and urine, and urine flow rate. |
| Output | Primarily a qualitative or semi-quantitative assessment of unilateral renal function and perfusion. Can be expressed as a ratio between the two kidneys. | Quantitative measure of effective renal plasma flow (eRPF) in mL/min. |
| Invasiveness | Intravenous injection of a radiopharmaceutical. | Intravenous infusion and collection of blood and urine samples. |
| Gold Standard? | No, historically used but largely replaced by other methods. | Yes, considered the gold standard for measuring eRPF. |
| Limitations | Indirect measure of blood flow, influenced by tubular cell function, radiation exposure, and lack of a standardized quantitative output. | Underestimates true renal plasma flow by approximately 10-15%; less accurate in cases of severe tubular damage.[1] |
Experimental Protocols: A Step-by-Step Look
This compound Uptake for Renal Function Assessment
The following protocol is based on historical methods for assessing unilateral renal disease and provides insight into the principles of this compound uptake. It is important to note that this method provides a relative assessment rather than a direct quantification of blood flow in ml/min.
Objective: To assess the relative function of each kidney by measuring the uptake of radiolabeled this compound.
Materials:
-
Hg-203 labeled this compound (a mercurial diuretic)
-
Scintillation detectors (gamma counters)
-
Gamma ray spectrometer and ratemeter
Procedure:
-
Patient Positioning: The patient is positioned supine.
-
Detector Placement: Two scintillation detectors are accurately placed over the kidneys.
-
Radiopharmaceutical Administration: A dose of 100-150 µCi of 203Hg-Chlormerodrin is administered intravenously.
-
Data Acquisition: The count rate from each detector is continuously recorded for 60 minutes post-injection.
-
Data Analysis: The results are often expressed as the ratio of the count rate at a specific time point (e.g., 60 minutes) to an early time point (e.g., 2 minutes) for each kidney. A comparison of these ratios between the two kidneys provides an indication of unilateral renal dysfunction.
p-Aminohippurate (PAH) Clearance for Effective Renal Plasma Flow (eRPF)
PAH clearance is the gold standard for measuring eRPF. The protocol requires careful infusion and sample collection to ensure accurate results.
Objective: To quantitatively determine the effective renal plasma flow (eRPF).
Materials:
-
p-Aminohippurate (PAH) solution for infusion
-
Infusion pump
-
Equipment for blood and urine collection
-
Spectrophotometer for PAH concentration measurement
Procedure:
-
Priming Dose: A priming (loading) dose of PAH is administered intravenously to rapidly achieve the desired plasma concentration.
-
Continuous Infusion: A continuous intravenous infusion of PAH is started to maintain a constant plasma concentration.
-
Equilibration Period: An equilibration period of 30-60 minutes is allowed for the PAH to distribute throughout the body.
-
Sample Collection:
-
Timed urine samples are collected (e.g., via catheterization for precise timing).
-
Blood samples are collected at the midpoint of each urine collection period.
-
-
Sample Analysis: The concentration of PAH in the plasma (PPAH) and urine (UPAH) is determined using a colorimetric assay. The urine flow rate (V) is also measured.
-
Calculation of eRPF: The effective renal plasma flow is calculated using the following formula:
eRPF = (UPAH x V) / PPAH [1]
Delving Deeper: The Signaling Pathways and Workflows
The following diagrams illustrate the conceptual workflows of this compound uptake and PAH clearance.
Concluding Remarks
The choice between this compound uptake and PAH clearance for assessing renal blood flow is largely a matter of historical context versus current standards. This compound uptake, a method rooted in the mid-20th century, provided valuable, albeit largely qualitative, insights into renal function and perfusion, particularly in the context of unilateral kidney disease. Its reliance on a radiolabeled mercury compound and its indirect nature are significant drawbacks.
In contrast, PAH clearance has stood the test of time as the gold standard for the quantitative measurement of effective renal plasma flow. While it has its own limitations, its accuracy and the wealth of historical and comparative data make it the superior choice for rigorous scientific investigation and in drug development where precise quantification of renal hemodynamics is paramount. For modern research, less invasive techniques such as contrast-enhanced ultrasound and magnetic resonance imaging are also gaining prominence for the assessment of renal blood flow.
References
Comparative Analysis of Chlormerodrin Cross-Reactivity with Other Sulfhydryl Reagents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-reactivity of Chlormerodrin with other common sulfhydryl reagents. The information presented is intended to assist researchers in selecting the most appropriate reagent for their specific experimental needs, considering factors such as reactivity, specificity, and the nature of the biological system under investigation.
Introduction to Sulfhydryl Reactivity
Sulfhydryl groups (-SH), predominantly found in the amino acid cysteine, are highly reactive nucleophiles crucial for protein structure and function. Their reactivity makes them a common target for chemical modification by various reagents. This compound, an organomercurial compound, is known for its strong affinity for sulfhydryl groups.[1][2] Understanding its reactivity profile in comparison to other sulfhydryl-modifying agents is essential for its effective application in research and drug development.
Mechanism of Action of Sulfhydryl Reagents
The interaction of various reagents with sulfhydryl groups proceeds through distinct chemical mechanisms.
-
Organomercurials (e.g., this compound): These compounds form stable mercaptide bonds with sulfhydryl groups. The mercury atom acts as a soft electrophile, readily reacting with the soft nucleophilic sulfur atom of the thiol. This interaction is generally reversible by the addition of an excess of a small-molecule thiol.
-
Maleimides (e.g., N-ethylmaleimide - NEM): Maleimides react with sulfhydryl groups via a Michael addition reaction, forming a stable thioether linkage. This reaction is highly specific for sulfhydryls at neutral pH (6.5-7.5).[3][4][5][6]
-
Haloacetyls (e.g., Iodoacetamide): Haloacetyls, such as iodoacetamide and iodoacetate, react with sulfhydryl groups through nucleophilic substitution, resulting in a stable thioether bond. These reagents can also react with other nucleophilic residues like histidine and lysine at higher pH.[7][8][9][10]
-
Disulfide Reagents (e.g., 5,5'-dithiobis-(2-nitrobenzoic acid) - DTNB): These reagents undergo a thiol-disulfide exchange reaction with free sulfhydryl groups, leading to the formation of a mixed disulfide and the release of a chromophoric thione.[11][12][13][14][15] DTNB, also known as Ellman's reagent, is widely used for the quantification of free sulfhydryl groups.
Quantitative Comparison of Reactivity
The reactivity of sulfhydryl reagents can be quantitatively compared using second-order rate constants for their reaction with a model thiol, such as glutathione (GSH), or by determining their inhibition constants (Ki) for a sulfhydryl-dependent enzyme like papain.
| Reagent Class | Reagent Example | Target Thiol | Second-Order Rate Constant (M⁻¹s⁻¹) | Inhibition Constant (Ki) for Papain |
| Organomercurial | This compound | Cysteine/GSH | Data not readily available | Data not readily available |
| Maleimide | N-ethylmaleimide (NEM) | Cysteine | Rapid kinetics, completion in < 2 min | - |
| Haloacetyl | Iodoacetamide | Glutathione | Half-maximal effect at ~10 µM | - |
| Disulfide Reagent | DTNB | Glutathione | - | - |
| Other | Chlorine Dioxide | Cysteine anion | 1.03 x 10⁸ | - |
| Other | Chlorine Dioxide | Glutathione anion | 1.40 x 10⁸ | - |
Experimental Protocols
Accurate assessment of sulfhydryl reagent reactivity requires standardized experimental protocols. Below are methodologies for determining reaction kinetics and enzyme inhibition.
Determination of Second-Order Rate Constants
This protocol outlines a general method for determining the second-order rate constant of a sulfhydryl reagent with a model thiol like glutathione (GSH) using a spectrophotometric assay.
Materials:
-
Sulfhydryl reagent stock solution (e.g., this compound, NEM, Iodoacetamide)
-
Glutathione (GSH) stock solution
-
Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) solution
-
Spectrophotometer
Procedure:
-
Prepare a series of dilutions of the sulfhydryl reagent in the reaction buffer.
-
Prepare a solution of GSH in the reaction buffer.
-
Initiate the reaction by mixing the sulfhydryl reagent and GSH solutions at a known final concentration.
-
At various time points, take an aliquot of the reaction mixture and quench the reaction by adding an excess of a non-interfering thiol or by rapid dilution.
-
To determine the concentration of remaining free GSH, add DTNB solution to the quenched aliquot.
-
Measure the absorbance of the resulting 2-nitro-5-thiobenzoate (TNB²⁻) at 412 nm.[15]
-
Create a standard curve using known concentrations of GSH to determine the concentration of unreacted GSH at each time point.
-
Plot the reciprocal of the GSH concentration versus time. The slope of this line will be the apparent second-order rate constant.
Determination of Inhibition Constant (Ki) for Papain
This protocol describes how to determine the inhibition constant (Ki) of a sulfhydryl reagent for the cysteine protease papain. Papain's active site contains a critical cysteine residue, making it a suitable model enzyme.[18][19][20][21][22]
Materials:
-
Activated papain solution
-
Substrate solution (e.g., Nα-Benzoyl-L-arginine ethyl ester, BAEE)
-
Inhibitor (sulfhydryl reagent) stock solution at various concentrations
-
Reaction buffer (e.g., phosphate buffer, pH 6.2, containing a reducing agent like L-cysteine to keep papain active)
-
Spectrophotometer
Procedure:
-
Prepare a series of dilutions of the inhibitor in the reaction buffer.
-
Pre-incubate the activated papain with each concentration of the inhibitor for a set period to allow for the reaction to occur.
-
Initiate the enzymatic reaction by adding the substrate (BAEE) to the enzyme-inhibitor mixture.
-
Monitor the rate of substrate hydrolysis by measuring the increase in absorbance at a specific wavelength (e.g., 253 nm for BAEE).
-
Determine the initial velocity (V₀) of the reaction for each inhibitor concentration.
-
Plot the reciprocal of the initial velocity (1/V₀) against the inhibitor concentration ([I]).
-
The data can be analyzed using various methods, such as the Dixon plot or by fitting the data to the appropriate inhibition model (e.g., competitive, non-competitive, or mixed inhibition) to determine the Ki value.
Visualizing Reaction Mechanisms and Workflows
Signaling Pathway of Sulfhydryl Modification
Caption: Reaction mechanisms of different sulfhydryl reagents with a protein sulfhydryl group.
Experimental Workflow for Determining Reaction Kinetics
References
- 1. scilit.com [scilit.com]
- 2. Sulfhydryl groups as targets of mercury toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Frontiers | Differential effects of iodoacetamide and iodoacetate on glycolysis and glutathione metabolism of cultured astrocytes [frontiersin.org]
- 8. Differential effects of iodoacetamide and iodoacetate on glycolysis and glutathione metabolism of cultured astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Simple and sensitive quantification of glutathione hydropersulfide alkylated using iodoacetamide by high-performance liquid chromatography with post-column derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Reactions of thiosulfate and sulfite ions with DTNB: interference in sulfhydryl group analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.aip.org [pubs.aip.org]
- 13. researchgate.net [researchgate.net]
- 14. Interaction of nitric oxide with 2-thio-5-nitrobenzoic acid: implications for the determination of free sulfhydryl groups by Ellman's reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. bmglabtech.com [bmglabtech.com]
- 16. Kinetics and mechanisms of chlorine dioxide and chlorite oxidations of cysteine and glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Structure-activity relationships for inhibition of papain by peptide Michael acceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Inhibition of papain by isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Structural Transitions of Papain-like Cysteine Proteases: Implications for Sensor Development - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The proteolytic activities of chymopapain, papain, and papaya proteinase III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Papain-Catalyzed Hydrolysis of Nα-Benzoyl–arginine–p-nitroanilide in an Aqueous–Organic Medium - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Diuretic Efficacy of Chlormerodrin and Loop Diuretics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the diuretic efficacy of the historical mercurial diuretic, Chlormerodrin, and the widely used class of loop diuretics. Due to the discontinuation of this compound from clinical use several decades ago owing to toxicity concerns, direct, modern comparative efficacy data with loop diuretics is scarce. This document, therefore, presents a comparison based on available historical data for this compound and extensive experimental and clinical data for loop diuretics, focusing on their mechanisms of action, pharmacokinetic profiles, and the experimental methods used to evaluate their efficacy.
Introduction: A Tale of Two Diuretics
The management of fluid overload is a cornerstone of treatment for various edematous conditions, including heart failure, cirrhosis, and renal disease. Diuretics, by promoting the excretion of salt and water from the kidneys, are essential therapeutic agents in this context. This guide explores two distinct classes of diuretics: this compound, a representative of the organomercurial diuretics, and the powerful loop diuretics that have become the standard of care.
This compound, a mercurial diuretic, was used clinically from the 1950s but was eventually withdrawn from the market due to the risk of mercury toxicity and the advent of more potent and safer alternatives. Loop diuretics, introduced in the 1960s, revolutionized the treatment of edema with their high efficacy and better safety profile. This comparison will highlight the pharmacological and clinical reasons for this therapeutic shift.
Mechanism of Action
The diuretic effect of both this compound and loop diuretics originates from their action on the renal tubules to inhibit sodium and chloride reabsorption. However, their specific molecular targets and the resulting physiological consequences differ significantly.
This compound: Inhibition of Sulfhydryl Groups
This compound is believed to exert its diuretic effect through the inhibition of sulfhydryl (-SH) groups on enzymes involved in solute transport within the renal tubules. While the precise location was debated, evidence suggests it acts on both the proximal and distal portions of the tubule. By binding to these sulfhydryl groups, this compound disrupts the normal reabsorptive processes, leading to increased excretion of sodium, chloride, and water.
A Comparative Analysis of ¹⁹⁷Hg-Chlormerodrin and ²⁰³Hg-Chlormerodrin for Brain Tumor Localization
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive side-by-side comparison of two historical radiopharmaceuticals, ¹⁹⁷Hg-Chlormerodrin and ²⁰³Hg-Chlormerodrin, which were once pivotal in the field of nuclear medicine for the localization of intracranial lesions. This document synthesizes key performance data, physical characteristics, and experimental protocols to offer an objective analysis for researchers and professionals in drug development and medical imaging.
Introduction
Chlormerodrin, an organomercurial diuretic, when labeled with radioactive isotopes of mercury (¹⁹⁷Hg or ²⁰³Hg), served as a crucial agent for brain scanning prior to the widespread adoption of technetium-99m based agents and advanced imaging modalities like CT and MRI.[1] The choice between ¹⁹⁷Hg and ²⁰³Hg as the radiolabel was a significant consideration for clinicians, involving a trade-off between image quality and radiation dose to the patient. This guide will delve into the nuanced differences between these two radiopharmaceuticals.
Physical and Radioactive Properties
The fundamental differences between ¹⁹⁷Hg-Chlormerodrin and ²⁰³Hg-Chlormerodrin stem from the distinct radioactive decay properties of the mercury isotopes. These properties directly influence the radiation dose administered to the patient and the quality of the resulting diagnostic images.
| Property | ¹⁹⁷Hg-Chlormerodrin | ²⁰³Hg-Chlormerodrin |
| Half-life | 65 hours | 47.2 days |
| Principal Photon Energy | 77 keV (plus characteristic X-rays) | 279 keV |
| Decay Mode | Electron Capture | Beta Emission |
Performance in Brain Scanning
Both ¹⁹⁷Hg-Chlormerodrin and ²⁰³Hg-Chlormerodrin were effective in identifying brain tumors. Clinical studies from the era often reported similar diagnostic accuracy between the two agents. However, some studies suggested that ¹⁹⁷Hg-Chlormerodrin might have a slight advantage in detecting non-neoplastic lesions such as cerebral infarcts. The primary determinant in clinical performance was often the trade-off between the higher count rate of ¹⁹⁷Hg and the better tissue penetration of the higher energy gamma rays from ²⁰³Hg.
Radiation Dosimetry
A critical factor in the selection of a radiopharmaceutical is the radiation dose delivered to the patient. In this regard, ¹⁹⁷Hg-Chlormerodrin offered a significant advantage over its ²⁰³Hg counterpart due to its shorter half-life and the absence of beta emission. The kidneys were the critical organ for radiation exposure with both agents.
| Parameter | ¹⁹⁷Hg-Chlormerodrin | ²⁰³Hg-Chlormerodrin |
| Absorbed Dose to Kidneys (rads) | 3.5 | 37 |
| Whole Body Dose (mrads) | 54 | 200 |
Data based on an administered dose of 10 µCi/kg.[2]
Mechanism of Localization
The accumulation of this compound in brain lesions is predicated on the disruption of the blood-brain barrier (BBB), a common feature of many intracranial pathologies, including tumors and infarcts. In healthy brain tissue, the BBB restricts the passage of substances like this compound. However, in areas with compromised BBB integrity, the radiopharmaceutical can extravasate into the interstitial space of the lesion, leading to a "hot spot" on the scan. Autoradiographic studies have shown that the this compound molecule becomes incorporated within the tumor cells, particularly in the cytoplasm.[3]
Experimental Protocols
The following is a generalized experimental protocol for brain scanning with ¹⁹⁷Hg-Chlormerodrin or ²⁰³Hg-Chlormerodrin, based on common practices of the time.
Patient Preparation
-
Hydration: Patients were typically encouraged to be well-hydrated to promote renal clearance of the radiopharmaceutical.
-
Blocking Agents: In some cases, a stable mercurial diuretic was administered prior to the radiolabeled this compound to reduce the radiation dose to the kidneys by blocking some of the renal uptake sites.[2]
Radiopharmaceutical Administration
-
Dosage: The typical intravenous dose was 10 µCi per kilogram of body weight.
-
Administration: The radiopharmaceutical was administered via intravenous injection.
Imaging Procedure
-
Timing: Brain scans were typically performed 2 to 4 hours after the administration of the radiopharmaceutical to allow for optimal tumor-to-background contrast.
-
Instrumentation: Imaging was performed using either a rectilinear scanner or a scintillation camera.[2][4]
-
Rectilinear Scanner: This instrument moved a detector in a raster pattern over the patient's head to build up an image line by line.
-
Scintillation Camera (Anger Camera): This allowed for the acquisition of static images of the entire field of view at once.
-
-
Views: Standard imaging projections included anterior, posterior, and both lateral views of the head.
Visualizing the Workflow
The following diagrams illustrate the logical flow of a typical brain scan procedure using either ¹⁹⁷Hg-Chlormerodrin or ²⁰³Hg-Chlormerodrin.
Figure 1: Generalized workflow for a brain scan using radiolabeled this compound.
Figure 2: Simplified signaling pathway of this compound uptake in the brain.
Conclusion
The development of ¹⁹⁷Hg-Chlormerodrin and ²⁰³Hg-Chlormerodrin represented a significant advancement in the diagnosis of intracranial diseases in their time. The primary advantage of ¹⁹⁷Hg-Chlormerodrin was the substantially lower radiation dose to the patient, particularly to the kidneys, making it a more favorable option from a radiation safety perspective. While the diagnostic accuracy of both agents was comparable, the reduced radiation burden of the ¹⁹⁷Hg variant led to its increased use before both were eventually superseded by safer and more effective radiopharmaceuticals. This comparative guide serves as a historical and scientific reference for understanding the evolution of diagnostic imaging agents.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. Mercury-197 and mercury-203 this compound for evaluation of brain lesions using a rectilinear scanner and scintillation camera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A History of Nuclear Medicine in the UK Radionuclide Investigation of the Brain - A History of Radionuclide Studies in the UK - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
Correlating Chlormerodrin Scan Results with Renal Biopsy Findings: A Historical and Methodological Comparison
A comparative analysis of Chlormerodrin renal scans and renal biopsy reveals a significant evolution in diagnostic approaches for kidney disease. While direct quantitative correlation studies are scarce due to the historical nature of the this compound scan, a review of methodologies provides insight into their respective roles in nephrology.
This compound, labeled with mercury isotopes (¹⁹⁷Hg or ²⁰³Hg), was utilized in the mid-20th century for renal scintigraphy to visualize kidney structure and assess function. These scans were instrumental in identifying renal lesions, cysts, and tumors. However, the advent of more advanced imaging technologies with better resolution and lower radiation exposure has largely rendered this compound scans obsolete.
Renal biopsy, in contrast, remains the gold standard for the definitive diagnosis of many kidney diseases. It provides histological information that is crucial for guiding treatment and determining prognosis. While imaging techniques like this compound scans can indicate abnormalities, a biopsy offers a direct examination of the tissue.
Comparative Methodologies
| Feature | This compound Renal Scan | Renal Biopsy |
| Principle | Intravenous administration of a radiopharmaceutical (¹⁹⁷Hg-Chlormerodrin) that is taken up by renal tubular cells. A gamma camera detects the emitted radiation to create an image of the kidneys. | A small sample of kidney tissue is obtained using a needle, either percutaneously or through a transjugular approach. The tissue is then examined under a microscope. |
| Information Provided | Functional and morphological information, including kidney size, shape, position, and the presence of space-occupying lesions. | Detailed histological information, including the type and extent of glomerular, tubular, interstitial, and vascular damage. |
| Indications (Historical) | Evaluation of renal masses, cysts, and infarcts; assessment of individual kidney function. | Diagnosis of glomerular diseases, acute and chronic kidney disease of unknown etiology, and monitoring of transplant rejection. |
| Invasiveness | Minimally invasive (intravenous injection). | Invasive procedure with a risk of complications such as bleeding. |
| Quantitative Data | Primarily qualitative assessment of tracer uptake. | Can provide quantitative data on the percentage of sclerosed glomeruli, degree of interstitial fibrosis, etc. |
Experimental Protocols
This compound Renal Scan (Historical Protocol)
The following is a generalized protocol based on historical literature:
-
Patient Preparation: Patients were typically well-hydrated. No specific dietary restrictions were usually required.
-
Radiopharmaceutical Administration: A dose of ¹⁹⁷Hg-Chlormerodrin was administered intravenously. The dosage varied depending on the specific equipment and patient factors.
-
Imaging: Imaging was performed using a rectilinear scanner or a gamma camera. The patient would lie supine while the detector passed over the renal area. Imaging was typically performed 1 to 3 hours after injection to allow for sufficient uptake of the tracer by the renal cortex.
-
Image Interpretation: The resulting scintigram was visually inspected for areas of decreased or absent tracer uptake, which would indicate a renal abnormality such as a cyst, tumor, or infarct.
Renal Biopsy (Modern Protocol)
The following is a standard protocol for a percutaneous renal biopsy:
-
Patient Preparation: The patient's coagulation status is assessed and any anticoagulants are discontinued. Blood pressure is controlled. Informed consent is obtained.
-
Localization: The kidneys are localized using real-time ultrasound. The patient is typically in the prone position.
-
Anesthesia: Local anesthesia is administered to the skin and deeper tissues at the biopsy site.
-
Biopsy Procedure: A spring-loaded biopsy needle is guided to the lower pole of the kidney under ultrasound guidance. Two to three tissue cores are usually obtained.
-
Post-Procedure Care: The patient is monitored for several hours for any signs of bleeding. Bed rest is typically recommended for a period of time.
-
Histopathological Analysis: The tissue samples are processed and examined by a pathologist using light microscopy, immunofluorescence, and electron microscopy.
Logical Workflow
The following diagram illustrates the historical diagnostic pathway where a this compound scan might have been employed, potentially leading to a renal biopsy.
A Comparative Guide to Technetium-Based Renal Agents as Superior Alternatives to Chlormerodrin
For Researchers, Scientists, and Drug Development Professionals
The landscape of renal imaging has undergone a significant transformation, moving away from mercury-based compounds like Chlormerodrin to safer and more effective Technetium-99m (⁹⁹ᵐTc) based agents. This guide provides an objective comparison of the performance of key ⁹⁹ᵐTc-based renal agents, namely ⁹⁹ᵐTc-Dimercaptosuccinic acid (DMSA) and ⁹⁹ᵐTc-Mercaptoacetyltriglycine (MAG3), with the historically used this compound. The comparison is supported by experimental data to inform and guide research and development in this field.
Introduction: The Shift from Mercurials to Technetium-Based Agents
This compound, a mercurial diuretic labeled with radioactive mercury isotopes (¹⁹⁷Hg or ²⁰³Hg), was once a staple for static renal imaging. However, its use has been largely discontinued due to the high radiation dose delivered to the kidneys and the inherent toxicity of mercury. The advent of ⁹⁹ᵐTc-labeled radiopharmaceuticals revolutionized nuclear medicine, offering a radionuclide with a near-ideal photon energy for gamma cameras, a short half-life of 6 hours, and a significantly lower radiation burden to the patient. This has led to the development of a portfolio of ⁹⁹ᵐTc-based renal agents that provide superior image quality and functional information.
Performance Comparison: A Quantitative Overview
The choice of a renal imaging agent is dictated by the clinical question, whether it is the assessment of renal morphology, differential renal function, or renal clearance. The following table summarizes the key performance characteristics of ⁹⁹ᵐTc-DMSA, ⁹⁹ᵐTc-MAG3, and this compound, based on available experimental data.
| Parameter | ⁹⁹ᵐTc-DMSA | ⁹⁹ᵐTc-MAG3 | This compound |
| Primary Application | High-resolution static imaging of the renal cortex | Dynamic imaging for assessment of renal blood flow and tubular function | Static renal imaging |
| Mechanism of Renal Uptake | Binds to sulfhydryl groups in the proximal convoluted tubules[1] | Secreted by the proximal tubules | Accumulates in the renal cortex, presumed to inhibit reabsorption in convoluted tubules[2] |
| Renal Uptake (% injected dose) | High cortical retention (approx. 40-50% at 2-6 hours) | Rapid transit with high extraction efficiency | Significant cortical accumulation |
| Renal Clearance | Slow, allowing for high-quality static images | Rapid, primarily via tubular secretion | Slow |
| Image Quality | Excellent for cortical morphology[3] | Excellent for dynamic functional assessment | Good for static imaging but inferior to ⁹⁹ᵐTc-DMSA[3] |
| Radiation Dose to Kidneys | Significantly lower than this compound | Lowest among the three | High |
| Biological Half-life | Long retention in renal cortex | Short (minutes) | Approximately 30-50 days for mercury[4] |
| Plasma Protein Binding | High (approx. 76-90%)[5] | High (approx. 90%) | Moderate |
Experimental Data and Methodologies
The superiority of technetium-based agents over this compound is well-documented in preclinical and clinical studies. Below is a summary of a representative experimental protocol for comparative biodistribution studies and the kind of data generated.
Key Experiment: Comparative Biodistribution in an Animal Model
Objective: To quantitatively compare the in-vivo distribution of ⁹⁹ᵐTc-DMSA and ¹⁹⁷Hg-Chlormerodrin, with a focus on renal uptake and accumulation in non-target organs.
Experimental Protocol:
-
Animal Model: Healthy adult New Zealand White rabbits or Wistar rats are commonly used. Animals are housed in controlled conditions with free access to food and water.
-
Radiopharmaceutical Preparation: ⁹⁹ᵐTc-DMSA and ¹⁹⁷Hg-Chlormerodrin are prepared according to established protocols, ensuring high radiochemical purity.
-
Administration: A known activity of each radiopharmaceutical (e.g., 0.1 mCi) is injected intravenously into a cohort of animals for each agent.
-
Biodistribution Study: At predefined time points (e.g., 1, 4, and 24 hours) post-injection, animals are euthanized. Key organs and tissues (kidneys, liver, spleen, blood, muscle, etc.) are dissected, weighed, and the radioactivity is measured in a gamma counter.
-
Data Analysis: The percentage of the injected dose per gram of tissue (%ID/g) is calculated for each organ. This allows for a direct comparison of the uptake and retention of the different agents.
Representative Experimental Data
Table of Comparative Biodistribution Data (%ID/g) in Rats (Illustrative)
| Organ | ⁹⁹ᵐTc-DMSA (at 40 min) | This compound (time point not specified) |
| Kidney | 11.84 ± 1.57 | High |
| Liver | Data not specified | Low |
| Spleen | Data not specified | Low |
| Blood | 0.54 ± 0.05 | Moderate |
Note: This table is illustrative. A direct comparative study would be required for definitive quantitative comparison.
Signaling Pathways and Experimental Workflows
Renal Handling of Imaging Agents
The following diagram illustrates the differential pathways of renal uptake and clearance for ⁹⁹ᵐTc-DMSA, ⁹⁹ᵐTc-MAG3, and this compound.
Caption: Renal handling of different imaging agents.
Experimental Workflow for Biodistribution Studies
The logical flow of a typical preclinical biodistribution study is depicted below.
Caption: Experimental workflow for biodistribution studies.
Conclusion and Future Directions
The evidence overwhelmingly supports the use of technetium-based agents as alternatives to this compound for renal imaging. ⁹⁹ᵐTc-DMSA provides unparalleled detail of the renal cortex, making it the agent of choice for the detection of renal scarring and the assessment of differential renal function. ⁹⁹ᵐTc-MAG3, with its rapid tubular secretion, is the gold standard for dynamic renal studies, providing crucial information on renal blood flow and tubular function.
For drug development professionals, the focus has rightly shifted to the refinement of these technetium-based agents and the development of novel radiopharmaceuticals with even more specific targeting capabilities and improved pharmacokinetic profiles. The established methodologies for preclinical evaluation, including biodistribution studies, remain a cornerstone of this development process, ensuring that new agents are both safe and effective. The legacy of this compound serves as a reminder of the importance of continuous innovation in the pursuit of diagnostic tools that offer maximum clinical benefit with minimal patient risk.
References
In-Vivo Validation of Small Molecule-Protein Binding: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of in-vivo methods for validating the binding of small molecules to their target proteins, using the historical organomercurial compound Chlormerodrin and the modern diuretic Acetazolamide as case studies. The objective is to highlight the evolution of in-vivo target validation techniques from rudimentary organ distribution studies to sophisticated, quantitative molecular imaging and proteomic approaches.
Introduction: The Criticality of In-Vivo Target Engagement
Confirming that a drug candidate engages its intended protein target within a living organism is a cornerstone of modern drug development. In-vivo target validation provides crucial evidence for the mechanism of action, helps to establish structure-activity relationships, and de-risks the progression of compounds into clinical trials. This guide contrasts the historical approach to in-vivo validation, exemplified by this compound, with contemporary methods applied to compounds like Acetazolamide.
Comparative Analysis: this compound vs. Acetazolamide
The following sections detail the characteristics of this compound and Acetazolamide, focusing on their mechanisms of action and the methods used for in-vivo validation.
This compound: A Historical Perspective
This compound is an organomercurial compound that was historically used as a diuretic and for renal and brain imaging. Its mechanism of action is predicated on the high affinity of mercury for sulfhydryl groups present in cysteine residues of proteins.
In-Vivo Validation Approach: The in-vivo validation of this compound's binding was primarily inferred from organ distribution studies. By radiolabeling this compound with mercury isotopes (e.g., 203Hg), researchers could track its accumulation in various tissues. The high concentration of radiolabeled this compound in the kidneys was considered evidence of its engagement with renal targets. However, these early studies lacked the precision to identify specific protein targets.
Acetazolamide: A Modern Case Study
Acetazolamide is a sulfonamide diuretic that functions by inhibiting carbonic anhydrase (CA) enzymes. In the kidneys, it primarily targets carbonic anhydrase isoforms II and IV, which are crucial for bicarbonate reabsorption.
In-Vivo Validation Approach: Modern techniques, particularly Positron Emission Tomography (PET), have enabled the direct and quantitative in-vivo validation of Acetazolamide binding to its target proteins. By synthesizing radiolabeled derivatives of Acetazolamide (e.g., with 18F), researchers can visualize and quantify its binding to specific carbonic anhydrase isoforms in living subjects.[1][2] These studies provide definitive evidence of target engagement and can be used to measure drug occupancy at the target site.
Quantitative Data Presentation
The following tables summarize the key differences in the in-vivo validation data for this compound and Acetazolamide.
Table 1: Comparison of In-Vivo Validation Methodologies
| Feature | This compound (Historical) | Acetazolamide (Modern) |
| Validation Technique | Organ distribution studies with radiolabeling (e.g., 203Hg) | Positron Emission Tomography (PET) with radiolabeled derivatives (e.g., 18F) |
| Target Specificity | Non-specific; binding to sulfhydryl groups on numerous proteins | Specific to Carbonic Anhydrase isoforms |
| Quantitative Data | Relative tissue concentration (e.g., counts per minute per gram of tissue) | Standardized Uptake Value (SUV), binding potential (BP), target occupancy |
| Spatial Resolution | Low (organ level) | High (molecular level) |
| Confirmation of Binding | Indirect inference based on accumulation | Direct visualization and quantification of binding |
Table 2: In-Vivo Experimental Data Comparison
| Parameter | This compound Example (Illustrative) | Acetazolamide Derivative ([18F]-DAZ) Example[3] |
| Radiotracer | 203Hg-Chlormerodrin | 18F-DAZ |
| Animal Model | Rat | Mouse with OS-RC-2 (CA-IX positive) tumor xenograft |
| Primary Organ of Accumulation | Kidney | Tumor (expressing CA-IX), Kidneys |
| Uptake Measurement | High radioactivity counts in kidney tissue | Tumor uptake of 3.29 ± 0.16 %ID/mL |
| Blocking Experiment | Not typically performed | Tumor uptake reduced to 1.34 ± 0.12 %ID/mL with excess unlabeled Acetazolamide |
| Target Engagement Confirmation | Inferred from organ accumulation | Confirmed by significant reduction in uptake in blocking studies |
Experimental Protocols
This section provides an overview of the methodologies for historical organ distribution studies and modern in-vivo target validation techniques.
Protocol for Organ Distribution Study (this compound)
-
Radiolabeling: Synthesize this compound with a radioactive isotope of mercury (e.g., 203Hg).
-
Animal Administration: Administer a known dose of radiolabeled this compound to a cohort of laboratory animals (e.g., rats).
-
Time-Course Study: At various time points post-administration, euthanize subsets of the animals.
-
Tissue Harvesting: Dissect and collect major organs and tissues (kidneys, liver, brain, muscle, etc.).
-
Radioactivity Measurement: Weigh each tissue sample and measure its radioactivity using a gamma counter.
-
Data Analysis: Calculate the concentration of radioactivity in each tissue (e.g., as a percentage of the injected dose per gram of tissue) to determine the biodistribution of the compound.
Protocol for In-Vivo PET Imaging (Acetazolamide Derivative)
-
Radiotracer Synthesis: Synthesize an Acetazolamide derivative with a positron-emitting radionuclide (e.g., 18F) to create a PET tracer.[1]
-
Animal Model: Utilize an appropriate animal model, such as mice bearing tumors that express the target protein (e.g., carbonic anhydrase IX).
-
Tracer Administration: Inject the radiotracer intravenously into the animal.
-
PET/CT Imaging: Acquire dynamic or static PET and CT images over a specified period to visualize the distribution of the radiotracer in real-time.
-
Blocking Study: In a separate cohort of animals, co-inject the radiotracer with an excess of unlabeled Acetazolamide to demonstrate target-specific binding.
-
Image Analysis: Reconstruct the PET images and quantify the radiotracer uptake in regions of interest (e.g., tumor, kidney, muscle) using metrics like the Standardized Uptake Value (SUV).
-
Data Interpretation: Compare the tracer uptake between the baseline and blocking studies to confirm in-vivo target engagement. A significant reduction in uptake in the blocking group indicates specific binding to the target.[4]
Other Modern In-Vivo Validation Techniques
-
Cellular Thermal Shift Assay (CETSA): This method can be adapted for in-vivo use by treating animals with a compound, followed by harvesting tissues, heating the tissue lysates to different temperatures, and then quantifying the amount of soluble target protein. Ligand binding stabilizes the protein, leading to a higher melting temperature.
-
Activity-Based Protein Profiling (ABPP): ABPP uses chemical probes that covalently bind to the active sites of specific enzyme families. In an in-vivo setting, a test compound is administered to an animal, followed by tissue harvesting and incubation of the lysate with a broad-spectrum activity-based probe. The test compound's engagement with its target will prevent the binding of the probe, which can be quantified by techniques like mass spectrometry.
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the proposed mechanism of this compound and the well-defined signaling pathway for Acetazolamide.
References
- 1. Acetazolamide-based [18F]-PET tracer: In vivo validation of carbonic anhydrase IX as a sole target for imaging of CA-IX expressing hypoxic solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. PET imaging and pharmacological therapy targeting carbonic anhydrase-IX high-expressing tumors using US2 platform based on bivalent ureidosulfonamide | PLOS One [journals.plos.org]
A Comparative Analysis of Mercurial Versus Non-Mercurial Diuretics: A Guide for Researchers
For decades, mercurial diuretics were a cornerstone in the management of edema. However, their significant toxicity led to their replacement by safer and more effective non-mercurial agents. This guide provides a detailed comparison of these two classes of diuretics, focusing on their mechanisms of action, performance, and associated adverse effects, supported by available experimental insights.
Introduction to Diuretic Classes
Diuretics are agents that increase urine output, primarily by inhibiting the reabsorption of sodium and chloride ions at different sites within the nephron. Historically, mercurial diuretics were among the first highly effective diuretics discovered.[1] Non-mercurial diuretics, a broad category, encompasses several classes, including loop diuretics, thiazide diuretics, and potassium-sparing diuretics, each with a distinct mechanism and site of action.
Comparative Data Summary
The following tables summarize the key characteristics of mercurial and non-mercurial diuretics. Due to the discontinuation of mercurial diuretics several decades ago, direct quantitative comparative data from modern clinical trials is unavailable. The information presented is a synthesis of historical literature and current understanding of non-mercurial diuretics.
Table 1: General Characteristics and Mechanism of Action
| Feature | Mercurial Diuretics | Non-Mercurial Diuretics |
| Primary Site of Action | Ascending loop of Henle[2] | - Loop Diuretics: Thick ascending limb of the loop of Henle- Thiazide Diuretics: Distal convoluted tubule- Potassium-Sparing Diuretics: Collecting duct |
| Cellular Target | Believed to be sulfhydryl groups of enzymes involved in ion transport[3] | - Loop Diuretics: Na+-K+-2Cl- cotransporter (NKCC2)[4][5]- Thiazide Diuretics: Na+-Cl- cotransporter (NCC)[6][7]- Potassium-Sparing Diuretics: Epithelial sodium channel (ENaC) or Aldosterone Receptor[8] |
| Potency | High | - Loop Diuretics: High ("high-ceiling")- Thiazide Diuretics: Moderate- Potassium-Sparing Diuretics: Low |
| Historical Examples | Meralluride, Mercaptomerin, Mersalyl | - Loop Diuretics: Furosemide, Bumetanide, Torsemide- Thiazide Diuretics: Hydrochlorothiazide, Chlorthalidone- Potassium-Sparing Diuretics: Spironolactone, Eplerenone, Amiloride, Triamterene |
Table 2: Comparative Performance and Effects on Electrolytes
| Parameter | Mercurial Diuretics | Non-Mercurial Diuretics |
| Sodium (Na+) Excretion | Significant increase | - Loop Diuretics: Marked increase- Thiazide Diuretics: Moderate increase- Potassium-Sparing Diuretics: Mild increase |
| Chloride (Cl-) Excretion | Significant increase | - Loop Diuretics: Marked increase- Thiazide Diuretics: Moderate increase- Potassium-Sparing Diuretics: Variable, generally mild increase |
| Potassium (K+) Excretion | Increased, leading to hypokalemia | - Loop Diuretics: Increased, significant risk of hypokalemia- Thiazide Diuretics: Increased, risk of hypokalemia- Potassium-Sparing Diuretics: Decreased, risk of hyperkalemia |
| Calcium (Ca2+) Excretion | Increased | - Loop Diuretics: Increased- Thiazide Diuretics: Decreased |
| Magnesium (Mg2+) Excretion | Increased | - Loop Diuretics: Increased- Thiazide Diuretics: Increased |
| Urine Volume | Marked increase | - Loop Diuretics: Profound increase- Thiazide Diuretics: Moderate increase- Potassium-Sparing Diuretics: Mild increase |
Table 3: Adverse Effect Profile
| Adverse Effect | Mercurial Diuretics | Non-Mercurial Diuretics |
| Electrolyte Imbalance | Hypokalemia, Hypochloremic alkalosis | - Loop & Thiazide: Hypokalemia, Hyponatremia, Hypomagnesemia[1][9]- Potassium-Sparing: Hyperkalemia |
| Renal Toxicity | High risk of nephrotoxicity, including acute tubular necrosis | - Loop & Thiazide: Generally low, but can cause acute kidney injury in susceptible individuals- Potassium-Sparing: Generally low |
| Ototoxicity | Not a primary reported side effect | - Loop Diuretics: Risk of dose-dependent ototoxicity[1] |
| Systemic Toxicity | Significant risk of mercury poisoning, with neurological and renal damage[10] | Generally well-tolerated with class-specific side effects |
| Other | Allergic reactions, local irritation at injection site | - Thiazide: Hyperglycemia, hyperlipidemia, hyperuricemia[11]- Spironolactone: Gynecomastia, antiandrogenic effects |
Experimental Protocols
Protocol: Evaluation of Diuretic Activity in an Animal Model (e.g., Dog)
-
Animal Preparation:
-
Healthy adult dogs of a specific breed (e.g., beagle) are selected and acclimatized to the laboratory environment.
-
Animals are fasted overnight with free access to water to ensure a standardized baseline hydration status.
-
On the day of the experiment, a baseline urine sample is collected via a urinary catheter, and a blood sample is drawn for baseline electrolyte and renal function analysis.
-
-
Hydration and Drug Administration:
-
A state of hydration is induced by administering a water load (e.g., 25 mL/kg) via gavage.
-
The test diuretic (mercurial or non-mercurial) is administered at a predetermined dose, typically intravenously or intramuscularly for rapid effect. A control group receives a saline placebo.
-
-
Sample Collection and Analysis:
-
Urine is collected via an indwelling catheter at timed intervals (e.g., every 30 or 60 minutes) for a set duration (e.g., 4-6 hours).
-
The volume of each urine sample is recorded.
-
Urine samples are analyzed for sodium, potassium, and chloride concentrations using flame photometry or ion-selective electrodes.
-
Blood samples are collected at the end of the study to assess changes in serum electrolytes and renal function markers (e.g., creatinine).
-
-
Data Analysis:
-
The diuretic response is quantified by calculating the total urine output and the total excretion of sodium, potassium, and chloride over the collection period.
-
The diuretic potency can be expressed as the total amount of sodium excreted per unit of drug administered.
-
The effects on electrolyte balance are determined by comparing the changes in urinary electrolyte excretion and serum electrolyte concentrations between the diuretic-treated and control groups.
-
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the cellular mechanisms of action for mercurial and the major classes of non-mercurial diuretics.
Conclusion
The evolution from mercurial to non-mercurial diuretics represents a significant advancement in pharmacology and patient safety. While mercurial diuretics were potent agents, their use was fraught with the danger of severe toxicity. The development of loop, thiazide, and potassium-sparing diuretics has provided a diverse and much safer armamentarium for the management of fluid overload and hypertension. Understanding the distinct mechanisms of action and side-effect profiles of these different classes is crucial for their appropriate and effective use in both clinical practice and further drug development. Future research continues to focus on developing diuretics with improved efficacy and fewer metabolic side effects.
References
- 1. Therapeutic Uses of Diuretic Agents - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Mercurial diuretic - Wikipedia [en.wikipedia.org]
- 3. The mechanism of action of mercurial preparations on transport processes and the role of thiol groups in the cell membrane of renal tubular cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Na–K–Cl cotransporter - Wikipedia [en.wikipedia.org]
- 6. Structure and thiazide inhibition mechanism of the human Na–Cl cotransporter [ideas.repec.org]
- 7. Structure and thiazide inhibition mechanism of human Na–Cl cotransporter - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Potassium-sparing diuretic - Wikipedia [en.wikipedia.org]
- 9. Adverse reactions to diuretics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Acetylcholine - Wikipedia [en.wikipedia.org]
- 11. Adverse effects of diuretics - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Chlormerodrin: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. Chlormerodrin, an organomercury compound that has been used in radiolabeled forms (notably with ¹⁹⁷Hg and ²⁰³Hg), requires special handling due to its dual hazardous nature: chemical toxicity and radioactivity. This guide provides essential, immediate safety and logistical information, including operational and disposal plans to ensure the safe management of this compound waste.
Immediate Safety Precautions
Before handling this compound, it is imperative to be aware of its associated hazards. This compound is harmful if swallowed, causes skin and serious eye irritation, and is toxic if inhaled.[1][2] It is also suspected of causing cancer and damaging fertility or the unborn child.[1][2][3] Prolonged or repeated exposure can cause damage to the liver and kidneys.[1][2]
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (such as neoprene), safety glasses or goggles, and a lab coat.[4] Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1]
In Case of a Spill:
-
Evacuate and Isolate: Immediately evacuate non-essential personnel from the spill area and restrict access.
-
Ventilate: Increase ventilation to the outdoors, if possible, but avoid creating drafts that could disperse mercury vapor.
-
Do Not Use a Vacuum Cleaner or Broom: These will disperse the mercury into the air, increasing the inhalation hazard.
-
Cleanup: For small spills, use a mercury spill kit. Carefully collect all visible mercury droplets and contaminated materials. Place all contaminated items in a sealed, labeled, airtight container.
Disposal Procedures for Non-Radioactive this compound
For this compound that is not radiolabeled, the primary concern is its toxicity as an organomercury compound.
Step 1: Segregation and Labeling
-
Segregate this compound waste from other chemical waste streams.
-
Collect all solid and liquid waste in a dedicated, leak-proof, and clearly labeled container. The label should include "Hazardous Waste," "this compound," and the associated hazard symbols.
Step 2: Waste Accumulation
-
Store the waste container in a designated, secure, and well-ventilated area away from incompatible materials.
-
Keep the container tightly closed when not in use.
Step 3: Arrange for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for pickup and disposal.
-
Do not attempt to dispose of this compound down the drain or in the regular trash.
Disposal Procedures for Radioactive this compound (¹⁹⁷Hg and ²⁰³Hg)
Radiolabeled this compound presents a dual hazard. The disposal procedure must address both the chemical and radiological risks. The primary method for managing low-level radioactive waste in a laboratory setting is "decay-in-storage."
Quantitative Data for Radioactive Isotopes of Mercury
| Isotope | Half-Life | Primary Emissions |
| Mercury-197 (¹⁹⁷Hg) | ~64.14 hours | Gamma rays, X-rays |
| Mercury-203 (²⁰³Hg) | ~47 days | Beta particles, Gamma rays |
Step 1: Segregation and Shielding
-
Segregate radioactive this compound waste from all other waste, including non-radioactive chemical waste.
-
Use appropriate shielding (e.g., lead pigs) for waste containers to minimize radiation exposure, particularly for the gamma emissions from both isotopes.
Step 2: Decay-in-Storage Protocol
-
Calculation of Decay Time: The waste must be stored for a period sufficient to allow the radioactivity to decay to background levels. A general rule of thumb is to store the waste for at least 10 half-lives of the longest-lived isotope present.
-
For waste containing only ¹⁹⁷Hg , this would be approximately 27 days.
-
For waste containing ²⁰³Hg (or a mixture), the storage time will be significantly longer, at least 470 days (approximately 1.3 years).
-
-
Labeling for Decay: The waste container must be meticulously labeled with:
-
"Radioactive Waste" and the universal radiation symbol.
-
The isotope(s) present (¹⁹⁷Hg and/or ²⁰³Hg).
-
The initial activity level and the date it was measured.
-
The calculated date when the material will have decayed to background levels.
-
The name of the responsible researcher or lab.
-
-
Storage: Store the container in a designated and secure radioactive waste storage area. This area should be properly shielded and access should be restricted.
Step 3: Verification of Decay
-
After the calculated decay period has passed, the waste container must be surveyed with a radiation detection meter (e.g., a Geiger counter) to confirm that the radioactivity has decayed to background levels.
-
The survey should be conducted by trained personnel, and the results should be documented.
Step 4: Final Disposal as Chemical Waste
-
Once the waste is confirmed to be at background radiation levels, the radioactive labels must be defaced or removed.
-
The waste must then be managed as hazardous chemical waste, following the procedures outlined for non-radioactive this compound. Contact your EHS office for pickup.
Experimental Protocols
Detailed experimental protocols for the use of this compound are beyond the scope of this disposal guide. Researchers should always refer to their institutionally approved protocols and the relevant Safety Data Sheets (SDS) before commencing any work with this compound.
Disposal Workflow
Caption: Logical workflow for the proper disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment from the risks associated with this hazardous compound. Always consult with your institution's Environmental Health and Safety department for specific guidance and requirements.
References
Navigating the Safe Handling of Chlormerodrin: A Guide for Laboratory Professionals
For Immediate Reference: Essential Safety and Operational Protocols
Chlormerodrin, an organomercury compound previously utilized as a diuretic, presents significant health risks, primarily renal mercury poisoning.[1] Due to its toxicity, its use has been largely discontinued.[2] For research and developmental applications, stringent adherence to safety protocols is paramount. This guide provides essential, immediate safety and logistical information for handling this compound in a laboratory setting.
Personal Protective Equipment (PPE)
Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following PPE recommendations are based on guidelines for handling toxic organomercury compounds.
| PPE Category | Item | Specification |
| Eye/Face Protection | Safety Goggles | Chemical splash goggles are required. |
| Face Shield | A face shield should be worn in addition to goggles when there is a risk of splashing. | |
| Hand Protection | Double Gloves | Wear two pairs of nitrile gloves. |
| Body Protection | Laboratory Coat | A fully buttoned lab coat must be worn. |
| Apron | A chemically resistant apron should be worn over the lab coat. | |
| Respiratory Protection | Fume Hood | All handling of this compound must be conducted in a certified chemical fume hood. |
| Respirator | For situations with potential for aerosol generation or exceeding exposure limits, a NIOSH-approved respirator with mercury vapor cartridges is necessary. |
Operational Plan: From Receipt to Disposal
A systematic approach is crucial for minimizing exposure and ensuring safety.
Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Labeling: Ensure the container is clearly labeled with the chemical name and hazard warnings.
-
Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials. The storage area should be secure and accessible only to authorized personnel.
Handling and Use
-
Controlled Area: Designate a specific area within a certified chemical fume hood for all this compound handling.
-
Personal Protective Equipment: Don all required PPE before entering the designated handling area.
-
Weighing: If weighing the solid compound, do so within the fume hood. Use a tared, sealed container to transport it to the balance to avoid contamination of the balance and surrounding areas.
-
Solution Preparation: When preparing solutions, add this compound slowly to the solvent to avoid splashing.
-
Avoid Inhalation and Contact: Handle the compound carefully to prevent the generation of dust or aerosols. Avoid direct contact with skin, eyes, and clothing.
Decontamination
-
Surfaces: All surfaces and equipment that come into contact with this compound must be decontaminated. Use a suitable decontamination solution (e.g., a solution of sodium thiosulfate).
-
PPE: Remove and dispose of gloves and other disposable PPE as hazardous waste immediately after handling.
Emergency Procedures
In the event of an exposure or spill, immediate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
-
Spill:
-
Evacuate the area and restrict access.
-
Wear appropriate PPE, including respiratory protection.
-
For small spills, use a mercury spill kit to absorb the material.
-
Place the absorbed material and all contaminated cleaning materials into a sealed, labeled container for hazardous waste disposal.
-
For large spills, contact your institution's environmental health and safety department immediately.
-
Disposal Plan
This compound and all materials contaminated with it must be disposed of as hazardous waste.
-
Waste Collection: Collect all this compound waste, including empty containers, contaminated PPE, and cleaning materials, in a clearly labeled, sealed, and chemically resistant container.
-
Labeling: The waste container must be labeled as "Hazardous Waste" and include the chemical name "this compound."
-
Storage of Waste: Store the hazardous waste container in a designated, secure area, separate from other laboratory waste.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's licensed hazardous waste disposal service. Do not dispose of this compound down the drain or in the regular trash.[3] For unused or expired medication, drug take-back programs are the best option for disposal.[3]
Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
